4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-(dibutylamino)propoxy]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBWGNCINCLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437679 | |
| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437651-44-0 | |
| Record name | Benzoic acid, 4-[3-(dibutylamino)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437651-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride is a key pharmaceutical intermediate, notably in the synthesis of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter. The precise control and understanding of its physicochemical properties are paramount for consistent reaction kinetics, yield optimization, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines detailed, field-proven methodologies for their experimental determination. As a Senior Application Scientist, the focus here is not merely on the 'what' but the 'why'—elucidating the scientific rationale behind each experimental choice to ensure robust and reproducible results.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 437651-44-0 | |
| Molecular Formula | C₁₈H₃₀ClNO₃ | [1] |
| Molecular Weight | 343.89 g/mol | [1] |
| Appearance | Off-white to light yellow powder |
The molecular structure, presented below, reveals a benzoic acid moiety linked via a propoxy chain to a dibutylamino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for its application in pharmaceutical synthesis.[1]
Caption: Molecular Structure of this compound.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For pharmaceutical intermediates, a sharp and defined melting range is indicative of high purity.[2]
| Property | Value | Source |
| Melting Point | 155-157 °C |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[2][3]
Rationale: The capillary method is a widely accepted and robust technique for determining the melting range of a solid. The controlled heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, allowing for an accurate observation of the melting transition.[4][5]
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.
-
Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[3]
-
Sample pulverizing tool (e.g., mortar and pestle).
Procedure:
-
Sample Preparation: Gently pulverize a small amount of this compound to a fine powder. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[2] Tap the sealed end of the capillary on a hard surface to tightly pack the sample.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat at a rate of 10-20 °C/min to approximate the melting point.
-
For an accurate determination, start heating at a rate that will bring the temperature to approximately 10 °C below the expected melting point. Then, adjust the heating rate to 1 ± 0.5 °C/min.[2]
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a drug intermediate is a critical parameter that influences reaction conditions, purification strategies, and formulation development. The hydrochloride salt form of 4-[3-(dibutylamino)propoxy]benzoic acid is intended to enhance its aqueous solubility.[1]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6][7] It ensures that the solution is fully saturated with the solute and that equilibrium has been reached between the solid and dissolved states.
Materials:
-
This compound
-
Selection of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).
-
Calibrated analytical balance.
-
Orbital shaker or magnetic stirrer with temperature control.
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values. This, in turn, influences its solubility, absorption, and interaction with other molecules. For this compound, we would expect two pKa values: one for the carboxylic acid group and one for the tertiary amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[8][9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the equivalence points and, consequently, the pKa values.
Apparatus and Reagents:
-
Calibrated pH meter with a combination electrode.
-
Automated titrator or a burette.
-
Magnetic stirrer and stir bar.
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).
-
Inert gas (e.g., nitrogen) for purging.
-
Potassium chloride (for maintaining constant ionic strength).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is limited). Add a background electrolyte like KCl to maintain a constant ionic strength.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic or basic end of the titration range, depending on which pKa is being determined.
-
Titration: Titrate the solution with the standardized acid or base at a constant rate, while continuously monitoring the pH. Record the pH and the volume of titrant added at regular intervals. Purge the solution with an inert gas to prevent interference from atmospheric CO₂.[8]
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence points are identified as the points of maximum slope on the titration curve (inflection points).
-
Replicates: Perform at least three titrations to ensure the accuracy and precision of the results.[8]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models can provide valuable estimates of physicochemical properties. The following data is based on such predictions and should be considered as such.
| Property | Predicted Value | Source |
| ACD/LogP | 5.07 | [1] |
| ACD/LogD (pH 5.5) | 3 | [1] |
| ACD/LogD (pH 7.4) | 3 | [1] |
| #H bond acceptors | 4 | [1] |
| #H bond donors | 1 | [1] |
| #Freely Rotating Bonds | 12 | [1] |
| Flash Point | 220.3 °C | [1] |
| Boiling Point | 440.7 °C at 760 mmHg | [1] |
Note: These values are computationally derived and have not been experimentally verified. They can serve as a useful guide for initial experimental design.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are indispensable for confirming the structure and purity of pharmaceutical intermediates. While specific spectra for this compound are not publicly available, this section outlines the expected key features and the methodologies for their acquisition.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and for quantifying their concentration. A well-developed HPLC method can separate the main compound from any impurities or degradation products.
Typical Method Parameters:
-
Column: A reversed-phase column (e.g., C18 or C8) is generally suitable for a molecule with this polarity.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
-
Detection: UV detection at a wavelength where the benzoic acid chromophore exhibits strong absorbance (typically around 230-280 nm).
-
Quantification: An external standard calibration curve would be constructed using a reference standard of known purity and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected Characteristic Peaks:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.
-
C-O stretch (ether): A band in the 1250-1000 cm⁻¹ region.
-
N-H stretch (amine salt): A broad band in the 2200-3000 cm⁻¹ region.
-
C-H stretches (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a powerful tool for structural elucidation and confirmation. Both ¹H and ¹³C NMR would be employed.
Expected ¹H NMR Features:
-
Aromatic protons: Signals in the aromatic region (typically 7-8 ppm).
-
Alkyl protons of the butyl and propoxy chains: A series of multiplets in the upfield region (typically 0.8-4.5 ppm).
-
Protons adjacent to the nitrogen and oxygen atoms: These would be deshielded and appear at a higher chemical shift.
-
Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).
Expected ¹³C NMR Features:
-
Carbonyl carbon: A signal in the downfield region (around 170-180 ppm).
-
Aromatic carbons: Signals in the 110-160 ppm range.
-
Aliphatic carbons: Signals in the upfield region (10-70 ppm).
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Mass Spectrum:
-
Molecular Ion Peak: In positive ion mode, a peak corresponding to the free base [M+H]⁺ would be expected at m/z 308.2. The intact hydrochloride salt is not typically observed.
-
Fragmentation Pattern: Fragmentation would likely involve cleavage of the propoxy and butyl chains, providing further structural information.
Conclusion
This compound is a critical intermediate in modern pharmaceutical synthesis. A thorough understanding and experimental verification of its physicochemical properties are essential for ensuring the quality, consistency, and efficiency of the manufacturing process. This guide has synthesized the available information and provided a framework of robust, scientifically-grounded protocols for the comprehensive characterization of this important compound. The application of these methodologies will empower researchers and drug development professionals to confidently utilize this intermediate in their synthetic endeavors.
References
- United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [URL: https://www.uspbpep.com/usp31nf26s1_c741.html]
- Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway: Key Intermediates in Dronedarone Production. [URL: https://www.inno-pharmchem.com/news/the-synthesis-pathway-key-intermediates-in-dronedarone-production-34757565.html]
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [URL: https://www.thinksrs.
- USP Melting Point Reference Standards: Evaluation of parameters that affect the melting point. ResearchGate. [URL: https://www.researchgate.
- Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c748292832244a5a557b6f]
- United States Pharmacopeia. 〈741〉 Melting Range or Temperature. USP-NF. [URL: https://www.uspnf.com/official-text/proposal-status-commentary/guid-b3d9aec4-27d6-4268-8116-22221f1af1de]
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.
- Enamine. Determining pKa. [URL: https://enamine.
- Guidechem. This compound 437651-44-0 wiki. [URL: https://www.guidechem.com/wiki/4--3--dibutylamino-propoxy-benzoic-acid-hydrochloride-cas-437651-44-0.html]
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [URL: https://dergipark.org.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/DT2401/DT2401_A02.pdf]
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [URL: https://dmpk.wuxiapptec.com/in-vitro-adme/kinetic-thermodynamic-solubility-testing/]
Sources
- 1. Page loading... [guidechem.com]
- 2. thinksrs.com [thinksrs.com]
- 3. uspbpep.com [uspbpep.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. â©741⪠Melting Range or Temperature [doi.usp.org]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. dergipark.org.tr [dergipark.org.tr]
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride CAS number 437651-44-0
An In-Depth Technical Guide to 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS 437651-44-0): A Key Intermediate in Dronedarone Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 437651-44-0. While this compound has been investigated for standalone therapeutic effects, its principal significance in the pharmaceutical industry lies in its role as a critical starting material for the synthesis of Dronedarone, a multichannel blocking antiarrhythmic agent for the treatment of atrial fibrillation.[1][2] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, its strategic role in the synthesis of Dronedarone, validated analytical methods for quality control, and essential handling protocols. The insights provided are grounded in established synthetic pathways and analytical principles to ensure technical accuracy and practical utility.
Chemical Identity and Physicochemical Properties
This compound is a benzoic acid derivative distinguished by a dibutylamino propoxy functional group.[3] The hydrochloride salt form is deliberately employed in synthesis to improve the compound's stability and aqueous solubility, which are advantageous for handling and subsequent reaction steps.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Benzoic acid, 4-[3-(dibutylamino)propoxy]-, hydrochloride (1:1); Dronedarone Impurity-9 HCl |
| CAS Number | 437651-44-0[4] |
| Molecular Formula | C₁₈H₃₀ClNO₃[3] |
| Molecular Weight | 343.89 g/mol [4][5] |
| InChI Key | HEXBWGNCINCLCP-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow solid powder | [1] |
| Melting Point | 155-157 °C | [1] |
| Boiling Point | 440.7 °C at 760 mmHg (for free base) | [3] |
| Storage Conditions | Sealed in a dry environment at room temperature | [3][5] |
| Purity (Typical) | ≥98% (by HPLC) | [1] |
Strategic Importance in Dronedarone Synthesis
The primary value of this compound is its function as a pivotal building block in the manufacturing of Dronedarone.[1] Dronedarone is an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter.[1] It is a non-iodinated benzofuran derivative, structurally related to amiodarone, that acts as a multichannel blocker, affecting sodium, potassium, and calcium channels while also possessing anti-adrenergic properties.[2][6]
The synthesis of Dronedarone involves the coupling of two key fragments. This compound serves as the precursor to one of these fragments. The molecule is typically converted to its more reactive acyl chloride derivative, 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride. This activated intermediate then undergoes a Friedel-Crafts acylation reaction with the second fragment, N-(2-butylbenzofuran-5-yl)methanesulfonamide, to form the core structure of Dronedarone.[7][8] The dibutylamino propoxy side chain is a critical pharmacophore, integral to the final drug's desired pharmacokinetic and pharmacodynamic profile.[1]
General Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process designed to construct the molecule with high purity. The causality behind this typical sequence is to build the propoxy amine side chain onto a protected benzoic acid scaffold before liberating the carboxylic acid for subsequent reactions.
Step-by-Step Synthetic Pathway:
-
Protection of Carboxylic Acid: The process often begins with a protected 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. The ester group prevents the acidic proton of the carboxylic acid from interfering with the base-catalyzed alkylation in the next step.
-
Alkylation: The protected 4-hydroxybenzoate is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in the presence of a base like potassium carbonate. This Williamson ether synthesis attaches the 3-chloropropoxy chain to the phenolic oxygen.
-
Amination: The resulting 4-(3-chloropropoxy)benzoate intermediate is then reacted with dibutylamine. This is a nucleophilic substitution reaction where the secondary amine displaces the chloride, forming the tertiary amine side chain.
-
Deprotection (Saponification): The ester group is hydrolyzed, typically using a strong base like sodium hydroxide in an aqueous/alcoholic solution, to yield the sodium salt of the carboxylic acid.
-
Acidification and Salt Formation: The reaction mixture is acidified with hydrochloric acid. This serves two purposes: it protonates the carboxylate to form the free carboxylic acid, and it protonates the tertiary amine to form the stable, isolatable hydrochloride salt, which precipitates from the aqueous solution.[8]
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to achieve the high purity (e.g., >99%) required for pharmaceutical applications.[5]
Quality Control and Analytical Methodology
Ensuring the purity and identity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy.[1] A validated, stability-indicating analytical method is crucial for quality control. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.
Protocol: Purity Determination by RP-HPLC
This protocol is a representative method adapted from validated assays for the final Dronedarone API and is suitable for the analysis of this intermediate.[9][10]
-
Instrumentation:
-
HPLC system with UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C8 or equivalent (100 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 40:60 (v/v) of Buffer:Methanol.[9]
-
Buffer Preparation: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), add 1 mL of triethylamine per liter, and adjust pH to 2.5 with orthophosphoric acid.[9]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 290 nm.[10]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Mobile phase is recommended.
-
Standard Solution: Accurately weigh and dissolve a reference standard of the compound in the diluent to a final concentration of ~50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample batch in the diluent to a final concentration of ~50 µg/mL.
-
-
Analysis and System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
-
Calculation:
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).
-
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored in a well-sealed container in a dry, cool place, away from light and moisture, at room temperature.[3][5]
-
Handling:
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
While specific toxicity data for this intermediate is not widely published, it is prudent to handle it with the care afforded to active pharmaceutical ingredients. The final product, Dronedarone HCl, carries warnings for acute oral toxicity, skin/eye irritation, and potential reproductive toxicity.[6]
-
Conclusion
This compound (CAS 437651-44-0) is a compound of high significance in pharmaceutical manufacturing. Its value is not derived from its own pharmacological activity but from its indispensable role as a tailored molecular fragment for the synthesis of Dronedarone. Understanding its properties, the logic of its synthesis, and the methods for ensuring its quality are critical for any scientific professional involved in the development and production of this important antiarrhythmic therapy. The integrity of this intermediate is the foundation upon which the quality of the final active pharmaceutical ingredient is built.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- Fisher Scientific. (n.d.). This compound, TRC 10 mg.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bulk Supply of 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl from China.
- Google Patents. (2012). EP2428511A1 - Synthesis of dronedarone and salts thereof.
- Google Patents. (2011). EP2371808A1 - Process for preparing dronedarone.
- National Center for Biotechnology Information. (n.d.). Dronedarone. PubChem Compound Summary for CID 208898.
- Google Patents. (2012). WO2012004658A2 - Process for preparation of n-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide, acid addition salts and product thereof.
- Ande, M., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.
- Chhabra, G. S., & Banerjee, T. (2012). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. American Journal of Analytical Chemistry, 3, 876-883.
- Global Substance Registration System (GSRS). (n.d.). Dronedarone.
- National Center for Biotechnology Information. (n.d.). Dronedarone Hydrochloride. PubChem Compound Summary for CID 219025.
- Al-Trawneh, M., & Al-Fadel, T. (2019). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Recent Patents on Anti-Infective Drug Discovery, 14(2), 101-115.
- PlumX Metrics. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 190, 113497.
- Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development.
- Gupta, K. R., et al. (2015). Stability Indicating RP-HPLC Assay Method for Estimation of Dronedarone Hydrochloride in Tablet. Journal of Applied Pharmaceutical Science, 5(5), 073-078.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dronedarone Hydrochloride | C31H45ClN2O5S | CID 219025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 8. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]
- 9. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
An In-depth Technical Guide on the Solubility and Stability of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Introduction
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS 437651-44-0) is a pivotal chemical intermediate in the synthesis of Dronedarone, a benzofuran derivative antiarrhythmic agent used for the management of atrial fibrillation and atrial flutter.[1][2] The physicochemical properties of this intermediate, particularly its solubility and stability, are of paramount importance as they directly influence the efficiency of the synthetic process, the purity of the final active pharmaceutical ingredient (API), and the overall quality of the drug product.[2] This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, offering insights for researchers, scientists, and drug development professionals.
The molecular structure of this compound features a benzoic acid core functionalized with a dibutylamino propoxy chain.[1] The hydrochloride salt form is specifically utilized to enhance its aqueous solubility and stability, rendering it more suitable for pharmaceutical processing and potential oral administration routes in its final API form.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and manufacturing settings.
| Property | Value | Source |
| CAS Number | 437651-44-0 | [1] |
| Molecular Formula | C₁₈H₃₀ClNO₃ | [1] |
| Molecular Weight | 343.89 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [2] |
| Melting Point | 155-157°C | [2] |
| ACD/LogP | 5.07 | [1] |
| ACD/LogD (pH 5.5) | 3 | [1] |
| ACD/LogD (pH 7.4) | 3 | [1] |
| Boiling Point | 440.7 °C at 760 mmHg | [1] |
The relatively high LogP value suggests that the free base form of the molecule is lipophilic. The LogD values at acidic and physiological pH indicate that the ionization of the dibutylamino group significantly impacts its partitioning behavior, and consequently, its solubility.
Solubility Profile
The solubility of an API intermediate is a critical parameter that affects its reaction kinetics, purification, and formulation. The hydrochloride salt of 4-[3-(dibutylamino)propoxy]benzoic acid is expected to exhibit significantly higher aqueous solubility compared to its free base form.
pH-Dependent Aqueous Solubility
The presence of both a weakly acidic carboxylic acid group and a weakly basic tertiary amine (dibutylamino group) makes the aqueous solubility of this compound highly dependent on the pH of the medium.
-
In acidic pH (below the pKa of the carboxylic acid): The carboxylic acid will be protonated (neutral), and the tertiary amine will be protonated (cationic). The presence of the cationic charge on the amine will enhance its interaction with water, leading to higher solubility.
-
In neutral pH (between the pKa of the carboxylic acid and the pKa of the conjugate acid of the amine): The carboxylic acid will be deprotonated (anionic), and the tertiary amine will be protonated (cationic), forming a zwitterion. Zwitterionic forms can sometimes have lower solubility.
-
In basic pH (above the pKa of the conjugate acid of the amine): The carboxylic acid will be deprotonated (anionic), and the tertiary amine will be in its neutral, free base form. The anionic carboxylate group will contribute to aqueous solubility.
The predicted ACD/LogD values of 3 at both pH 5.5 and 7.4 suggest that the compound maintains a degree of lipophilicity even in its ionized form.[1] A comprehensive understanding of its solubility across a range of pH values is crucial for developing robust synthetic and purification processes.
Solubility in Organic Solvents
For synthetic reactions and purification processes like crystallization, understanding the solubility in various organic solvents is essential. Given its structure, this compound is anticipated to have good solubility in polar protic solvents like lower alcohols (methanol, ethanol) and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents is expected to be limited.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of this compound is outlined below.
Caption: Experimental workflow for equilibrium solubility determination.
Stability Profile and Degradation Pathway Analysis
Ensuring the stability of this compound is critical for maintaining the purity of the Dronedarone synthesis stream and preventing the formation of unwanted impurities.[2] Stability testing, including forced degradation studies, is essential to identify potential degradation products and establish appropriate storage and handling conditions.
Forced degradation studies, as mandated by the International Council on Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions more severe than accelerated stability testing.[3][4] These studies help in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods.[4][5]
Forced Degradation Studies
A systematic approach to forced degradation studies for this compound should include exposure to the following conditions:
-
Acidic and Basic Hydrolysis: The ester-like ether linkage and the amide bond in the final Dronedarone structure suggest that hydrolysis could be a potential degradation pathway. The stability of the propoxy linkage in the intermediate should be evaluated in acidic and basic media.
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide is a standard approach to assess oxidative stability.
-
Thermal Degradation: Exposure to high temperatures can reveal potential thermolytic degradation pathways.
-
Photostability: Exposure to light, as per ICH Q1B guidelines, is necessary to determine if the compound is light-sensitive.
Caption: Logical workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products, impurities, and other components in the sample matrix.
Key Steps in Method Development:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, should be optimized to achieve adequate separation.
-
Detector Wavelength Selection: The UV detector wavelength should be chosen to provide a good response for both the parent compound and its impurities.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for the successful and efficient synthesis of Dronedarone. Its pH-dependent solubility necessitates careful control of reaction and purification conditions. A comprehensive stability assessment through forced degradation studies is essential for identifying potential impurities and ensuring the quality and safety of the final pharmaceutical product. The methodologies and insights provided in this guide serve as a valuable resource for scientists and professionals involved in the development and manufacturing of Dronedarone and other related pharmaceutical compounds.
References
- Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- U.S. Food and Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov.
- Singh R, Kumar S. Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):14‒12.
- Sutar SV, Yeligar VC, Patil SS. Stability Indicating Forced Degradation Studies. RJPT. 2019;12(2):831-836.
- Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Anal. 2014;4(3):159-165.
Sources
The Pivotal Role of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride in the Synthesis of Dronedarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dronedarone, a benzofuran derivative, is a critical antiarrhythmic agent for the management of atrial fibrillation and atrial flutter.[1][2] Its synthesis is a multi-step process wherein the formation of key intermediates of high purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This technical guide provides an in-depth exploration of the synthesis of Dronedarone, with a specific focus on the integral role of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride. We will dissect the synthesis of this key intermediate, its conversion to the reactive acyl chloride, and its subsequent coupling via a Friedel-Crafts acylation reaction to construct the core structure of Dronedarone. This guide will also provide detailed experimental protocols, discuss the rationale behind methodological choices, and present quantitative data to support the described processes.
Introduction to Dronedarone and its Synthetic Strategy
Dronedarone is structurally similar to amiodarone but lacks the iodine moieties, which reduces the risk of thyroid-related side effects.[3] The synthesis of Dronedarone typically follows a convergent approach, where two key fragments are synthesized separately and then coupled in a crucial step. One of these fragments is a substituted benzofuran core, and the other is the side chain, which is introduced using this compound. The precise chemical structure of this intermediate, particularly the dibutylamino propoxy chain, is a critical design element that contributes to the final drug's pharmacokinetic and pharmacodynamic properties.[1][2]
The overall synthetic pathway can be broadly categorized into three main stages:
-
Synthesis of the Benzofuran Core: Preparation of N-(2-butylbenzofuran-5-yl)methanesulfonamide.
-
Synthesis of the Side Chain Precursor: Preparation of this compound and its activation.
-
Coupling and Final API Formation: Friedel-Crafts acylation to couple the two fragments, followed by final processing to yield Dronedarone hydrochloride.
This guide will focus on the second and third stages, highlighting the critical role of the title compound.
Synthesis of this compound
The synthesis of this key intermediate is crucial for the overall efficiency of Dronedarone production. A common and effective method involves the saponification of a corresponding methyl ester followed by acidification.
Synthesis of Methyl 4-[3-(dibutylamino)propoxy]benzoate
The precursor to the title compound is typically methyl 4-[3-(dibutylamino)propoxy]benzoate. While the synthesis of this ester is a preliminary step, it is foundational to the process.
Saponification and Acidification
The conversion of the methyl ester to this compound is achieved through a two-step process of saponification and acidification.
Experimental Protocol:
-
Saponification: A mixture of methyl 4-[3-(dibutylamino)propoxy]benzoate (7.65 g, 23.8 mmol) and 32% hydrochloric acid (30 mL) is stirred and refluxed for 5 hours.[4] The use of a strong acid like HCl facilitates the hydrolysis of the ester.
-
Cooling and Precipitation: The reaction mixture is then cooled to 0-5°C in an ice/water bath for one hour.[4] This cooling step is critical for the crystallization and precipitation of the product from the aqueous solution.
-
Isolation and Purification: The resulting suspension is filtered, and the collected crystals are washed with water and hexane.[4] The washing steps are essential to remove any unreacted starting material and water-soluble impurities. The product is then dried under reduced pressure at 50-60°C.[4]
Yield and Characterization:
This process typically affords this compound as white crystals with a yield of approximately 85.7%.[4]
| Parameter | Value | Reference |
| Melting Point | 157-159°C | [4] |
| Appearance | White crystals | [4] |
Activation to 4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride
For the subsequent Friedel-Crafts acylation, the carboxylic acid must be converted to a more reactive species, the corresponding acyl chloride. This is a critical activation step.
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (3.44 g, 10.0 mmol), thionyl chloride (5.87 g, 3.6 mL, 49.4 mmol), and dichloromethane (10 mL) is prepared.[4] Thionyl chloride is a common and effective chlorinating agent for this transformation. Dichloromethane serves as an inert solvent.
-
Reaction Conditions: The mixture is stirred under reflux for 1 hour.[4] The elevated temperature drives the reaction to completion.
-
Isolation: The solvent and excess thionyl chloride are removed by evaporation under reduced pressure at 60-70°C to yield 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride.[4]
Yield:
This reaction proceeds with a quantitative yield (100%).[4]
The Core Reaction: Friedel-Crafts Acylation
The cornerstone of the Dronedarone synthesis is the Friedel-Crafts acylation, where the activated side chain, 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride, is coupled with the benzofuran core, N-(2-butyl-5-benzofuranyl)methanesulfonamide.
Reaction Scheme:
Caption: Friedel-Crafts acylation of the benzofuran core with the activated side chain.
Experimental Protocol:
-
Reaction Setup: Tin (IV) chloride (2.7 mL, 23.0 mmol) is added dropwise to a stirred solution of N-(2-butyl-5-benzofuranyl)methanesulfonamide (2.50 g, 9.4 mmol) and 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride (3.62 g, 10.0 mmol) in dichloromethane (20 mL) at 0-5°C.[4] The choice of a Lewis acid like SnCl₄ is crucial for activating the aromatic ring of the benzofuran derivative towards electrophilic substitution. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions.
-
Reaction Progression: The mixture is stirred for 30 minutes at 0-5°C and then for 2 hours at room temperature to ensure the reaction goes to completion.[4]
-
Workup: Water (50 mL) is added dropwise to the stirred mixture at 0-5°C to quench the reaction and hydrolyze the Lewis acid complex.[4] The product is then extracted with dichloromethane.
Causality in Experimental Choices:
-
Lewis Acid Catalyst: The Friedel-Crafts acylation requires a Lewis acid to generate the acylium ion electrophile from the acyl chloride. The choice and stoichiometry of the Lewis acid can significantly impact the yield and purity of the product. While various Lewis acids can be used, tin (IV) chloride is effective for this transformation.[4]
-
Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants.
-
Temperature Control: The initial low temperature is critical to control the reaction rate and prevent potential side reactions, such as polysubstitution or degradation of the starting materials. Allowing the reaction to proceed to room temperature ensures a high conversion rate.
Final Steps to Dronedarone Hydrochloride
The product from the Friedel-Crafts acylation is the Dronedarone free base. The final step involves its conversion to the hydrochloride salt, which is the form used in the pharmaceutical product.
Experimental Protocol:
-
Salt Formation: The crude Dronedarone free base is dissolved in a suitable solvent, such as ethyl acetate.
-
Acidification: A solution of hydrogen chloride in a solvent like ether is added to precipitate Dronedarone hydrochloride.[3]
-
Purification: The crude Dronedarone hydrochloride is then purified by recrystallization from a suitable solvent system, such as acetone and water, to achieve the desired purity.[3]
Purity and Yield:
The final product, Dronedarone hydrochloride, can be obtained with a purity of over 99.5% (by HPLC) and a good overall yield.[3]
Conclusion
The synthesis of Dronedarone is a well-defined process where the role of this compound is central. Its successful preparation and subsequent activation are critical for the efficient execution of the key Friedel-Crafts acylation reaction. The choice of reagents, solvents, and reaction conditions at each step is dictated by the principles of organic chemistry to maximize yield and purity while ensuring a scalable and reproducible process. This in-depth understanding of the synthesis is essential for researchers and professionals involved in the development and manufacturing of this important antiarrhythmic drug.
References
- The Synthesis Pathway: Key Intermedi
- An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug - ACS Public
- Synthesis of Dronedarone Hydrochloride ( 1 ). Structure of Amiodarone ( 2 ).
- a benzoyl derivative and process for the preparation of 4-[3-dibutylamino)
- DRONEDARONE - Organic Synthesis Intern
- EP2371808A1 - Process for preparing dronedarone - Google P
- US20050049302A1 - Process for the preparation of dronedarone - Google P
- Structures of Dronedarone related substances.
Sources
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride: A Technical Guide for Pharmaceutical Development
Abstract
This technical guide provides an in-depth examination of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS No. 437651-44-0), a key pharmaceutical intermediate. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity and practical expertise. It details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and clarifies its critical role in the synthesis of the antiarrhythmic agent Dronedarone. Furthermore, this guide presents comprehensive protocols for analytical quality control and discusses essential safety and handling procedures. The content is structured to be a self-validating resource for researchers, chemists, and drug development professionals, supported by authoritative citations and visual aids to enhance understanding and application in a laboratory and manufacturing context.
Introduction: The Strategic Importance of a Key Intermediate
In the intricate multi-step syntheses that characterize modern pharmaceutical manufacturing, the quality and accessibility of key intermediates are paramount. This compound is a specialized benzoic acid derivative that has emerged as a crucial building block in the production of advanced Active Pharmaceutical Ingredients (APIs). Its molecular structure, featuring a benzoic acid core functionalized with a dibutylamino propoxy chain, is specifically designed to be incorporated into larger, more complex molecules.
The primary significance of this intermediate lies in its role in the synthesis of Dronedarone, a benzofuran derivative drug used for the management of cardiac arrhythmias. The hydrochloride salt form of the intermediate enhances its stability and handling characteristics, making it well-suited for the rigorous demands of pharmaceutical synthesis. Understanding the properties, synthesis, and quality control of this compound is therefore essential for process chemists and developers aiming for efficient, high-yield, and compliant API manufacturing.
Physicochemical and Computed Properties
A
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Authored by: A Senior Application Scientist
Introduction
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiarrhythmic drug Dronedarone.[1][2][3][4] Its molecular structure comprises a substituted benzoic acid moiety linked to a dibutylamino group via a propoxy chain. The hydrochloride salt form enhances its solubility and stability, which is crucial for pharmaceutical processing.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such molecules.[5][6] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for unambiguous confirmation of the molecular structure and the detection of any impurities.[5][7] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Prediction
A thorough understanding of the molecule's structure is fundamental to interpreting its NMR spectra. The structure features a para-substituted benzene ring, a three-carbon propoxy linker, and two n-butyl chains attached to a nitrogen atom, which is protonated in the hydrochloride salt form.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Due to the symmetry of the para-substituted benzene ring and the two equivalent butyl groups, the number of unique signals in the NMR spectra will be less than the total number of protons and carbons.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound are detailed below. The chemical shifts are influenced by electronegative atoms (O, N+) and aromatic systems, which generally cause a downfield shift (higher ppm).[8][9]
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | ||||
| H-2, H-6 | 7.8 - 8.1 | Doublet | 2H | Adjacent to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. |
| H-3, H-5 | 6.9 - 7.2 | Doublet | 2H | Adjacent to the electron-donating propoxy group, causing an upfield shift relative to H-2 and H-6. |
| Alkyl Chain Protons | ||||
| H-9 (O-CH₂) | 4.0 - 4.3 | Triplet | 2H | Deshielded by the adjacent oxygen atom. |
| H-11 (N-CH₂) | 3.1 - 3.4 | Triplet | 2H | Deshielded by the adjacent protonated nitrogen atom. |
| H-10 (-CH₂-) | 2.0 - 2.3 | Multiplet | 2H | Situated between two electron-withdrawing groups (O and N+). |
| H-12, H-12' | 2.9 - 3.2 | Multiplet | 4H | Deshielded by the adjacent protonated nitrogen. |
| H-13, H-13' | 1.6 - 1.9 | Multiplet | 4H | Typical alkyl proton chemical shift. |
| H-14, H-14' | 1.3 - 1.6 | Multiplet | 4H | Typical alkyl proton chemical shift. |
| H-15, H-15' | 0.9 - 1.1 | Triplet | 6H | Terminal methyl groups of the butyl chains. |
| Exchangeable Protons | ||||
| COOH | 10.0 - 13.0 | Broad Singlet | 1H | Highly deshielded proton of the carboxylic acid.[10] |
| N⁺-H | 9.0 - 11.0 | Broad Singlet | 1H | Proton on the positively charged nitrogen, often broad due to exchange.[11] |
The hydrochloride form leads to the protonation of the tertiary amine, creating a quaternary ammonium salt.[12] This has a significant deshielding effect on the adjacent protons (H-11 and H-12, H-12'), shifting them downfield.[13] The exchangeable protons (COOH and N⁺-H) may have broad signals and their chemical shifts can be highly dependent on the solvent and concentration.[14]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[15][16]
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Carbons | ||
| C-7 (COOH) | 165 - 175 | Carbonyl carbon of a carboxylic acid.[17] |
| C-4 (C-O) | 160 - 165 | Aromatic carbon attached to oxygen, highly deshielded. |
| C-1 (C-COOH) | 120 - 125 | Quaternary aromatic carbon. |
| C-2, C-6 | 130 - 135 | Aromatic CH carbons adjacent to the carboxylic acid group. |
| C-3, C-5 | 114 - 118 | Aromatic CH carbons adjacent to the propoxy group. |
| Alkyl Chain Carbons | ||
| C-9 (O-CH₂) | 65 - 70 | Carbon attached to oxygen. |
| C-11 (N-CH₂) | 50 - 55 | Carbon attached to the protonated nitrogen. |
| C-12, C-12' | 45 - 50 | Carbon attached to the protonated nitrogen. |
| C-10 (-CH₂-) | 25 - 30 | Alkyl chain carbon. |
| C-13, C-13' | 25 - 30 | Alkyl chain carbon. |
| C-14, C-14' | 19 - 23 | Alkyl chain carbon. |
| C-15, C-15' | 13 - 15 | Terminal methyl carbon. |
The symmetry of the molecule results in fewer than the total 17 carbon atoms appearing as distinct signals. The two butyl chains are equivalent, and the para-substituted benzene ring has two pairs of equivalent carbons (C-2/C-6 and C-3/C-5).[18]
Experimental Protocol
Accurate and reproducible NMR data acquisition requires a standardized experimental protocol.
Caption: Standardized workflow for NMR analysis.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its wide chemical shift window. Deuterated water (D₂O) can also be used, but this will result in the exchange of the acidic COOH and N⁺-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[19]
-
Concentration: For ¹H NMR, a concentration of 10-20 mg/mL is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its signal set to 0.00 ppm.[8]
2. NMR Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[7]
-
¹H NMR Parameters: A standard single-pulse experiment is typically used. The number of scans can be adjusted based on the sample concentration.
-
¹³C NMR Parameters: A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[7]
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The predicted chemical shifts, multiplicities, and integrations are consistent with the presence of a para-substituted benzoic acid, a propoxy linker, and two n-butyl chains attached to a protonated nitrogen atom. NMR spectroscopy serves as a powerful and reliable tool for the structural verification and quality control of this important pharmaceutical intermediate, ensuring its identity and purity for downstream applications in drug synthesis.
References
- The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 631-635.
- BenchChem. (2025). Application Note: ¹H and ¹³C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (2024). ¹H-NMR spectra of quaternary ammonium monomers.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- ResearchGate. (n.d.). Analytical Profile of Procaine hydrochloride.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
- Benzocaine. (2025). How Many NMR Signals in Procaine?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
- ResearchGate. (n.d.). ¹H-NMR spectra of AMadh1 (a) and AMadh2 (b) products.
- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Bath. (n.d.). ¹H NMR Spectroscopy.
- Reddit. (2023). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bulk Supply of 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl from China.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl for Dronedarone: A Vital Intermediate from NINGBO INNO PHARMCHEM.
- ResearchGate. (2025). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Organic Synthesis International. (2015). DRONEDARONE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 5. supplybenzocaine.co.uk [supplybenzocaine.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. che.hw.ac.uk [che.hw.ac.uk]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. scs.illinois.edu [scs.illinois.edu]
Mass spectrometry and IR data for 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of this compound, a key intermediate in the synthesis of pharmaceutical compounds such as Dronedarone[1]. We delve into the core analytical techniques of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering a detailed framework for the structural elucidation and characterization of this molecule. This document outlines the theoretical principles, predictive analysis of spectral data, detailed experimental protocols, and data interpretation strategies. The guide is intended for researchers, analytical scientists, and professionals in drug development who require robust methods for chemical characterization and quality control.
Introduction: The Role and Structure of a Key Pharmaceutical Intermediate
This compound (CAS No: 437651-44-0) is a substituted benzoic acid derivative with significant importance in synthetic organic chemistry, particularly in the pharmaceutical industry. It serves as a critical building block in the multi-step synthesis of Dronedarone, a benzofuran derivative drug used for the treatment of cardiac arrhythmias[1].
Chemical Structure:
The molecule consists of a para-substituted benzoic acid core, an ether linkage to a three-carbon propoxy chain, and a terminal dibutylamino group, which is protonated to form the hydrochloride salt. This specific arrangement of functional groups—a carboxylic acid, an aryl ether, and a tertiary amine salt—imparts distinct chemical properties that are leveraged during synthesis and dictates its unique spectral signature.
Given its role as a precursor to an Active Pharmaceutical Ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality, thereby guaranteeing the efficacy and safety of the final drug product. Mass spectrometry and IR spectroscopy are indispensable tools for this purpose, providing unambiguous confirmation of molecular weight and the presence of key functional groups, respectively.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact, allowing for the determination of its molecular weight.
Expected Molecular Ion
The free base of the compound has a chemical formula of C₁₈H₂₉NO₃ and a monoisotopic mass of approximately 307.21 g/mol . In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the neutral free base.
-
Calculated m/z for [M+H]⁺: 308.22
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the precursor ion (m/z 308.22). The fragmentation pattern is predictable, occurring at the weakest bonds and resulting in the formation of stable ions. The primary fragmentation pathways are expected to involve the propoxy-amino chain.
Key Predicted Fragments:
-
Loss of Butene (C₄H₈): A common fragmentation pathway for butylamines is the neutral loss of butene via a McLafferty-type rearrangement, leading to a fragment at m/z 252.16.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can result in the loss of a propyl radical, though cleavage of the butyl group is more common. A more significant alpha-cleavage involves the bond between the first and second carbon of the propoxy chain (relative to the nitrogen), leading to the stable [CH₂=N(C₄H₉)₂]⁺ ion at m/z 142.16.
-
Ether Bond Cleavage: Scission of the propoxy chain can occur at the ether linkages. Cleavage of the C-O bond between the propyl chain and the aromatic ring would generate an ion corresponding to the protonated dibutylaminopropanol at m/z 188.20 and a radical cation of hydroxybenzoic acid.
-
Benzoic Acid Moiety: A characteristic fragment corresponding to the 4-hydroxybenzoic acid cation radical at m/z 138.03 or a protonated propoxy-benzoic acid fragment at m/z 195.07 could be observed after cleavage of the ether bond.
The proposed fragmentation pathway is visualized below.
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 4-[3-(dibutylamino)propoxy]benzoic acid.
Data Summary: Mass Spectrometry
| m/z (Expected) | Ion Identity | Notes |
| 308.22 | [M+H]⁺ | Protonated parent molecule (free base) |
| 252.16 | [M+H - C₄H₈]⁺ | Neutral loss of butene |
| 188.20 | [HO-(CH₂)₃-N(C₄H₉)₂ + H]⁺ | Resulting from ether bond cleavage |
| 142.16 | [CH₂=N(C₄H₉)₂]⁺ | Resulting from alpha-cleavage |
| 139.04 | [HO-Ph-COOH + H]⁺ | Protonated 4-hydroxybenzoic acid |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water, to a final concentration of 1 mg/mL. Further dilute to 1-10 µg/mL for analysis.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 - 450 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 - 800 L/h
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500 to detect the parent ion. For fragmentation analysis (MS/MS), select the precursor ion (m/z 308.22) and acquire product ion spectra using collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-40 eV).
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to be complex but highly informative, with characteristic bands for each of its constituent functional groups.
Functional Group Analysis and Expected Absorptions
-
Carboxylic Acid (-COOH): This group gives rise to two very prominent features.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹[2][3][4][5]. This broadening is a result of extensive hydrogen bonding, often as dimers[2][6].
-
C=O Stretch: A strong, sharp absorption is expected. Due to conjugation with the aromatic ring, the frequency is lowered to the 1690-1710 cm⁻¹ range[5][6].
-
C-O Stretch: This appears in the 1210-1320 cm⁻¹ region[2].
-
-
Tertiary Amine Hydrochloride (-N⁺H-): The presence of the hydrochloride salt means we are observing the N⁺-H bond of the protonated tertiary amine.
-
Aryl Alkyl Ether (Ar-O-R):
-
Aromatic Ring (para-substituted):
-
C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹.
-
C=C Ring Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.
-
C-H Out-of-Plane Bending: A strong band in the 800-860 cm⁻¹ region is indicative of para-substitution.
-
-
Alkyl Chains (-CH₂, -CH₃):
-
C-H Stretches: Strong, sharp bands are expected in the 2850-2960 cm⁻¹ region, appearing as distinct peaks on the broad O-H/N⁺-H absorption background.
-
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2500 - 3300 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |
| 2400 - 2700 | Amine Hydrochloride | N⁺-H Stretch | Strong, Broad |
| 2850 - 2960 | Alkyl C-H | C-H Stretch | Strong |
| 1690 - 1710 | Carboxylic Acid (Aromatic) | C=O Stretch | Strong |
| ~1600, ~1500 | Aromatic Ring | C=C Ring Stretch | Medium |
| ~1250 | Aryl Ether / Carboxylic Acid | Asymmetric C-O Stretch | Strong |
| ~1040 | Alkyl Ether | Symmetric C-O Stretch | Medium |
| 800 - 860 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Experimental Protocol: FTIR (KBr Pellet Method)
This protocol describes a standard method for acquiring an IR spectrum of a solid sample.
Caption: Experimental workflow for acquiring an FTIR spectrum using the KBr pellet technique.
-
Preparation: Dry the sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.
-
Grinding: Add ~1-2 mg of the sample and ~100-200 mg of KBr to an agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder to a pellet-forming die. Place the die under a hydraulic press and apply 7-10 tons of pressure for several minutes.
-
Analysis: A transparent or translucent pellet should be formed. Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be acquired first.
Integrated Spectroscopic Analysis
The true analytical power lies in combining the data from both mass spectrometry and infrared spectroscopy.
-
MS confirms the molecular weight: The observation of a protonated molecular ion at m/z 308.22 provides strong evidence for the elemental composition C₁₈H₂₉NO₃.
-
IR confirms the functional groups: The IR spectrum validates the molecular structure determined by MS. The characteristic broad absorptions in the 2400-3300 cm⁻¹ region confirm the simultaneous presence of the carboxylic acid and the amine hydrochloride. The strong carbonyl peak around 1700 cm⁻¹ and the C-O ether bands around 1250 and 1040 cm⁻¹ confirm the other key functionalities.
Together, these two techniques provide a comprehensive and definitive characterization of this compound, ensuring its structural integrity for use in further chemical synthesis.
Conclusion
The analytical characterization of this compound is effectively achieved through the synergistic use of mass spectrometry and infrared spectroscopy. ESI-MS confirms the molecular weight via the protonated molecule [M+H]⁺ at m/z 308.22, while MS/MS reveals characteristic fragmentation patterns. FTIR spectroscopy provides an unambiguous fingerprint of the molecule's functional groups, most notably the combined broad O-H and N⁺-H stretching bands, the conjugated carboxylic acid C=O stretch, and the aryl alkyl ether C-O stretches. The protocols and predictive data presented in this guide offer a robust framework for the quality control and structural verification of this important pharmaceutical intermediate.
References
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts.
- JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Groom, K. M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(4), 694–703.
- TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?
- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry Stack Exchange. (n.d.). Ether Infrared spectra.
- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Groom, K. M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications.
- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Marion, L., & Edwards, O. E. (1950). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 28b(8), 437-443.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- Organic Spectroscopy International. (2015, May 10). DRONEDARONE SPECTRAL VISIT.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: DRONEDARONE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
The Biological Versatility of 4-[3-(Dibutylamino)propoxy]benzoic Acid Derivatives: A Deep Dive into Cardiovascular and Beyond
Foreword: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold
In the vast landscape of medicinal chemistry, the journey from a simple chemical scaffold to a life-saving therapeutic is both an art and a science. This technical guide delves into the multifaceted biological activities of 4-[3-(dibutylamino)propoxy]benzoic acid and its derivatives. While this core structure is most famously recognized as a pivotal component of the antiarrhythmic drug Dronedarone, its inherent chemical properties suggest a broader potential for biological interaction. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the known biological activities, with a primary focus on the well-established cardiovascular effects, while also exploring other potential therapeutic avenues. We will dissect the structure-activity relationships, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Chemical Core: 4-[3-(Dibutylamino)propoxy]benzoic Acid
The 4-[3-(dibutylamino)propoxy]benzoic acid molecule is characterized by a benzoic acid head, a flexible propoxy linker, and a lipophilic dibutylamino tail. This unique amphipathic nature is a key determinant of its pharmacokinetic and pharmacodynamic properties. The hydrochloride salt of this acid is a stable, off-white to light yellow powder with a melting point of 155-157°C.[1] Its purity, typically required to be ≥98%, is paramount in its role as a pharmaceutical intermediate.[1]
A Cornerstone in Synthesis: The Gateway to Dronedarone
The most prominent role of 4-[3-(dibutylamino)propoxy]benzoic acid is as a crucial intermediate in the synthesis of Dronedarone, a benzofuran derivative used in the management of atrial fibrillation.[1] The synthesis of Dronedarone involves the coupling of this benzoic acid derivative with a substituted benzofuran moiety. This specific fragment provides the necessary side chain that contributes significantly to the final drug's efficacy and safety profile.[1]
Primary Biological Activity: Antiarrhythmic Properties and Cardiovascular Effects
The biological activity of 4-[3-(dibutylamino)propoxy]benzoic acid derivatives is most extensively documented in the context of cardiovascular diseases, particularly cardiac arrhythmias. This is exemplified by the pharmacological profile of Dronedarone.
Dronedarone: A Multi-Channel Blocker for Atrial Fibrillation
Dronedarone is classified as a Class III antiarrhythmic agent, although it exhibits properties of all four Vaughan Williams classes.[1][2] It is prescribed to patients with paroxysmal or persistent atrial fibrillation to reduce the risk of hospitalization.[1][3] Its mechanism of action involves the blockade of multiple ion channels, including sodium, potassium, and calcium channels, and it also possesses anti-adrenergic properties.[2][4]
The 4-[3-(dibutylamino)propoxy]benzoyl moiety is integral to Dronedarone's activity. It is a non-iodinated benzofuran derivative of amiodarone, a structural modification intended to reduce the thyroid and pulmonary toxicity associated with amiodarone.[5][6] The methanesulfonamide group, in conjunction with the dibutylamino propoxy side chain, contributes to a shorter half-life and reduced lipophilicity compared to amiodarone, leading to less tissue accumulation and a more favorable side-effect profile.[2][5]
Structure-Activity Relationship (SAR): The Significance of the Dibutylamino Propoxy Tail
The development of Dronedarone from amiodarone provides valuable insights into the structure-activity relationship of this class of compounds. The key modifications were the removal of the iodine atoms and the introduction of a methanesulfonamide group. The 4-[3-(dibutylamino)propoxy]benzoyl portion was retained and plays a crucial role in the drug's interaction with cardiac ion channels.
The tertiary amino group of the dibutylamino tail is essential for the molecule's activity, likely through its ability to become protonated at physiological pH, allowing for electrostatic interactions with the target ion channels. The length and flexibility of the propoxy linker are also critical for positioning the molecule within the binding pocket of the channels.
Exploring Other Potential Biological Activities
While the antiarrhythmic effects are the most prominent, the structural features of 4-[3-(dibutylamino)propoxy]benzoic acid derivatives suggest the potential for other biological activities.
Local Anesthetic Potential
The general structure of many local anesthetics consists of an aromatic (lipophilic) portion, an intermediate chain (often an ester or amide), and a tertiary amine (hydrophilic) portion. Derivatives of 4-[3-(dibutylamino)propoxy]benzoic acid share these structural motifs. The aromatic benzoic acid ring, the propoxy linker, and the dibutylamino group align with the pharmacophore for local anesthetic activity. Favorable substituents on the aryl ring, such as alkoxy groups, can enhance local anesthetic activity.
Antimicrobial and Antifungal Investigations
Benzoic acid and its derivatives have a long history of use as antimicrobial and antifungal agents. While specific studies on the antimicrobial properties of 4-[3-(dibutylamino)propoxy]benzoic acid derivatives are not widely published, the general class of benzoic acid esters and Schiff bases has been shown to possess antimicrobial potential. The lipophilic nature of the dibutylamino group could enhance membrane permeability in microorganisms, potentially contributing to antimicrobial effects.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of 4-[3-(dibutylamino)propoxy]benzoic acid derivatives, a series of well-defined experimental protocols are essential.
In Vitro Evaluation of Antiarrhythmic Activity
Objective: To determine the effects of the test compounds on cardiac ion channels and action potential duration.
Methodology: Patch-Clamp Electrophysiology
-
Cell Preparation: Utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated primary cardiomyocytes from animal models (e.g., rabbit, guinea pig).
-
Electrophysiological Recording: Employ the whole-cell patch-clamp technique to record ionic currents (e.g., INa, ICa,L, IKr, IKs).
-
Data Analysis: Measure the concentration-dependent block of each ionic current and determine the IC50 values. Analyze the effects on action potential parameters such as action potential duration at 90% repolarization (APD90).
In Vivo Models of Arrhythmia
Objective: To assess the efficacy of the test compounds in suppressing arrhythmias in a whole-animal model.
Methodology: Aconitine-Induced Arrhythmia in Rats
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Induction of Arrhythmia: Anesthetize the rats and infuse aconitine intravenously to induce ventricular arrhythmias.
-
Drug Administration: Administer the test compound intravenously before or after the onset of arrhythmias.
-
Data Collection and Analysis: Monitor the electrocardiogram (ECG) continuously. Determine the ability of the compound to prevent or terminate the arrhythmia and calculate the effective dose.
Assessment of Cytotoxicity
Objective: To evaluate the potential toxicity of the compounds on various cell lines.
Methodology: MTT Assay
-
Cell Culture: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for 24-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. The viable cells will reduce MTT to formazan.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the cell viability and determine the IC50 value for cytotoxicity.
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Target Ion Channel | IC50 (µM) | Animal Model | Effective Antiarrhythmic Dose (mg/kg) | Cytotoxicity (IC50 in HepG2, µM) |
| Dronedarone | IKr | 0.1 - 0.5 | Dog (AF) | 10 - 30 (oral) | > 100 |
| IKs | 1 - 5 | ||||
| INa | 1 - 10 | ||||
| ICa,L | 1 - 10 | ||||
| Amiodarone | Multiple | Similar to Dronedarone | Dog (AF) | 10 - 30 (oral) | 10 - 50 |
| Derivative X | To be determined | To be determined | To be determined | To be determined | To be determined |
| Derivative Y | To be determined | To be determined | To be determined | To be determined | To be determined |
| Note: The data for Dronedarone and Amiodarone are compiled from various literature sources for comparative purposes. The entries for "Derivative X" and "Derivative Y" are placeholders for experimental compounds. |
Visualizations
Caption: Experimental workflow for evaluating the biological activities of 4-[3-(dibutylamino)propoxy]benzoic acid derivatives.
Sources
- 1. Drug screening methods for antiarrhythmic agents | PPTX [slideshare.net]
- 2. arxiv.org [arxiv.org]
- 3. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of local anesthetic activity of some derivatives of 3-amino-benzo-[d]-isothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antiarrhythmic drugs (1) | PPTX [slideshare.net]
- 6. academic.oup.com [academic.oup.com]
The Unseen Catalyst: A Technical Guide to 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride and its Pivotal Role in the Genesis of Dronedarone
This technical guide delves into the discovery and history of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride, a crucial, yet often unheralded, intermediate in the synthesis of the antiarrhythmic agent, Dronedarone. While not a therapeutic agent in its own right, the story of this molecule is intrinsically linked to the quest for a safer and more effective treatment for atrial fibrillation. This document will illuminate the scientific rationale behind its design, its integral role in the manufacturing of Dronedarone, and the technical intricacies of its application, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.
The Clinical Imperative: The Rise of Dronedarone in Atrial Fibrillation Management
Atrial fibrillation (AF) stands as the most prevalent cardiac arrhythmia, posing a significant risk for stroke and cardiovascular mortality. For decades, amiodarone has been a cornerstone of AF management; however, its remarkable efficacy is marred by a substantial toxicity profile, including thyroid and pulmonary complications, largely attributed to its iodine moieties.[1] This clinical conundrum spurred the development of a new generation of antiarrhythmic drugs, with the goal of replicating amiodarone's efficacy while mitigating its adverse effects.
Sanofi-Aventis (now Sanofi) embarked on a journey to develop a safer alternative, leading to the creation of Dronedarone (marketed as Multaq).[2][3] Dronedarone, a benzofuran derivative like amiodarone, was meticulously designed to be non-iodinated, thereby reducing the risk of thyroid-related side effects.[3] Furthermore, the introduction of a methanesulfonamide group aimed to decrease its lipophilicity and shorten its half-life, minimizing tissue accumulation and associated toxicities.[4] Dronedarone was approved by the U.S. Food and Drug Administration (FDA) in July 2009 for the treatment of non-permanent atrial fibrillation and atrial flutter.[2][5]
The Cornerstone of Synthesis: Emergence of this compound
The intricate molecular architecture of Dronedarone necessitates a multi-step synthesis, a process reliant on the precise and efficient coupling of key molecular fragments. It is within this synthetic narrative that this compound emerges as a pivotal intermediate. This compound provides a crucial structural motif – the dibutylamino propoxy side chain – which is ultimately incorporated into the final Dronedarone molecule. The design of this side chain is not arbitrary; it is a critical determinant of the pharmacokinetic and pharmacodynamic properties of the final drug.
The hydrochloride salt form of this intermediate is particularly advantageous in a pharmaceutical manufacturing setting. It enhances the compound's solubility and stability, facilitating its handling and use in subsequent reaction steps.[6]
The Synthetic Blueprint: A Deep Dive into Dronedarone's Assembly
The synthesis of Dronedarone has been the subject of numerous patents and publications, each aiming to optimize yield, purity, and cost-effectiveness. A common and illustrative synthetic pathway involves the acylation of a 2-butyl-5-aminobenzofuran derivative with 4-[3-(dibutylamino)propoxy]benzoyl chloride, which is generated in situ from this compound.
General Synthetic Scheme
The following diagram outlines a representative synthesis of Dronedarone, highlighting the central role of its key intermediates.
Caption: A simplified workflow for the synthesis of Dronedarone Hydrochloride.
Detailed Experimental Protocol: Synthesis of this compound
The following is a representative, step-by-step methodology for the synthesis of the title intermediate.
Step 1: Synthesis of 4-(3-Chloropropoxy)benzoic Acid
-
To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide.
-
Stir the mixture until a clear solution is obtained.
-
Add 1,3-dichloropropane to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(3-chloropropoxy)benzoic acid.
Causality: The initial deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a base is crucial to form a nucleophilic phenoxide, which then readily undergoes Williamson ether synthesis with 1,3-dichloropropane.
Step 2: Synthesis of this compound
-
Dissolve 4-(3-chloropropoxy)benzoic acid in a suitable solvent (e.g., acetonitrile).
-
Add an excess of dibutylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess dibutylamine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.
Causality: The nucleophilic substitution of the chlorine atom in 4-(3-chloropropoxy)benzoic acid by the secondary amine, dibutylamine, forms the desired tertiary amine. The final step of converting the free base to its hydrochloride salt is essential for improving the compound's stability and handling properties for its use in the subsequent synthesis of Dronedarone.
Physicochemical Properties and Quality Control
The quality of this compound is paramount to ensure the purity and efficacy of the final Dronedarone API. Key physicochemical properties and typical quality control parameters are summarized in the table below.
| Property | Specification |
| Appearance | Off-white to light yellow powder |
| Molecular Formula | C₁₈H₃₀ClNO₃ |
| Molecular Weight | 359.89 g/mol |
| Melting Point | 155-157 °C |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in water |
Mechanism of Action of Dronedarone: The End Product
To fully appreciate the importance of its synthetic intermediates, it is essential to understand the mechanism of action of Dronedarone. Dronedarone is a multi-channel blocker, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs. It inhibits potassium, sodium, and calcium channels and also possesses anti-adrenergic properties.[7] This complex pharmacological profile contributes to its ability to maintain normal sinus rhythm in patients with atrial fibrillation.
The following diagram illustrates the primary ionic channels targeted by Dronedarone.
Caption: The multi-channel blocking mechanism of Dronedarone.
Conclusion: The Silent Contributor to a Therapeutic Advance
While the focus of drug discovery and development naturally gravitates towards the final active pharmaceutical ingredient, the journey from concept to clinic is paved with crucial, yet often overlooked, molecular entities. This compound stands as a testament to the indispensable role of synthetic intermediates. Its discovery and application were not serendipitous but rather the result of rational drug design and process chemistry aimed at creating a safer and more effective treatment for atrial fibrillation.
This technical guide has illuminated the integral role of this compound in the synthesis of Dronedarone, providing a deeper understanding of its history, synthesis, and significance. For researchers and professionals in the field of drug development, a thorough appreciation of such key intermediates is not merely an academic exercise but a fundamental aspect of creating the medicines of tomorrow.
References
- The Synthesis Pathway: Key Intermediates in Dronedarone Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 437651-44-0 wiki. (n.d.). Guidechem.
- Synthesis of Dronedarone Hydrochloride (1). Structure of Amiodarone (2). (n.d.). ResearchGate.
- Dronedarone. (2023, December 29). In Wikipedia.
- Santos, M., García, L. C., Checura, C., Comin, M. J., & Labriola, J. A. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Tetrahedron Letters, 56(41), 5585-5589.
- Patel, C., & Schleman, K. (2007). Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter. Annals of Pharmacotherapy, 41(5), 808-815.
- What is the history and usage of Amiodarone (antiarrhythmic medication)? (2025, September 4). Dr.Oracle.
- Dronedarone Intermediates. (n.d.). Shree Ganesh Remedies Limited.
- Method for synthesis of dronedarone. (2012). Google Patents.
- A Novel and Efficient Synthesis of Dronedarone Hydrochloride, an Antiarrhythmic Drug Substance. (2025, August 6). ResearchGate.
- Multaq (dronedarone) FDA Approval History. (n.d.). Drugs.com.
- History | Dronedarone for the treatment of non-permanent atrial fibrillation | Guidance. (2012, December 1). NICE.
- Dronedarone (Multaq) Study for Permanent AF Stopped Early. (2011, July 7). CardioBrief.
- Sanofi-aventis withdraws European application for marketing authorization for dronedarone (MULTAQ™) in the treatment of Atrial Fibrillation/Atrial Flutter. (2006, September 7). Mynewsdesk.
- Sanofi-Aventis (France)'s Multaq(R) Approved in the European Union for Patients With Atrial Fibrillation. (2009, November 30). BioSpace.
- FDA panel greenlights Sanofi drug as first new a-fib treatment in 25 years. (2009, March 19). Cardiovascular Business.
- DRONEDARONE. (2015, May 11). Organic Synthesis International.
- MULTAQ® (dronedarone) for Atrial Fibrillation or Atrial Flutter Now Available in the United States. (2009, July 28). Sanofi US Media Room.
- Structures of Dronedarone related substances. (n.d.). ResearchGate.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Dronedarone - Wikipedia [en.wikipedia.org]
- 3. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategies and Protocols for Amide Coupling of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the successful amide coupling of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably the antiarrhythmic drug Dronedarone[1]. The presence of both a carboxylic acid and a tertiary amine hydrochloride presents specific challenges that require careful consideration of reagents and reaction conditions. This document outlines the core principles of amide bond formation, compares common coupling strategies, provides step-by-step experimental protocols, and offers a guide for troubleshooting common issues.
Understanding the Substrate: Key Physicochemical Properties
This compound (CAS: 437651-44-0) is an off-white solid that is stable at room temperature when stored in a dry, sealed container[2]. Its structure contains three key functional domains relevant to amide coupling:
-
Carboxylic Acid: The reactive site for amide bond formation.
-
Tertiary Amine: A basic site that exists as a hydrochloride salt.
-
Alkyl and Aromatic Moieties: These contribute to the molecule's overall solubility and steric profile.
The most critical feature is the hydrochloride salt. This means that at least one molar equivalent of a base is required to neutralize the HCl and liberate the free tertiary amine before the coupling reaction can proceed efficiently. Furthermore, the inherent basicity of the tertiary amine itself must be considered when selecting the type and stoichiometry of the base used in the coupling reaction.
Principles of Amide Bond Formation
Amide coupling is a condensation reaction between a carboxylic acid and an amine. The reaction requires the "activation" of the carboxylic acid to form a more reactive electrophilic species that can be readily attacked by the nucleophilic amine[3]. Two major classes of coupling reagents are commonly employed.
Carbodiimide-Mediated Coupling (e.g., EDC/NHS)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxyl group to form a highly reactive O-acylisourea intermediate[4][5]. This intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid[6]. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often included. NHS intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amine to form the desired amide bond[4][5][6].
Uronium/Phosphonium Salt Coupling (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for forming amide bonds, especially in challenging cases involving sterically hindered or electron-deficient amines[7]. HATU activates the carboxylic acid to form a reactive OAt-active ester[8][9]. The 7-azabenzotriazole (HOAt) moiety is particularly effective at accelerating the reaction and suppressing racemization[7]. These reactions require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction[8].
Critical Parameters for Successful Coupling
Achieving high yield and purity requires careful optimization of several factors.
Choice of Coupling Reagent
The selection of a coupling reagent is critical and depends on the reactivity of the amine coupling partner and the desired reaction conditions[10][11].
| Reagent System | Advantages | Disadvantages | Optimal For |
| EDC/NHS | Water-soluble byproducts (easy removal).[12] Cost-effective. Well-established. | O-acylisourea intermediate is hydrolysis-prone.[6] May be less effective for hindered substrates. | General purpose coupling, especially in aqueous or semi-aqueous media. |
| HATU/DIPEA | High coupling efficiency and rapid kinetics.[7][8] Low rates of racemization.[7] Effective for hindered and electron-poor amines.[7][13] | Higher cost. Byproducts can be difficult to remove. | Difficult couplings, valuable substrates, and solid-phase peptide synthesis (SPPS). |
| DIC/HOBt | Byproduct (diisopropylurea) is soluble in many organic solvents.[12] HOBt minimizes racemization.[12] | Dicyclohexylurea (from DCC) is poorly soluble and requires filtration.[12] | Standard solution-phase synthesis where byproduct solubility is advantageous. |
The Crucial Role of the Base
A base is required for two primary reasons in this specific coupling:
-
Neutralization: To deprotonate the hydrochloride salt of the starting material.
-
Activation: To facilitate the deprotonation of the carboxylic acid and scavenge the proton released during the coupling reaction[14].
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the ideal choice. Its sterically hindered structure makes it a strong, non-nucleophilic base[14][15][16]. This prevents it from competing with the desired amine nucleophile in the coupling reaction[15][16].
Stoichiometry:
-
For EDC/NHS: A minimum of 2.0 equivalents of base is recommended (1.0 eq. to neutralize the HCl salt and 1.0 eq. for the coupling).
-
For HATU: A minimum of 3.0 equivalents of base is often used (1.0 eq. for neutralization and 2.0 eq. for the coupling reaction itself)[10][17].
Solvent Selection
The choice of solvent is primarily dictated by the solubility of the reactants and reagents.
-
Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide couplings due to its high solvating power for a wide range of organic molecules[8][18].
-
Dichloromethane (DCM): A less polar option, useful when reactants are highly soluble and for easier removal post-reaction.
-
Acetonitrile (ACN): Can be a good choice, and in some cases, allows for easier workup and purification[18].
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for the coupling reaction follows a standardized workflow from setup to final analysis.
Sources
- 1. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 16. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 17. peptide.com [peptide.com]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: A Comprehensive Guide to the Purity Analysis of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride, an active pharmaceutical ingredient (API), demands rigorous purity assessment to ensure its safety, efficacy, and stability in final drug formulations.[][2][3] The quality of an API is the foundation of the finished pharmaceutical product, and its comprehensive testing is a critical regulatory requirement.[][4][5] This document provides a detailed framework of analytical methodologies designed to establish the identity, strength, and purity of this specific API.
Our approach is not a monolithic checklist but a multi-faceted analytical strategy. We will dissect the concept of "purity" into its constituent parts: the principal component (the API itself), organic impurities (related substances, degradation products), inorganic impurities, residual solvents, and water content. For each of these components, a primary analytical technique is detailed, supported by orthogonal methods for verification. This integrated strategy ensures a robust and self-validating assessment of the API's quality, consistent with international regulatory expectations such as those from the International Council for Harmonisation (ICH).
Logical Flow of Purity Assessment
The overall analytical workflow is designed to provide a complete purity profile. The process begins with identity confirmation and proceeds through quantitative assays for the API, related substances, and various potential contaminants.
Caption: Overall Purity Testing Workflow for the API.
Assay and Organic Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the potency (assay) and profiling the organic impurities (related substances) of the API.[2] A stability-indicating method must be developed, which is capable of separating the main compound from all potential degradation products and process-related impurities.[6]
Principle and Rationale
A Reverse-Phase HPLC (RP-HPLC) method is selected due to the moderately polar nature of the target molecule. The stationary phase, typically a C8 or C18 alkyl chain bonded to silica, retains the analyte and its impurities based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compounds. The buffer's pH is a critical parameter; it should be set to ensure the analyte, which is a tertiary amine and a carboxylic acid salt, is in a consistent and suitable ionization state for good peak shape and retention. A photodiode array (PDA) detector is employed to monitor the elution, providing spectral data that aids in peak identification and purity assessment.
Experimental Protocol: Stability-Indicating RP-HPLC
1. Chromatographic System:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
3. Chromatographic Conditions: The following conditions serve as a robust starting point for method development and validation.
| Parameter | Recommended Setting | Rationale |
| Column | C8 or C18, 150 mm x 4.6 mm, 3.5 µm particle size | Provides excellent resolution and efficiency for small molecules of this type.[7] |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid | Buffers the mobile phase to ensure consistent ionization of the analyte, leading to stable retention times and symmetrical peaks. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase chromatography. |
| Gradient Program | 0-5 min (15% B), 5-25 min (15% to 70% B), 25-30 min (70% B), 30.1-35 min (15% B) | A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[7][8] |
| Column Temperature | 30 °C | Maintains consistent selectivity and retention, reducing variability. |
| Detection | PDA Detector, 290 nm for quantification, spectral scan from 200-400 nm | The wavelength of 290 nm is chosen based on the UV maximum of the benzoyl chromophore. A PDA allows for peak purity analysis.[8] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
4. Standard and Sample Preparation:
-
Assay Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Assay Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Related Substances Sample Solution (500 µg/mL): Accurately weigh ~50 mg of the API sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is necessary to quantify impurities at low levels (e.g., 0.1%).
5. System Suitability Test (SST):
-
Before analysis, inject the Assay Standard Solution five times. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
-
6. Data Interpretation:
-
Assay (% w/w): Calculate the potency of the API by comparing the peak area of the main component in the Sample Solution to that of the Standard Solution. Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Related Substances (%): In the chromatogram from the Related Substances Sample Solution, calculate the percentage of each impurity using the principle of area normalization or against a qualified impurity standard if available. Impurity % = (Area_Impurity / Sum of All Areas) * 100
Residual Solvent Analysis by Headspace Gas Chromatography (GC)
Residual solvents are organic volatile chemicals used or produced during the synthesis of an API.[9] Their levels must be controlled and monitored as they have no therapeutic benefit and can be toxic.[10][11] Headspace Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry-standard technique for this analysis.[9][10]
Principle and Rationale
The API sample is dissolved in a high-boiling point solvent (e.g., DMSO, DMI) in a sealed headspace vial. The vial is heated, allowing volatile residual solvents to partition between the liquid phase and the gas phase (headspace).[9] A sample of the headspace is then injected into the GC. The solvents are separated based on their boiling points and interaction with the GC column's stationary phase. The FID provides a sensitive and near-universal response for organic compounds. This method avoids injecting the non-volatile API onto the GC column, which protects the instrument and improves reproducibility.[12]
Experimental Protocol: Headspace GC-FID
1. Chromatographic System:
-
Gas chromatograph equipped with a headspace autosampler, split/splitless inlet, and a Flame Ionization Detector (FID).
2. Materials and Reagents:
-
Certified standards of expected residual solvents (e.g., Ethanol, Isopropanol, Toluene, etc.).
-
Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI), headspace grade.
3. Chromatographic and Headspace Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness | This mid-polarity column is specified in USP <467> and is effective for separating a wide range of common pharmaceutical solvents.[9][11] |
| Carrier Gas | Helium or Hydrogen, at a constant flow of ~2 mL/min | Inert carrier gas to transport analytes through the column. |
| Oven Program | 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min) | Separates solvents with a wide range of boiling points. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the injected sample. |
| Detector Temp. | 260 °C (FID) | Prevents condensation of analytes in the detector. |
| Headspace Vial Temp | 80 °C | Balances efficient partitioning of volatiles with minimizing potential API degradation. |
| Vial Eq. Time | 15 minutes | Allows the system to reach vapor-liquid equilibrium before injection. |
| Injection Volume | 1 mL of headspace gas | Standard volume for headspace analysis. |
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration in DMSO. Further dilute this stock to the required concentration levels as specified by ICH Q3C guidelines.
-
Sample Solution: Accurately weigh ~100 mg of the API sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.
5. Data Interpretation:
-
Identify peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each solvent present using an external standard calibration curve. The results are typically reported in parts per million (ppm).
Water Content Determination by Karl Fischer Titration
Water content is a critical quality attribute that can affect the stability, physical properties, and degradation pathways of an API.[13] Karl Fischer Titration (KFT) is the gold standard for water determination in pharmaceuticals because of its accuracy, precision, and specificity for water.[14][15][16][17] It is superior to loss-on-drying methods, which measure all volatile components, not just water.[14][16]
Principle and Rationale
The KFT method is based on the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and an alcohol.[13] H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I The endpoint is detected potentiometrically. Two main types of KFT exist:
-
Volumetric KFT: Suitable for samples with higher water content (>0.1%). A titrant with a known concentration of iodine is added to the sample dissolved in a solvent.[14]
-
Coulometric KFT: Ideal for samples with very low water content (<0.1%). Iodine is generated electrochemically in situ during the titration.[14]
Given that the API is a hydrochloride salt, it is likely hygroscopic, and volumetric KFT is a suitable starting point.
Experimental Protocol: Volumetric Karl Fischer Titration
1. Titration System:
-
Automatic volumetric Karl Fischer titrator with a platinum electrode.
2. Materials and Reagents:
-
Karl Fischer Titrant (e.g., CombiTitant 5)
-
Karl Fischer Solvent (e.g., Methanol-based)
-
Disodium Tartrate Dihydrate (for titrant standardization, contains 15.66% water)
3. Titrant Standardization:
-
Condition the titration vessel with the solvent to a dry, stable endpoint.
-
Accurately add a known mass (e.g., 50-100 mg) of disodium tartrate dihydrate.
-
Titrate to the endpoint. The water equivalence factor (F) of the titrant (in mg H₂O/mL) is calculated.[17] F = (Weight of Sodium Tartrate * 0.1566) / Volume of Titrant
4. Sample Analysis:
-
Condition the titration vessel.
-
Accurately weigh and add a suitable amount of the API sample (e.g., 200-500 mg) to the vessel. Ensure it dissolves completely.
-
Titrate to the electrometric endpoint.
5. Calculation:
-
Calculate the water content as a percentage (% w/w). Water % = (Volume of Titrant * F) / (Weight of Sample) * 100
Complementary and Confirmatory Methods
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19][20] For this API, TGA can be used to determine the total content of volatiles (water and residual solvents).[21][22] A mass loss event occurring below 120°C typically corresponds to the loss of unbound water and/or volatile solvents.[18] While not specific like KFT or GC, it provides valuable confirmatory data. If the mass loss in TGA significantly exceeds the combined results from KFT and GC, it may indicate the presence of non-volatile solvents or bound solvates.[18]
Residue on Ignition (Sulphated Ash)
This test quantifies the amount of inorganic impurities in the API. A sample is ignited in the presence of sulfuric acid until all organic matter is burned away. The remaining residue is weighed and expressed as a percentage. This provides a measure of the total inorganic content and is a standard pharmacopoeial test.
Summary of Analytical Methods and Typical Specifications
| Test | Method | Purpose | Typical Specification (ICH) |
| Assay | HPLC-PDA | To determine the potency or strength of the API. | 98.0% - 102.0% (anhydrous) |
| Related Substances | HPLC-PDA | To identify and quantify organic impurities and degradation products. | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5% |
| Residual Solvents | Headspace GC-FID | To quantify volatile organic solvents from the manufacturing process. | As per ICH Q3C limits |
| Water Content | Karl Fischer Titration | To quantify the amount of water in the API. | ≤ 0.5% |
| Residue on Ignition | Gravimetric | To determine the content of inorganic impurities. | ≤ 0.1% |
| Identity | FTIR / NMR | To confirm the chemical structure matches the reference standard. | Conforms to structure |
Conclusion
The analytical strategy detailed in these application notes provides a comprehensive and robust framework for the purity testing of this compound. By integrating orthogonal techniques—HPLC for organic profile, GC for volatile solvents, Karl Fischer for water, and gravimetric analysis for inorganics—a complete and reliable assessment of API quality is achieved.[] Each protocol is designed to be self-validating through the use of system suitability tests and reference standards, ensuring data integrity and compliance with global pharmaceutical standards.
References
- Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
- Pacific BioLabs. Karl Fischer Moisture Analysis.
- Mettler Toledo. What Is Karl Fischer Titration?.
- American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
- Improved Pharma. (2022). Thermogravimetric Analysis.
- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
- LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
- Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Agilent. Residual Solvent Analysis of Pharmaceutical Products.
- ARL Bio Pharma. Active Pharmaceutical Ingredient Testing.
- Slideshare. Thermogravimetric analysis - Pharmaceutical analysis.
- Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis.
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Detection Technique for Determination of Residual Solvents in the API Tacrolimus.
- Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
- PharmExcel Consulting. (2024). The Complete Guide to Active Pharmaceutical Ingredients (APIs).
- Testing of Active Pharmaceutical Ingredients (APIs).
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- Journal of Applied Pharmaceutical Science. (2015). Stability Indicating RP-HPLC Assay Method for Estimation of Dronedarone Hydrochloride in Tablet.
- NIH. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets.
Sources
- 2. nicovaper.com [nicovaper.com]
- 3. pharmexcelconsulting.com [pharmexcelconsulting.com]
- 4. ARL Bio Pharma | Active Pharmaceutical Ingredient Testing [arlok.com]
- 5. Testing of Active Pharmaceutical Ingredients (APIs) - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. almacgroup.com [almacgroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. bcpublication.org [bcpublication.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. mt.com [mt.com]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 18. improvedpharma.com [improvedpharma.com]
- 19. veeprho.com [veeprho.com]
- 20. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 21. resolvemass.ca [resolvemass.ca]
- 22. aurigaresearch.com [aurigaresearch.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Abstract
This application note provides detailed protocols for the quantitative analysis of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride, a key intermediate in the synthesis of pharmaceuticals such as Dronedarone.[1][2] Robust and reliable analytical methods are crucial for ensuring the quality and purity of this compound. Herein, we describe optimized High-Performance Liquid Chromatography (HPLC) with UV detection and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. The methodologies are designed for researchers, scientists, and drug development professionals to ensure accurate determination and purity assessment. The rationale behind the selection of columns, mobile phases, and detection parameters is discussed to provide a comprehensive understanding of the analytical strategy.
Introduction
This compound (Figure 1) is a tertiary amine and a benzoic acid derivative with the chemical formula C18H29NO3·HCl and a molecular weight of 343.89 g/mol .[3] It serves as a critical building block in the synthesis of various pharmaceutical compounds.[3] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust analytical methods for its quantification and impurity profiling are essential in a drug development and manufacturing setting.
This guide presents two complementary analytical techniques: an HPLC-UV method for routine quality control and an LC-MS method for higher sensitivity and specificity, which is particularly useful for impurity identification and quantification at trace levels.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development, particularly for selecting the appropriate chromatographic conditions and sample preparation procedures.
| Property | Value | Reference |
| Molecular Formula | C18H30ClNO3 | [3] |
| Molecular Weight | 343.89 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 155-157 °C | [1] |
| ACD/LogP | 5.07 | [3] |
| ACD/LogD (pH 5.5) | 3.0 | [3] |
| ACD/LogD (pH 7.4) | 3.0 | [3] |
Table 1: Physicochemical properties.
HPLC-UV Method for Routine Analysis
This reversed-phase HPLC method is designed for the routine quantification and purity assessment of this compound. The selection of a C8 column provides a good balance of retention for this moderately nonpolar compound, while the acidic mobile phase ensures the tertiary amine is protonated, leading to improved peak shape.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Symmetry C8 (100 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 240 nm |
Table 2: HPLC-UV chromatographic conditions.
Rationale for Method Parameters
-
Column: A C8 stationary phase was chosen to provide adequate retention without excessive analysis time. The moderate hydrophobicity is well-suited for the logP of the analyte.
-
Mobile Phase: The use of trifluoroacetic acid (TFA) as a mobile phase additive serves two purposes: it acts as an ion-pairing agent to improve peak shape for the basic tertiary amine and maintains an acidic pH to ensure consistent ionization.
-
Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities within a reasonable timeframe.
-
UV Detection: The wavelength of 240 nm was selected based on the UV absorbance spectrum of the benzoic acid chromophore.
Protocol
3.3.1. Reagent and Sample Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3.3.2. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution.
-
Process the chromatograms and calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
HPLC-UV experimental workflow.
LC-MS Method for High-Sensitivity Analysis
This LC-MS method is developed for the sensitive detection and quantification of this compound, as well as for the identification of potential impurities. The use of an electrospray ionization (ESI) source in positive ion mode is ideal for the tertiary amine structure of the analyte.
Instrumentation and Conditions
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer |
| Column | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (m/z 100-500) and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification |
| SIR/MRM Transition | [M+H]+: m/z 308.2 → fragment ions (to be determined by infusion) |
Table 3: LC-MS conditions.
Rationale for Method Parameters
-
UPLC System and Sub-2 µm Column: The use of a UPLC system with a sub-2 µm particle column allows for faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.
-
Mobile Phase: Formic acid is a volatile mobile phase additive that is compatible with mass spectrometry and promotes the formation of protonated molecular ions [M+H]+ in the ESI source.
-
ESI Positive Mode: The tertiary amine in the analyte is readily protonated, making ESI in positive ion mode the ideal choice for sensitive detection.
-
Tandem Quadrupole MS: This type of mass spectrometer allows for both qualitative (full scan) and quantitative (SIR/MRM) analysis with high selectivity and sensitivity.
Protocol
4.3.1. Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of LC-MS grade water. Mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of LC-MS grade acetonitrile. Mix thoroughly.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Sample Solution: Prepare the sample solution in the diluent to a concentration that falls within the calibration curve range.
4.3.2. LC-MS System Setup and Analysis
-
Optimize the MS parameters (e.g., cone voltage, collision energy for MRM) by infusing a standard solution of the analyte.
-
Equilibrate the LC-MS system with the initial mobile phase conditions (90% A, 10% B) until a stable spray and baseline are achieved.
-
Inject a blank (diluent) to check for system contamination.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Process the data using the appropriate software. For quantification, generate a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of the analyte in the sample.
LC-MS experimental workflow.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control, offering a balance of speed and accuracy. The LC-MS method provides superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity identification. The choice of method will depend on the specific analytical requirements of the user. These protocols, along with the provided rationale for parameter selection, offer a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
- Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
- LC-MS Method Development. Intertek.
- Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science.
- Applications of LC-MS Methodology: In the Development of Pharmaceuticals. Taylor & Francis Online.
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC - NIH.
- The Synthesis Pathway: Key Intermediates in Dronedarone Production. NINGBO INNO PHARMCHEM CO.,LTD.
- HPLC Method for Analysis of Benzonatate on Primesep P Column. SIELC Technologies.
- Stability-indicating chromatographic method for the determination of benzonatate, diphenhydramine, guaifenesin and phenylephrine. ResearchGate.
- Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies.
- We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? ResearchGate.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
- Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
- Benzonatate Toxicity: Nothing to Cough At. Oxford Academic.
- AU2014240988B9 - Benzonatate modified release solid tablets and capsules. Google Patents.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
- Benzoic acid, 4-(2-methylpropoxy)-, 3-(diethylamino)-1,2-dimethylpropyl ester, hydrochloride (1:1). PubChem.
- LC-MS and GC-MS analyses of product B. LC-UV-PDA chromatogram (a) and... ResearchGate.
- Benzonatate. PubChem - NIH.
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC - NIH.
- Analytical Methods. RSC Publishing.
- Dronedarone metabolite H1A. PubChem.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
- Determination of Dronedarone and Debutyldronedarone in Human Plasma by HPLC-UV. MDPI.
- Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PMC.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
Sources
Application Note: A Validated Protocol for the Synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride. This compound is a critical intermediate in the pharmaceutical industry, notably in the manufacturing of the antiarrhythmic agent Dronedarone. The synthetic pathway detailed herein proceeds through a robust three-step sequence involving an initial O-alkylation of a carboxyl-protected 4-hydroxybenzoic acid, followed by ester hydrolysis and subsequent salt formation. Each step has been optimized to ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles, safety protocols, and analytical validation methods.
Introduction and Significance
This compound (CAS No. 437651-44-0) serves as a crucial building block in complex organic syntheses. Its primary application is in the production of Dronedarone, where it provides the dibutylamino propoxy side chain essential for the final drug's pharmacodynamic and pharmacokinetic profile. The quality and purity of this intermediate are paramount, directly impacting the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
The synthesis strategy outlined below is a logical and widely adopted approach that begins with the protection of the carboxylic acid functionality of 4-hydroxybenzoic acid via esterification. This is followed by a Williamson ether synthesis to introduce the dibutylamino propoxy chain, and concludes with deprotection and conversion to the stable hydrochloride salt. This method is reliable and scalable for laboratory and potential pilot-plant production.
Synthesis Pathway Overview
The synthesis is accomplished via a three-stage process, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| Methyl 4-hydroxybenzoate | 99-76-3 | C₈H₈O₃ | 152.15 | Purity ≥99% |
| 3-(Dibutylamino)propyl chloride hydrochloride | 54869-38-8 | C₁₁H₂₅Cl₂N | 242.23 | Or synthesize from 3-(dibutylamino)-1-propanol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Pellets or solution |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) and as a solution in Isopropanol |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Anhydrous |
| Methanol | 67-56-1 | CH₄O | 32.04 | Anhydrous |
| Isopropanol (IPA) | 67-63-0 | C₃H₈O | 60.10 | Anhydrous |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH indicator strips
-
Melting point apparatus
-
Analytical balance
-
NMR spectrometer and Mass spectrometer for characterization
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials. Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Dibutylamine and its derivatives can cause severe skin and eye irritation.[2] Thionyl chloride (if used for precursor synthesis) is highly corrosive and reacts violently with water.
Step 1: Synthesis of Methyl 4-[3-(dibutylamino)propoxy]benzoate (O-Alkylation)
Causality: This step couples the protected benzoic acid with the amino-alkyl side chain. Methyl 4-hydroxybenzoate is used because the ester group protects the carboxylic acid from reacting with the base. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 3-(dibutylamino)propyl chloride in a classic Williamson ether synthesis. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide anion more reactive.
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-hydroxybenzoate (30.4 g, 0.2 mol).
-
Add anhydrous potassium carbonate (41.5 g, 0.3 mol) and anhydrous N,N-Dimethylformamide (DMF, 300 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-(dibutylamino)propyl chloride hydrochloride (53.3 g, 0.22 mol). Note: The free base can be generated in situ or beforehand by neutralization. For in-situ generation, an additional equivalent of K₂CO₃ is recommended.
-
Heat the reaction mixture to 80-90°C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 150 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as an oil. This oil is typically used in the next step without further purification.
Step 2: Synthesis of 4-[3-(dibutylamino)propoxy]benzoic Acid (Hydrolysis)
Causality: The purpose of this step is to deprotect the carboxylic acid. Saponification, the hydrolysis of an ester under basic conditions, is employed.[3][4] Sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a sodium carboxylate salt and methanol. The reaction is driven to completion by heating. Subsequent acidification is required to protonate the carboxylate, precipitating the desired free carboxylic acid.
Procedure:
-
Dissolve the crude methyl 4-[3-(dibutylamino)propoxy]benzoate from the previous step in methanol (300 mL) in a 1 L round-bottom flask.
-
Add a solution of sodium hydroxide (24 g, 0.6 mol) in water (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water (250 mL). The product is now in the form of its sodium salt.
-
While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid (approx. 50 mL) to adjust the pH to ~6.0-6.5. The product will precipitate as a zwitterion.
-
Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (2 x 100 mL), and dry under vacuum at 50°C.
Step 3: Formation of this compound
Causality: Converting the free base/zwitterionic form of the carboxylic acid to its hydrochloride salt enhances its stability, crystallinity, and ease of handling. This is a straightforward acid-base reaction where the tertiary amine of the side chain is protonated by hydrochloric acid. Isopropanol is a common solvent for this process as it can dissolve the free base but often leads to the precipitation of the less soluble hydrochloride salt.
Procedure:
-
Suspend the dried 4-[3-(dibutylamino)propoxy]benzoic acid (e.g., ~50 g, ~0.16 mol) in isopropanol (250 mL).
-
Heat the suspension gently to 40-50°C to aid dissolution.
-
Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise until the pH of the solution is acidic (pH ~2-3).
-
Stir the mixture at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with cold isopropanol (50 mL) and then with diethyl ether (50 mL).
-
Dry the final product in a vacuum oven at 60°C to a constant weight. The expected yield is 85-95% over the three steps.
Characterization and Data
The identity and purity of the final product must be confirmed using standard analytical techniques. A purity of ≥98% is typically required for its use as a pharmaceutical intermediate.
| Analysis | Expected Result |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 155-157°C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (s, 1H, COOH), ~10.5 (br s, 1H, NH⁺), 7.8-8.0 (d, 2H, Ar-H), 7.0-7.2 (d, 2H, Ar-H), 4.1-4.3 (t, 2H, O-CH₂), 3.0-3.2 (m, 6H, N-CH₂ and N-CH₂-CH₂), 2.0-2.2 (m, 2H, CH₂-CH₂-CH₂), 1.5-1.7 (m, 4H, N-CH₂-CH₂), 1.2-1.4 (m, 4H, CH₂-CH₃), 0.8-1.0 (t, 6H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~167.0 (C=O), ~162.5 (Ar-C-O), ~131.5 (Ar-CH), ~123.0 (Ar-C-COOH), ~114.5 (Ar-CH), ~66.5 (O-CH₂), ~52.0 (N-CH₂), ~25.0 (CH₂-CH₂-CH₂), ~24.0 (N-CH₂-CH₂), ~19.5 (CH₂-CH₃), ~13.5 (CH₃) |
| Mass Spec (ESI+) | m/z: 322.2 [M+H]⁺ (for the free base) |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- Google Patents. (n.d.). EP2371808A1 - Process for preparing dronedarone.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Dibutylamine.
- AnalytiChem. (2025). Safety Data Sheet: Dibutylamine 2 mol/l in toluene.
- Loba Chemie. (2016). DI-N-BUTYLAMINE FOR SYNTHESIS MSDS.
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
- Sigma-Aldrich. (2025). Safety Data Sheet: Dibutylamine.
- Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404-2409.
- Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Espace INRS.
- Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - EspaceINRS [espace.inrs.ca]
Application Notes and Protocols: 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride in Medicinal Chemistry
Foreword: The Unsung Architect in Drug Discovery
In the intricate tapestry of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the journey to that molecule is paved with crucial, often overlooked, intermediates. These are the unsung architects, the molecular scaffolding upon which therapeutic innovation is built. 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride is a prime example of such a pivotal entity. While not a therapeutic agent in its own right, its strategic design and functionality have been instrumental in the development of a significant cardiovascular drug.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a comprehensive understanding of this compound's role in medicinal chemistry. We will delve into its synthesis, characterization, and its critical application as a key building block. Furthermore, we will explore a hypothetical framework for investigating its own potential bioactivity, providing a forward-looking perspective for novel research avenues.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound that serves as a crucial intermediate in pharmaceutical manufacturing. Its structure features a benzoic acid moiety, a dibutylamino group, and a propoxy linker, making it a versatile building block.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Dronedarone Intermediate | |
| CAS Number | 437651-44-0 | [1] |
| Molecular Formula | C₁₈H₃₀ClNO₂ | |
| Molecular Weight | 343.9 g/mol | |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 155-157°C | [1] |
| Purity (typical) | ≥98% | [1] |
| Solubility | Soluble in methanol and methylene chloride. Practically insoluble in water. | [2] |
The Central Role in Dronedarone Synthesis: A Case Study
The most prominent application of this compound is as a key precursor in the synthesis of Dronedarone [1]. Dronedarone is an antiarrhythmic agent used for the management of atrial fibrillation.[3][4] The dibutylamino propoxy side chain of the intermediate is a critical pharmacophoric element that contributes to the overall pharmacological profile of the final drug, influencing its multichannel blocking activity.[1][3]
Synthetic Pathway Overview
The synthesis of Dronedarone from this intermediate typically involves the conversion of the benzoic acid to a more reactive species, such as an acyl chloride, followed by a Friedel-Crafts acylation reaction with a substituted benzofuran derivative.[5][6]
Caption: Generalized synthetic workflow for Dronedarone, highlighting the role of 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride.
Detailed Synthesis Protocol for this compound
This protocol is a synthesized methodology based on principles outlined in the patent literature.[6]
Materials:
-
Methyl 4-hydroxybenzoate
-
1-Bromo-3-chloropropane
-
Dibutylamine
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Toluene
Procedure:
-
Step 1: Synthesis of Methyl 4-(3-chloropropoxy)benzoate:
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate and potassium carbonate in acetone.
-
Add 1-bromo-3-chloropropane dropwise while stirring.
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Step 2: Synthesis of Methyl 4-[3-(dibutylamino)propoxy]benzoate:
-
To a solution of methyl 4-(3-chloropropoxy)benzoate in a suitable solvent (e.g., acetonitrile), add dibutylamine and a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
After cooling, filter the mixture and evaporate the solvent. Purify the residue by column chromatography.
-
-
Step 3: Hydrolysis to 4-[3-(Dibutylamino)propoxy]benzoic Acid:
-
Dissolve the methyl ester from the previous step in methanol.
-
Add a solution of sodium hydroxide and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-[3-(Dibutylamino)propoxy]benzoic Acid.
-
-
Step 4: Formation of this compound:
-
The free acid can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.
-
The precipitated hydrochloride salt is then filtered and dried.
-
Analytical Characterization and Quality Control
Rigorous analytical control is essential to ensure the purity and identity of this compound for its use in pharmaceutical synthesis.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method is crucial for purity assessment and quantification. While a specific method for the intermediate is not widely published, a method can be adapted from the analysis of Dronedarone.[7][8]
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5-3.5) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 290 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the methylene protons of the propoxy chain and the butyl groups, and a broad signal for the amine proton (in the hydrochloride salt). The chemical shifts will be influenced by the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbon of the benzoic acid, the aromatic carbons, and the aliphatic carbons of the propoxy and dibutylamino groups. |
| IR | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and N-H stretching of the secondary amine salt. |
| MS (ESI+) | The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base. |
Exploring Standalone Bioactivity: A Hypothetical Screening Protocol
Given that this compound is a key fragment of the multi-ion channel blocker Dronedarone, it is plausible that the intermediate itself may possess some degree of biological activity. The following section outlines a hypothetical, yet scientifically grounded, protocol for an initial biological evaluation.
Rationale for Screening
Dronedarone exerts its antiarrhythmic effects by blocking multiple ion channels, including sodium, potassium, and calcium channels.[3][9] The dibutylamino propoxy moiety is a common feature in many ion channel modulators. Therefore, a primary screening campaign should focus on the effects of this compound on various cardiac ion channels.
Caption: A workflow for the hypothetical biological screening of this compound.
Protocol: High-Throughput Ion Channel Screening
Objective: To perform a primary screen of this compound against key cardiac ion channels to identify any potential modulatory activity.
Materials:
-
This compound
-
Cell lines stably expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG, Nav1.5, or Cav1.2)[1]
-
Fluorescent membrane potential-sensitive dyes or ion-flux indicators[5][6]
-
Automated plate reader with fluorescence detection capabilities
-
Known ion channel blockers and activators as positive controls
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a concentration range for testing (e.g., 0.1 µM to 100 µM).
-
-
Cell Plating:
-
Plate the stable cell lines in 96-well or 384-well microplates and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with the appropriate fluorescent indicator dye according to the manufacturer's protocol.
-
-
Compound Addition and Incubation:
-
Add the different concentrations of the test compound, positive controls, and a vehicle control to the wells.
-
Incubate for a specified period to allow for compound-channel interaction.
-
-
Signal Detection:
-
Stimulate the cells to induce ion channel activity (e.g., by depolarization with a high potassium solution).
-
Measure the fluorescence signal using an automated plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation relative to the controls.
-
Generate concentration-response curves to determine IC₅₀ or EC₅₀ values for any observed activity.
-
Conclusion and Future Perspectives
This compound stands as a testament to the importance of rational molecular design in medicinal chemistry. Its primary and validated application is as an indispensable building block in the synthesis of the antiarrhythmic drug Dronedarone. The protocols outlined in this guide provide a framework for its synthesis, purification, and analysis, ensuring its quality for use in drug discovery and development programs.
While its role as an intermediate is well-established, the potential for standalone biological activity remains an intriguing, unexplored area. The proposed hypothetical screening protocol offers a starting point for researchers interested in investigating the intrinsic pharmacological properties of this and similar aminopropoxybenzoic acid derivatives. Such explorations could uncover novel pharmacological tools or even new therapeutic leads, further cementing the value of "unassuming" intermediates in the broader landscape of medicinal chemistry.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- Google Patents. (2012). EP2428511A1 - Synthesis of dronedarone and salts thereof.
- Google Patents. (2011). EP2371808A1 - Process for preparing dronedarone.
- PubChem. (n.d.). Dronedarone.
- G, S., G, S., & G, S. (2014). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets.
- PubChem. (n.d.). Dronedarone Hydrochloride.
- Durga Raja, K., Saradhi Venkata Ramana, V., Raghu Babu, K., Kishore Babu, B., Jagadeesh Kumar, V., Pavan Kumar, K. S. R., & Sharma, H. K. (2020). Simultaneous and Trace Level Determination of Six Potential Impurities by UPLC-ESI-MS/MS in Antiarrhythmic Drug: Dronedarone Hydrochloride. Asian Journal of Chemistry, 32(5), 1135-1142.
- Organic Spectroscopy International. (2015). DRONEDARONE SPECTRAL VISIT.
- Tsatsas, G., Siatra, T., Varonos, D., & Spyraki, C. (1973). [o,m,p-(2-Hydroxy-(mono- or disubstituted)-3-amino) propoxybenzoic acid esters and their pharmacologic action]. Annales Pharmaceutiques Francaises, 31(4), 305-312.
- Zhang, J., Le, T. H. V., Rethineswaran, V. K., Kim, Y. J., Jang, W. B., Ji, S. T., ... & Kwon, S. M. (2021). Dronedarone hydrochloride enhances the bioactivity of endothelial progenitor cells via regulation of the AKT signaling pathway.
- Çevik, Ü. A., Saçmacı, M., Küçükoğlu, K., & Koca, M. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
- Ammazzalorso, A., Andreoli, F., Antonosante, A., Baldassarre, L., Brozic, A., Caltabiano, G., ... & De Filippis, B. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(4), 1547-1559.
- Zhang, L., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2020). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 190, 113497.
- U.S. Food and Drug Administration. (2015). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S).
- Hemke, A. T., Gupta, K. R., & Wadodkar, S. G. (2015). Stability Indicating RP-HPLC Assay Method for Estimation of Dronedarone Hydrochloride in Tablet. Journal of Applied Pharmaceutical Science, 5(5), 83-88.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bulk Supply of 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl from China.
- Organic Synthesis International. (2015). DRONEDARONE.
- Global Substance Registration System. (n.d.). DRONEDARONE.
- Lee, H. C., & Lin, C. S. (2013). Evaluation of dronedarone as a therapeutic option for patients with atrial fibrillation.
- Kirchhof, P., & Breithardt, G. (2011). Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation. Vascular Health and Risk Management, 7, 1-10.
Sources
- 1. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channel Screening - Creative Bioarray [ionschannel.com]
- 6. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 7. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]
- 8. Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
experimental procedure for alkylation with 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Application Note & Protocol Guide
Topic: Experimental Procedure for the Alkylation (Esterification) of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Abstract
This document provides a comprehensive guide for the alkylation of the carboxylic acid moiety of this compound, a critical intermediate in the synthesis of the antiarrhythmic agent Dronedarone.[1] The primary focus is on the Fischer-Speier esterification, a robust and widely applicable acid-catalyzed method.[2][3] This guide is designed for researchers, chemists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, and process optimization strategies. We will explain the causality behind experimental choices, from reagent selection to purification techniques, ensuring a reproducible and efficient synthesis of the target ester derivatives.
Introduction and Significance
This compound (CAS: 437651-44-0) is a key building block in pharmaceutical synthesis.[4] Its molecular structure, featuring a benzoic acid, a flexible propoxy linker, and a tertiary dibutylamino group, makes it an important precursor for creating complex active pharmaceutical ingredients (APIs). Notably, it serves as a crucial fragment in the multi-step synthesis of Dronedarone, a benzofuran derivative used for the treatment of atrial fibrillation.[5]
The alkylation of the carboxylic acid group to form an ester is a common and critical transformation. This modification can be used to protect the carboxylic acid during subsequent reaction steps, to modulate the pharmacokinetic properties of a molecule, or to serve as a handle for further chemical elaboration. This application note presents a reliable protocol for this transformation, grounded in the principles of synthetic organic chemistry.
Chemical Properties of the Starting Material
A thorough understanding of the starting material is foundational to a successful synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 437651-44-0 | [4] |
| Molecular Formula | C₁₈H₃₀ClNO₃ | [4] |
| Molecular Weight | 359.89 g/mol | N/A |
| Appearance | Off-white to light yellow solid/powder | [4] |
| Melting Point | 155-157°C | |
| Storage | Sealed in a dry place at room temperature | [4] |
Reaction Principle: Fischer-Speier Esterification
The protocol described herein is based on the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6] The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol reactant, which often doubles as the solvent, or by removing water as it is formed.[2]
The mechanism involves three key stages:
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation of the resulting ester to regenerate the acid catalyst.
Detailed Experimental Protocol
This protocol details the synthesis of Methyl 4-[3-(dibutylamino)propoxy]benzoate as a representative example. The procedure can be adapted for other simple alcohols (e.g., ethanol, propanol).
Materials and Equipment
Reagents:
-
This compound (Purity ≥98%)
-
Methanol (Anhydrous, ACS grade)
-
Sulfuric Acid (Concentrated, 98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (ACS grade)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 27.8 mmol).
-
Add anhydrous methanol (100 mL). The alcohol serves as both the reactant and the solvent. Stir the suspension for 5 minutes at room temperature.
-
Causality Check: Using a large excess of methanol helps to drive the reaction equilibrium towards the formation of the ester.[2]
-
Carefully and slowly, add concentrated sulfuric acid (1.5 mL, ~27.8 mmol) to the stirring suspension. An exothermic reaction will occur. The addition should be done dropwise, preferably in an ice bath to control the temperature.
-
Expertise Insight: The starting material is a hydrochloride salt. The added sulfuric acid acts as the catalyst for esterification; no additional base is needed to first neutralize the salt in this specific reaction.
-
-
Reaction Execution and Monitoring:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The initial suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) and/or an iodine chamber. The product ester will be less polar (higher Rf value) than the starting carboxylic acid.
-
-
The reaction is considered complete when the starting material spot on the TLC plate has been consumed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the methanol by approximately 75% using a rotary evaporator.
-
Carefully pour the concentrated residue into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). Stir until CO₂ evolution ceases. This step neutralizes the sulfuric acid catalyst and any unreacted benzoic acid.
-
Trustworthiness Check: Verify that the aqueous solution is basic (pH > 8) using pH paper. Add more NaHCO₃ solution if necessary.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL). The brine wash helps to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the pure methyl 4-[3-(dibutylamino)propoxy]benzoate as an oil or low-melting solid.
-
Overall Experimental Workflow
Sources
- 1. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 6. youtube.com [youtube.com]
large-scale synthesis of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
An Application Note for the Large-Scale Synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Introduction and Strategic Overview
This compound (CAS No. 437651-44-0) is a critical advanced intermediate in the synthesis of Dronedarone, an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the quality and safety of the final Active Pharmaceutical Ingredient (API). This guide provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, grounded in established chemical principles and scalable process considerations.
The synthetic strategy is a robust, two-step process designed for efficiency and scalability. It begins with the protection of the carboxylic acid of 4-hydroxybenzoic acid via esterification, followed by a Williamson ether synthesis to install the dibutylamino-propoxy side chain. The final step involves the saponification of the ester and subsequent salt formation with hydrochloric acid to yield the target compound. This approach is favored in industrial settings for its high yields, use of readily available starting materials, and straightforward purification procedures.
Part 1: Synthesis of Methyl 4-[3-(dibutylamino)propoxy]benzoate (Intermediate I)
Principle and Rationale
This initial stage involves two sequential reactions: esterification and etherification.
-
Esterification of 4-Hydroxybenzoic Acid: The synthesis commences with the protection of the carboxylic acid functional group of 4-hydroxybenzoic acid as a methyl ester. This is a critical step because the acidic proton of the carboxyl group would interfere with the basic conditions required for the subsequent etherification step. Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid, is a classic and cost-effective method for this transformation on a large scale.[3]
-
Williamson Ether Synthesis: The core C-O bond formation is achieved via the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[4][5] The reaction proceeds via an SN2 mechanism, where the phenoxide ion of methyl 4-hydroxybenzoate, generated in situ by a suitable base, acts as a nucleophile.[6][7] This nucleophile attacks the primary alkyl halide, 3-(dibutylamino)propyl chloride, displacing the chloride leaving group.[4][6]
-
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for large-scale operations. It is cost-effective, moderately basic to effectively deprotonate the phenol without promoting significant side reactions, and easily removed by filtration.[8]
-
Choice of Solvent: A polar aprotic solvent like methyl ethyl ketone (MEK) or N,N-Dimethylformamide (DMF) is preferred as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide ion, while not participating in the reaction.[8][9]
-
Reactant Strategy: Utilizing a primary alkyl halide is crucial, as secondary or tertiary halides would favor elimination (E2) side reactions, reducing the yield of the desired ether.[6][7]
-
Overall Reaction Scheme
Sources
- 1. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]
- 2. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. rsc.org [rsc.org]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Note: A Comprehensive Guide to Quality Control for 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Introduction: The Critical Role of Intermediate Quality in API Synthesis
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS No. 437651-44-0) is a pivotal chemical intermediate in the multi-step synthesis of Dronedarone, an antiarrhythmic agent used in the management of cardiac arrhythmias.[1][2] The efficacy and safety of the final Active Pharmaceutical Ingredient (API), Dronedarone, are intrinsically linked to the purity and quality of its starting materials and intermediates. Therefore, a robust and comprehensive quality control (QC) strategy for this intermediate is not merely a procedural formality but a foundational requirement for ensuring the consistency, safety, and regulatory compliance of the final drug product.
This application note provides a detailed framework for the quality assessment of this compound. It is designed for researchers, analytical scientists, and drug development professionals. The protocols herein are built on established analytical principles and are designed to be self-validating through rigorous system suitability checks, ensuring trustworthy and reproducible results. We will explore the causality behind methodological choices, offering not just a "how-to" guide but a deeper understanding of the analytical science involved.
Physicochemical Profile
A thorough understanding of the compound's physical and chemical properties is the first step in developing a QC strategy. These characteristics are vital for handling, processing, and analytical method development.
| Property | Specification | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 437651-44-0 | |
| Molecular Formula | C₁₈H₃₀ClNO₃ | [1] |
| Molecular Weight | 343.9 g/mol | Derived from Formula |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 155-157°C | |
| Solubility | Soluble in methanol, water | General knowledge |
Integrated Quality Control Workflow
The quality assessment of an intermediate is a multi-faceted process. It begins with receiving the material and proceeds through a series of tests designed to confirm its identity, quantify its purity, and detect any undesirable impurities. A failure at any critical step necessitates further investigation and may lead to batch rejection.
Caption: High-level workflow for the quality control of this compound.
Core Quality Control Parameters & Protocols
The following sections detail the critical quality attributes to be tested, the scientific rationale for the chosen methods, and step-by-step protocols for execution.
Identification
Causality: Identification tests provide orthogonal, high-confidence confirmation that the material is indeed this compound. We utilize Fourier Transform Infrared (FTIR) spectroscopy to confirm functional groups and UV-Visible spectroscopy to verify the electronic structure of the chromophore.
4.1.1 Protocol: Identification by FTIR
-
Preparation: Prepare a potassium bromide (KBr) disc by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Interpretation: The spectrum should be concordant with a reference standard. Key characteristic bands include:
-
~2960-2870 cm⁻¹: C-H stretching from alkyl groups.
-
~1680-1700 cm⁻¹: C=O stretching of the carboxylic acid.[3]
-
~1605, 1580, 1510 cm⁻¹: C=C stretching from the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
Broadband ~2500-3300 cm⁻¹: O-H stretching of the hydrogen-bonded carboxylic acid.
-
4.1.2 Protocol: Identification by UV-Visible Spectroscopy
-
Preparation: Accurately prepare a ~10 µg/mL solution of the sample in methanol.
-
Acquisition: Scan the solution from 400 nm to 200 nm using methanol as the blank.
-
Interpretation: The spectrum should exhibit an absorption maximum (λmax) at approximately 250-260 nm, characteristic of the benzoic acid chromophore.[4][5] The exact λmax should match that of a reference standard analyzed under the same conditions.
Assay and Related Substances
Causality: High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for simultaneously determining the purity (assay) of the main compound and quantifying any synthesis-related impurities.[6] A reverse-phase C8 column is selected for a balanced retention of the moderately nonpolar analyte. The mobile phase contains a buffer to control the ionization state of the tertiary amine and carboxylic acid, ensuring sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected.
4.2.1 Potential Impurities
The quality of the intermediate is directly impacted by its synthesis pathway.[7][8][9] Potential process-related impurities could include unreacted starting materials (e.g., 4-hydroxybenzoic acid derivatives, 3-(dibutylamino)propan-1-ol), by-products from incomplete reactions, or degradation products. A well-developed HPLC method must be able to resolve the main peak from these potential impurities.[10]
Caption: The intermediate's critical position in the synthesis of Dronedarone.
4.2.2 Protocol: HPLC Method for Assay and Related Substances
| Parameter | Condition |
| Column | Waters Symmetry C8 (150 x 4.6 mm), 5 µm, or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 1.0 mg/mL (Assay), 1.0 mg/mL (Related Substances) |
| Diluent | Methanol:Water (50:50 v/v) |
System Suitability Test (SST):
-
Standard Injections: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates should be ≥ 2000.
Calculations:
-
Assay (% w/w): (Sample Area / Standard Area) * (Standard Conc. / Sample Conc.) * Purity of Standard * 100
-
Related Substances (%): Calculate the percentage of each impurity using the main analyte peak area at a known concentration for reference (assuming a relative response factor of 1.0 if not determined).
Acceptance Criteria:
-
Assay: 98.0% - 102.0%
-
Any Individual Impurity: ≤ 0.2%
-
Total Impurities: ≤ 0.5%
Residual Solvents
Causality: Residual solvents are organic volatile chemicals used in the synthesis process. Their levels must be controlled for patient safety, as defined by ICH Q3C guidelines. Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID) is the definitive method, offering high sensitivity and specificity for this analysis.
4.3.1 Protocol: Headspace GC Method
| Parameter | Condition |
| Column | DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector Temp. | 250°C |
| Detector (FID) Temp. | 260°C |
| Headspace Vial Temp. | 80°C |
| Vial Equilibration | 15 min |
| Sample Prep. | Accurately weigh ~100 mg of sample into a headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). |
Interpretation: The identity of each solvent is confirmed by its retention time against a known standard. Quantification is performed using an external standard calibration curve for each potential solvent (e.g., Toluene, Acetone, Methanol). Levels must comply with ICH Q3C limits.
Water Content and Loss on Drying
Causality: These tests quantify the amount of volatile and specifically water content in the sample. High water content can affect stability and reactivity in subsequent synthesis steps. Karl Fischer titration is specific for water, while Loss on Drying (LOD) measures all volatile components, including residual solvents. Performing both provides a more complete picture.
4.4.1 Protocol: Water Content by Karl Fischer Titration
-
Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Procedure: Accurately weigh a suitable amount of sample and introduce it into the titration vessel containing the Karl Fischer reagent.
-
Endpoint: Titrate to the potentiometric endpoint.
-
Calculation: The instrument software will calculate the percentage of water.
-
Acceptance Criterion: ≤ 0.5% w/w.
4.4.2 Protocol: Loss on Drying (LOD)
-
Procedure: Accurately weigh ~1.0 g of the sample into a tared drying dish.
-
Drying: Place the sample in a vacuum oven at 60°C for 4 hours.
-
Calculation: Cool in a desiccator and re-weigh. The loss in weight is calculated as a percentage of the initial sample weight.
-
Acceptance Criterion: ≤ 1.0% w/w.
Summary of Specifications
The following table provides a consolidated overview of the recommended quality control parameters and their acceptance criteria for the release of this compound.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Off-white to light yellow powder |
| Identification | FTIR | Spectrum concordant with reference standard |
| Identification | UV-Vis | λmax concordant with reference standard |
| Assay | HPLC | 98.0% - 102.0% |
| Related Substances | HPLC | Individual Impurity: ≤ 0.2%Total Impurities: ≤ 0.5% |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Loss on Drying | Gravimetric (Vacuum Oven) | ≤ 1.0% w/w |
| Residual Solvents | Headspace GC | Complies with ICH Q3C limits |
| Melting Point | Capillary Method | 155 - 157°C |
Conclusion
The analytical methods and protocols outlined in this document establish a robust framework for the quality control of this compound. Adherence to these parameters ensures that this critical intermediate meets the stringent purity and quality standards required for the synthesis of Dronedarone, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The integration of system suitability tests within each protocol ensures the ongoing validity and trustworthiness of the data generated.
References
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, Oxford Academic. [Link]
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]
- The Synthesis Pathway: Key Intermediates in Dronedarone Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
- Experimental UV spectra of benzoic acid derivatives.
- The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society. [Link]
- Amine hydrochloride in HPLC.
- The Absorption Spectra of Benzoic Acid and Esters.
- Dronedarone-impurities.
- EP2428511A1 - Synthesis of dronedarone and salts thereof.
- EP2371808A1 - Process for preparing dronedarone.
- How analyze an amine chlorhydrate by GC ?
- Bulk Supply of 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl from China. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- DRONEDARONE.
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC - NIH. [Link]
- Simultaneous and Trace Level Determination of Six Potential Impurities by UPLC-ESI-MS/MS in Antiarrhythmic Drug: Dronedarone Hydrochloride. Asian Journal of Chemistry. [Link]
- Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. PlumX. [Link]
- Dronedarone Hydrochloride Archives. DR JCR BIO. [Link]
- Stability Indicating RP-HPLC Assay Method for Estimation of Dronedarone Hydrochloride in Tablet. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 8. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]
- 9. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 10. PlumX [plu.mx]
Application Note & Protocols: 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride. We delve into its critical role as a sophisticated building block in modern organic synthesis, with a particular focus on its application in the manufacturing of Active Pharmaceutical Ingredients (APIs). The narrative moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind its use. Detailed, field-tested protocols for its application in key acylation and amide coupling reactions are provided, underpinned by authoritative references to ensure scientific rigor.
Introduction: A Building Block of Strategic Importance
This compound is a bifunctional organic molecule characterized by a carboxylic acid group, which serves as a handle for acylation and coupling reactions, and a dibutylamino propoxy side chain. This side chain is not merely a passive component; its tertiary amine and lipophilic alkyl groups are often designed to modulate the pharmacokinetic and pharmacodynamic properties of the final target molecule, such as solubility, membrane permeability, and receptor binding affinity.
Its hydrochloride salt form enhances stability and handling characteristics, making it suitable for various synthetic processes. The compound's primary significance in the pharmaceutical industry is demonstrated by its role as a key intermediate in the synthesis of Dronedarone, a benzofuran derivative used as an antiarrhythmic agent for the treatment of atrial fibrillation.[1] The precise structure of this intermediate is integral to the pharmacological profile of Dronedarone.[2]
Physicochemical Properties and Handling
The quality and purity of starting materials are foundational to the success of any synthetic campaign, particularly in pharmaceutical manufacturing. Adherence to strict quality specifications is essential for achieving high-yield, reproducible results and ensuring the safety and efficacy of the final API.
| Property | Value | Reference |
| CAS Number | 437651-44-0 | |
| Molecular Formula | C₁₈H₃₀ClNO₃ | Derived |
| Molecular Weight | 343.89 g/mol | Derived |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 155-157°C | |
| Purity Specification | ≥98% | |
| Storage | Store in a cool, dry place away from incompatible materials. | General Lab Practice |
Handling Insight: As a hydrochloride salt, the tertiary amine is protonated. For reactions requiring the free base or reactions sensitive to acid, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to neutralize the compound prior to or during the reaction.
Core Application: Synthesis of Dronedarone
Dronedarone is a multi-channel blocker used to manage cardiac arrhythmias.[1] Its synthesis involves a multi-step pathway where this compound is used to introduce the characteristic benzoyl moiety onto a 2-butyl-5-aminobenzofuran core.[3] This reaction is a critical C-C bond-forming step, typically achieved via a Friedel-Crafts acylation or a related coupling mechanism.
The workflow below illustrates the strategic incorporation of the building block into the Dronedarone scaffold.
Caption: Strategic role of the building block in Dronedarone synthesis.
Protocol 1: Synthesis of Dronedarone Intermediate via Acylation
This protocol is a representative procedure for the acylation step, based on established synthetic routes.[3] The carboxylic acid must first be activated, for example, by conversion to its acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
2-Butyl-5-aminobenzofuran
-
Lewis Acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aqueous HCl solution (e.g., 1M)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation (Activation Step):
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.
-
Causality: Direct condensation of a carboxylic acid is inefficient.[4] Conversion to a more electrophilic species like an acid chloride is a common and effective activation strategy.[5][6]
-
-
Friedel-Crafts Acylation:
-
Dissolve 2-butyl-5-aminobenzofuran (1.0 eq) in anhydrous DCE and cool to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCE and add it slowly to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.[3]
-
General Application: Amide Bond Formation
The carboxylic acid moiety makes this compound an ideal substrate for amide coupling reactions, a cornerstone of medicinal chemistry for generating novel compounds and building complex molecules.[6][7] Direct reaction with an amine is unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activating agents are required to facilitate nucleophilic attack by the amine.
Caption: General workflow for amide coupling reactions.
Protocol 2: General Amide Coupling using HATU
This protocol describes a robust and widely applicable method for coupling this compound with a generic primary or secondary amine using HATU, a highly efficient uronium-based coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.1 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous LiCl solution
-
1M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.1 eq) and stir for 5 minutes.
-
Causality: One equivalent of base is required to neutralize the hydrochloride salt. A second equivalent is needed to facilitate the coupling reaction and neutralize the acid formed during activation.[5] DIPEA is a bulky, non-nucleophilic base that minimizes side reactions.
-
-
Carboxylic Acid Activation:
-
Add HATU (1.1 eq) to the solution in one portion.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester intermediate will occur during this time.
-
-
Amine Coupling:
-
Add the amine (1.2 eq) to the pre-activated mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Insight: For sterically hindered or electron-deficient amines, the reaction time may need to be extended, or gentle heating (40-50 °C) may be required.[8]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ (to remove acidic byproducts), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel.
-
Conclusion
This compound is more than a simple intermediate; it is a strategic building block that enables the efficient synthesis of complex pharmaceutical agents. Its bifunctional nature allows for its incorporation via robust and well-understood chemical transformations like acylation and amide coupling. By understanding the principles behind its activation and reaction conditions, researchers can effectively leverage this compound to advance projects in drug discovery and development.
References
- National Center for Biotechnology Information (2024).
- Ningbo Inno Pharmchem Co., Ltd. (Date not available). The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- New Drug Approvals (2021).
- Ningbo Inno Pharmchem Co., Ltd. (Date not available). Bulk Supply of 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl from China.
- HepatoChem (Date not available). Amide coupling reaction in medicinal chemistry.
- Google Patents (2005). US20050192338A1 - Process for the preparation of Ropinirole.
- Penthala, N. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Google Patents (Date not available). AU2016102154A4 - Benzonatate drug intermediates p-amino benzoic acid ethyl ester synthesis method.
- Dunås, F., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Wikipedia (Date not available).
- Ningbo Inno Pharmchem Co., Ltd. (Date not available). Understanding 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl for Dronedarone: A Vital Intermediate.
- Organic Synthesis International (2015). DRONEDARONE. Organic-synthesis-intl.com.[Link][5]
- Bioorganic & Medicinal Chemistry Letters (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PubMed.[Link][17]
- Molecules (2019). Amino Acids in the Development of Prodrugs. MDPI.[Link][18]
- Nature Communications (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 208898, Dronedarone. PubChem.[Link][2]
Sources
- 1. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Analogs from 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic design and synthesis of novel analogs derived from 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride. Recognizing its role as a key intermediate in the synthesis of the antiarrhythmic agent Dronedarone, this document outlines detailed protocols for systematic structural modifications aimed at exploring the structure-activity relationship (SAR) and developing new chemical entities with potentially improved pharmacological profiles. Methodologies for modifying the carboxylic acid moiety, the dibutylamino group, and the propoxy linker are presented, supported by established chemical principles and field-proven insights. This guide is intended to serve as a practical resource for the rational design and efficient synthesis of next-generation therapeutics based on this versatile scaffold.
Introduction: The Strategic Value of the 4-[3-(dibutylamino)propoxy]benzoic Acid Scaffold
This compound is a pivotal building block in medicinal chemistry, most notably as a precursor to Dronedarone, a benzofuran derivative developed as a safer alternative to amiodarone for the treatment of atrial fibrillation.[1][2][3] The inherent biological relevance of this scaffold, coupled with its modular structure, presents a compelling opportunity for the development of novel analogs with tailored therapeutic properties.
The core structure of 4-[3-(dibutylamino)propoxy]benzoic acid offers three primary loci for chemical modification:
-
The Carboxylic Acid Moiety: A critical anchor for interaction with biological targets, this group can be derivatized into esters, amides, or replaced with bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.[4][5][6]
-
The Dibutylamino Group: This tertiary amine influences the compound's basicity, solubility, and potential for off-target effects, such as hERG channel interactions.[7] Modifications at this position can fine-tune these properties.
-
The Propoxy Linker: The length, rigidity, and composition of this linker can significantly impact the spatial orientation of the terminal functionalities and, consequently, the molecule's binding affinity and metabolic stability.
This guide provides a systematic approach to exploring the chemical space around this scaffold, offering detailed protocols and strategic considerations for each point of modification.
Strategic Approaches to Analog Design and Synthesis
The development of analogs from the 4-[3-(dibutylamino)propoxy]benzoic acid scaffold should be guided by a clear understanding of the desired therapeutic profile. The following sections detail synthetic strategies for modifying each key component of the molecule.
Modification of the Carboxylic Acid Moiety: Amide and Ester Analogs
The carboxylic acid group is a prime target for modification to enhance biological activity and improve drug-like properties. Conversion to amides and esters is a common and effective strategy.[8][9]
Amide bond formation is a robust and versatile reaction in medicinal chemistry. The following protocols outline two common methods for the synthesis of amides from 4-[3-(dibutylamino)propoxy]benzoic acid.
Protocol 1: Amide Coupling via Acyl Chloride Intermediate
This two-step protocol first activates the carboxylic acid by converting it to an acyl chloride, which then readily reacts with a primary or secondary amine.
Step 1: Formation of 4-[3-(dibutylamino)propoxy]benzoyl Chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (optional, with oxalyl chloride)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Rotary evaporator
-
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-[3-(dibutylamino)propoxy]benzoyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
Crude 4-[3-(dibutylamino)propoxy]benzoyl chloride
-
Primary or secondary amine of choice (1.0-1.2 eq)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Separatory funnel
-
Standard work-up reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
-
Procedure:
-
Dissolve the amine and TEA in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Protocol 2: Direct Amide Coupling using Coupling Reagents
This one-pot method utilizes coupling reagents to directly form the amide bond, avoiding the need to isolate the acyl chloride.
-
Materials:
-
This compound
-
Primary or secondary amine of choice (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)
-
Hydroxybenzotriazole (HOBt) or OxymaPure (1.2-1.5 eq)
-
DIPEA (3.0-4.0 eq)
-
Anhydrous DMF or DCM
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq), the amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Esterification can be achieved through several methods, with Fischer esterification being a classic and reliable approach.
Protocol 3: Fischer Esterification
-
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Standard work-up and purification equipment
-
-
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (in large excess).
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Bioisosteric Replacement of the Carboxylic Acid
To overcome potential liabilities associated with the carboxylic acid group, such as poor membrane permeability or rapid metabolism, bioisosteric replacement is a powerful strategy.[4][5][6]
| Bioisostere | Rationale for Replacement |
| Tetrazole | Mimics the acidity and planar geometry of a carboxylic acid, often with improved metabolic stability and cell permeability.[6][10] |
| Hydroxamic Acid | Can act as a carboxylic acid mimic and also possesses metal-chelating properties.[10] |
| Acylsulfonamide | Increases acidity compared to a simple amide and can form similar hydrogen bond interactions as a carboxylate. |
The synthesis of these bioisosteres often involves multi-step sequences starting from the corresponding nitrile or other suitable precursors.
Modification of the Dibutylamino Group
The tertiary amine moiety is a key determinant of the molecule's physicochemical properties. Systematic modification of the alkyl substituents can be used to optimize these properties.
Strategies for Modification:
-
Varying Alkyl Chain Length and Branching: Synthesize analogs with different alkyl groups (e.g., diethyl, dipropyl, diisopropyl) to modulate lipophilicity and steric bulk. This can be achieved by reacting 4-(3-chloropropoxy)benzoic acid with the desired secondary amine.
-
Cyclic Amines: Incorporate cyclic amines such as piperidine, morpholine, or piperazine to introduce conformational rigidity and alter polarity.[7]
-
Bioisosteric Replacement: Consider replacing the tertiary amine with other functional groups that can act as hydrogen bond acceptors, such as ethers or thioethers, to reduce basicity and potential hERG liability.
Modification of the Propoxy Linker
The three-carbon propoxy linker provides a degree of flexibility. Altering its length and composition can impact the molecule's conformational preferences and metabolic stability.
Strategies for Modification:
-
Linker Length: Synthesize analogs with shorter (ethoxy) or longer (butoxy) linkers to probe the optimal distance between the aromatic core and the amino group.
-
Introduction of Rigidity: Incorporate double or triple bonds within the linker to introduce conformational constraints.
-
Heteroatom Substitution: Replace one of the methylene groups in the linker with an oxygen (to form a diether) or a nitrogen atom to modulate polarity and hydrogen bonding potential.
Experimental Workflows and Data Presentation
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of analogs from this compound.
Caption: General workflow for analog development.
Structure-Activity Relationship (SAR) Table
The following table provides a template for organizing and comparing the biological data of newly synthesized analogs.
| Compound ID | R¹ (at Carboxyl) | R² (at Amino) | Linker (X) | In Vitro Potency (IC₅₀/EC₅₀, µM) | In Vitro Selectivity | In Vitro ADME Properties |
| Parent | -OH | -N(Bu)₂ | -(CH₂)₃- | |||
| Analog 1 | -NH-R' | -N(Bu)₂ | -(CH₂)₃- | |||
| Analog 2 | -O-R' | -N(Bu)₂ | -(CH₂)₃- | |||
| Analog 3 | -OH | -N(Et)₂ | -(CH₂)₃- | |||
| Analog 4 | -OH | -N(Bu)₂ | -(CH₂)₂- |
Analytical Characterization
Thorough characterization of all synthesized analogs is essential to confirm their identity, purity, and stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[11][12]
Conclusion
The 4-[3-(dibutylamino)propoxy]benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and strategic considerations outlined in this guide provide a robust framework for the systematic exploration of the chemical space around this molecule. By employing a rational approach to analog design, informed by an understanding of structure-activity relationships, researchers can efficiently generate and evaluate new chemical entities with the potential for improved efficacy, safety, and pharmacokinetic profiles.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Chatelain, P., & Preat, V. (2009). Dronedarone: an amiodarone analogue. Current opinion in investigational drugs (London, England : 2000), 10(4), 383–391.
- De Smet, J., & De Kimpe, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25.
- Huryn, D. M., & Wipf, P. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, 8(3), 385–395.
- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
- Cambridge MedChem Consulting. (2011). Tuning the basicity of amines. Cambridge MedChem Consulting.
- BenchChem. (2025).
- Siddiqui, M. A., Khan, A., & Zaka, M. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6(2), 37-42.
- University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois.
- National Institutes of Health. (n.d.).
- Siddiqui, M. A., Khan, A., & Zaka, M. (2016).
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Der Pharma Chemica, 2(4), 30-37.
- Siddiqui, M. A., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives.
- American Physiological Society. (2004). Effects of metabolites and analogs of amiodarone on alveolar macrophages: structure-activity relationship. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(2), L438-L447.
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?.
- Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- BenchChem. (2025). Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide. BenchChem.
- Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Chemistry LibreTexts.
- ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Institute of Industrial Science, the University of Tokyo. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. BenchChem.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11495-11498.
- National Library of Medicine. (2024).
- National Library of Medicine. (n.d.). Dronedarone: an amiodarone analogue. PubMed.
- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
- University of Sydney. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Sydney.
- National Library of Medicine. (2024).
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
- University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. University of California, Irvine.
- SpiroChem. (n.d.).
- ResearchGate. (n.d.). Synthesis and physical-chemical, bactericidal properties of oxybenzoic acid amide salts.
- National Library of Medicine. (2025). New strategies to enhance the efficiency and precision of drug discovery. PMC.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses.
- National Library of Medicine. (n.d.). Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)
- ResearchGate. (2025). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- AIR Unimi. (n.d.).
- National Library of Medicine. (2016).
- University of Oradea. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Annals of the University of Oradea, Fascicle of Chemistry.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry.
- National Library of Medicine. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. PMC.oxazines. PMC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. fimm.valahia.ro [fimm.valahia.ro]
Topic: Application of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride in a Telescoped Flow Chemistry Synthesis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a robust protocol for the utilization of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride in a continuous flow chemistry environment. As a critical intermediate in the synthesis of the antiarrhythmic agent Dronedarone, optimizing its reaction pathways is of significant pharmaceutical interest[1]. Traditional batch processing of multi-step syntheses involving such intermediates can be time-consuming and present challenges in scalability and safety[2]. This guide outlines a telescoped, two-step flow synthesis strategy that leverages the inherent advantages of continuous processing, including enhanced safety, precise process control, and improved scalability[2][3]. The protocol details the in-line formation of the corresponding acid chloride followed by an immediate Friedel-Crafts acylation, serving as a proof-of-concept for producing advanced pharmaceutical intermediates.
Introduction: The Rationale for Flow Chemistry
This compound (CAS 437651-44-0) is a key building block in the manufacture of Dronedarone, an active pharmaceutical ingredient (API) used for treating atrial fibrillation. The quality and purity of this intermediate are foundational to the efficacy and safety of the final drug product.
Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch methods by conducting reactions in a continuously flowing stream through a network of tubes or microreactors[3][4]. This methodology provides superior control over critical reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields[4][5]. For API manufacturing, the key benefits include:
-
Enhanced Safety: Small reactor volumes significantly reduce the risk associated with highly exothermic or hazardous reactions[3][4][6]. The use of corrosive reagents, such as those for acid chloride formation, can be managed more safely within a closed, automated system[6][7].
-
Improved Scalability: Scaling up production in a flow system is achieved by extending the operational run time or by "numbering up" (running multiple reactors in parallel), which bypasses the complex re-validation often required when scaling up batch reactors[3][5].
-
Process Intensification: Flow chemistry allows for "telescoping," where multiple reaction steps are integrated into a single, continuous sequence without the need for isolating and purifying intermediates[8][9][10]. This drastically reduces process time, solvent usage, and waste generation.
This application note proposes a telescoped process for the conversion of this compound into a key acylated advanced intermediate, demonstrating the power of flow chemistry in modern drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 437651-44-0 | [11] |
| Molecular Formula | C₁₈H₃₀ClNO₃ | [11] |
| Molecular Weight | 343.89 g/mol | [11] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 155-157°C | [12] |
| Solubility | Enhanced solubility and stability in hydrochloride salt form | [11] |
| Primary Use | Intermediate for Dronedarone synthesis | [1] |
Proposed Synthetic Workflow: A Telescoped Approach
The core of this protocol involves two sequential reactions performed in a continuous, integrated system.
-
Step 1: In-line Acid Chloride Formation. The carboxylic acid group of the starting material is converted to a more reactive acid chloride using a suitable chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in the first flow reactor.
-
Step 2: Friedel-Crafts Acylation. The crude acid chloride stream is immediately mixed with a solution of the second reactant (e.g., 2-butyl-5-aminobenzofuran, another Dronedarone precursor) and passed through a second reactor to facilitate the C-acylation reaction.
This telescoped approach avoids the isolation of the often-unstable acid chloride intermediate, enhancing both safety and efficiency.
Table 3: Example Parameter Ranges for DoE Screening
| Factor | Parameter | Level 1 (Low) | Level 2 (Mid) | Level 3 (High) | Justification |
| Reactor 1 | Temperature | 50°C | 65°C | 80°C | Balances reaction rate against potential degradation of the chlorinating agent. |
| Residence Time | 5 min | 10 min | 15 min | Ensures sufficient time for complete conversion to the acid chloride. | |
| Reactor 2 | Temperature | 80°C | 100°C | 120°C | Higher temperatures are often required for Friedel-Crafts acylation. |
| Residence Time | 10 min | 20 min | 30 min | Provides adequate time for the slower acylation step to proceed to completion. | |
| Stoichiometry | Chlorinating Agent | 1.1 eq | 1.3 eq | 1.5 eq | Ensures complete initial activation while minimizing excess corrosive reagent. |
By analyzing the results from the DoE runs, a response surface model can be generated to identify the optimal conditions for maximizing yield and purity.
Safety Considerations
Handling corrosive and reactive chemicals requires strict adherence to safety protocols, even within the contained environment of a flow reactor.
Table 4: Safety Protocols for Corrosive Reagents in Flow Chemistry
| Hazard | Protocol | Rationale |
| Corrosive Reagents (Oxalyl Chloride, HCl gas) | Operate the entire flow system within a certified chemical fume hood.[13] | To contain any potential leaks of corrosive liquids or toxic gases (e.g., CO, HCl from oxalyl chloride decomposition). |
| High Pressure | Use pressure-rated fittings and tubing. Never exceed the maximum pressure rating of any component. | The use of a BPR intentionally pressurizes the system; component failure can lead to hazardous release. |
| Exothermic Reactions | Ensure precise temperature control. The high surface-area-to-volume ratio of flow reactors provides excellent heat transfer, minimizing runaway reaction risk.[3][4] | Prevents the formation of hot spots that could lead to side reactions or dangerous pressure buildup. |
| Spills & Leaks | Have appropriate spill kits readily available. Ensure emergency shutdown procedures are clearly defined and practiced.[6] | Quick and appropriate response is crucial to mitigate exposure and equipment damage. |
| Personal Protective Equipment (PPE) | Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[14] | Provides the primary barrier of protection against accidental contact with hazardous materials. |
Conclusion
The transition from batch to continuous flow manufacturing represents a significant advancement in pharmaceutical process development. This application note provides a foundational framework for applying flow chemistry to reactions involving the key Dronedarone intermediate, this compound. The detailed protocol for a telescoped acid chloride formation and subsequent acylation demonstrates how flow chemistry can enhance safety, improve process control, and intensify manufacturing processes. By adopting these principles and methodologies, researchers and drug development professionals can accelerate the development of safer, more efficient, and scalable synthetic routes for critical active pharmaceutical ingredients.
References
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry. [Link]
- Asynt. (2023). Role in API Manufacturing - Flow Chemistry. [Link]
- ResearchGate. (2024). The advantages of flow chemistry for the pharmaceutical industry. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
- Royal Society of Chemistry. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. [Link]
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]
- DSpace@MIT. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. [Link]
- National Center for Biotechnology Information (PMC). (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]
- ACS Publications. (2022).
- Vapourtec. (n.d.). Rapid Analysis and Optimization of Continuous Flow Reactions. [Link]
- ResearchGate. (n.d.). Flow cells for in-line and on-line analysis in flow synthesis. [Link]
- National Center for Biotechnology Information (PMC). (n.d.).
- Unknown Source. (n.d.).
- Amar Equipment. (2025).
- ResearchGate. (n.d.). Optimization of flow rates, residence time and temperature for conversion of 2 to Z-3 in continuous mode. [Link]
- Wayne State University. (n.d.). Corrosive Chemicals SOP. [Link]
- KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. [Link]
- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. [Link]
- ResearchGate. (2020). Flow Chemistry for Process Optimisation using Design of Experiments. [Link]
- ChemRxiv. (n.d.).
- Stoli Chem. (2021). How residence time affects product quality in flow chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- POLITesi - Polimi. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. [Link]
- Google Patents. (n.d.). EP2371808A1 - Process for preparing dronedarone.
- ResearchGate. (n.d.). (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. [Link]
Sources
- 1. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]
- 2. asynt.com [asynt.com]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. mt.com [mt.com]
- 5. syrris.com [syrris.com]
- 6. amarequip.com [amarequip.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 9. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00442F [pubs.rsc.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. research.wayne.edu [research.wayne.edu]
- 14. chemicals.co.uk [chemicals.co.uk]
Crystallization Techniques for 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride: Application Notes and Protocols
Introduction
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride, a key intermediate in the synthesis of the antiarrhythmic agent Dronedarone, is a crystalline solid whose physical properties are critical to the efficiency of the manufacturing process and the quality of the final active pharmaceutical ingredient (API).[1] The control of crystallinity, particle size distribution, and polymorphic form is paramount in pharmaceutical development to ensure batch-to-batch consistency, bioavailability, and stability. This guide provides a comprehensive overview of crystallization techniques applicable to this compound, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.
The hydrochloride salt form of this benzoic acid derivative is utilized to enhance its solubility and stability.[1] It typically presents as an off-white to light yellow powder with a melting point in the range of 155-157°C.[1] Achieving a robust and reproducible crystallization process is essential for obtaining this intermediate with the desired purity (≥98%) and physical attributes.[1]
Physicochemical Properties and Pre-Crystallization Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful crystallization protocol. While specific solubility data in a broad range of organic solvents is not extensively published, preliminary characterization is a critical first step for any researcher.
| Property | Value/Information | Significance for Crystallization |
| CAS Number | 437651-44-0 | Unique identifier for the compound. |
| Molecular Formula | C₁₈H₃₀ClNO₃ | Essential for calculating molar quantities. |
| Molecular Weight | 343.89 g/mol | Used for concentration and yield calculations. |
| Appearance | Off-white to light yellow powder[1] | A visual indicator of purity; color may indicate the presence of impurities. |
| Melting Point | 155-157°C[1] | A key indicator of purity and can be used to identify different polymorphic forms. |
| Solubility | Enhanced by hydrochloride salt form[1] | The fundamental property governing the choice of crystallization solvent and technique. Experimental determination is crucial. |
| Polymorphism | Not explicitly documented in public literature | A critical risk factor; different polymorphs can have different properties affecting bioavailability and stability.[2][3] A screening study is highly recommended. |
The Critical Role of Impurities
Impurities, even in small amounts, can significantly impact the crystallization process by affecting solubility, nucleation, crystal growth, and even the resulting polymorphic form.[4][5] For instance, in the synthesis of Dronedarone, it has been noted that oligomeric amine impurities can inhibit crystallization.[6] Therefore, ensuring the purity of the starting material is a prerequisite for a controlled crystallization process.
Polymorphism Screening: A Necessary Investigation
The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in pharmaceutical compounds and can have profound implications on a drug's performance.[2][3] Since no specific polymorphs of this compound are documented, a thorough polymorphism screen is a critical activity in process development.
A comprehensive screen should involve recrystallization from a wide variety of solvents with different polarities and hydrogen bonding capabilities, under various conditions (e.g., fast and slow evaporation, cooling, and anti-solvent addition).[7][8]
Workflow for Polymorphism Screening
Caption: Workflow for a comprehensive polymorphism screen.
Analytical Techniques for Polymorph Characterization
A combination of analytical techniques is essential to unambiguously identify and characterize different solid forms.[2][9][10]
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the crystal lattice. It is the primary tool for identifying polymorphs.[2][6][10] |
| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting point, phase transitions, and desolvation. Different polymorphs will generally have different melting points and heats of fusion.[10] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates. |
| Vibrational Spectroscopy (FTIR, Raman) | Provides information on molecular vibrations, which can differ between polymorphs due to different intermolecular interactions.[2] |
| Microscopy (Polarized Light, SEM) | Visualizes crystal habit (shape) and size. Different polymorphs may exhibit distinct crystal habits. |
Crystallization Protocols
The following protocols are based on established crystallization techniques for amine hydrochloride salts and benzoic acid derivatives.[11][12][13] It is imperative to first conduct solubility studies in a range of solvents to select appropriate solvent systems.
Protocol 1: Cooling Crystallization
This is one of the most common crystallization methods, relying on the principle that the solubility of most organic compounds decreases with temperature.
Rationale: Cooling a saturated solution creates supersaturation, which drives nucleation and crystal growth. The cooling rate is a critical parameter; slow cooling generally promotes the formation of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals or potentially metastable polymorphs.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential candidates could include lower alcohols (e.g., isopropanol, ethanol) or aqueous-organic mixtures.
-
Dissolution: In a suitable vessel equipped with a stirrer and a condenser, add the crude this compound. Add the selected solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Cool the solution at a controlled rate. A linear cooling rate of 5-20°C per hour is a good starting point.
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (just below the saturation temperature), add a small amount of seed crystals of the desired polymorphic form. This can help control the crystal size distribution and ensure the crystallization of the desired form.
-
Maturation: Once the target temperature is reached, continue stirring the slurry for a period (e.g., 2-4 hours) to allow the crystallization to complete and potentially for any metastable forms to convert to a more stable form.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization
This technique involves the addition of a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.
Rationale: The addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and crystallization. The rate of anti-solvent addition is a critical parameter affecting crystal size and morphology.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a good solvent in which the compound is highly soluble and a miscible anti-solvent in which the compound is poorly soluble. For example, a good solvent could be a polar solvent like methanol or ethanol, and an anti-solvent could be a less polar solvent like ethyl acetate, toluene, or water, depending on the solubility profile.
-
Dissolution: Dissolve the crude this compound in the good solvent at a specific temperature (e.g., room temperature or slightly elevated).
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution at a controlled rate. The appearance of turbidity indicates the onset of nucleation.
-
Maturation: After the addition of the anti-solvent is complete, continue stirring the resulting slurry for a period to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using the final solvent mixture for washing.
Protocol 3: Vapor Diffusion
This method is particularly useful for growing high-quality single crystals for X-ray diffraction analysis and can also be applied for small-scale crystallization.
Rationale: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[5][14]
Step-by-Step Methodology:
-
Solvent System Selection: Choose a solvent in which the compound is soluble and an anti-solvent in which it is insoluble. The anti-solvent should be more volatile than the solvent.[14] Common combinations include dichloromethane/pentane or tetrahydrofuran/hexane.
-
Setup: Dissolve the compound in a small amount of the solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar) that contains the anti-solvent.
-
Diffusion and Crystallization: Allow the system to stand undisturbed. Over time, the anti-solvent vapor will diffuse into the inner vial, inducing crystallization. This process can take from hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Experimental Workflows
General Crystallization Workflow
Caption: A generalized workflow for the crystallization process.
Conclusion
The successful crystallization of this compound is a critical step in the synthesis of Dronedarone. A systematic approach, beginning with thorough physicochemical characterization, including solubility determination and polymorphism screening, is essential. The choice of crystallization technique—be it cooling, anti-solvent addition, or vapor diffusion—must be guided by this initial data. The protocols provided herein serve as a robust starting point for process development. By carefully controlling key parameters such as solvent selection, cooling or addition rates, and maturation time, researchers can optimize the crystallization process to consistently produce high-purity material with the desired solid-state properties.
References
- Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
- Google Patents. (n.d.). EP2371824A1 - Crystalline dronedarone salts.
- MacFhionnghaile, P., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1381.
- Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients.
- Dalton Pharma Services. (n.d.). Polymorphic Screening.
- Crysforma. (n.d.). Polymorph screening.
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Katta, J., & Rasmuson, A. C. (2008). Spherical crystallization of benzoic acid. International journal of pharmaceutics, 348(1-2), 61–69.
- Diva-portal.org. (n.d.). Spherical Crystallization of Benzoic acid in different solvents.
- Svoboda, V., et al. (2017). Continuous Cocrystallization of Benzoic Acid and Isoniconitinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design, 17(4), 1891-1899.
- ResearchGate. (n.d.). Continuous Cocrystallization of Benzoic Acid and Isoniconitinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts | Request PDF.
- Kim, Y.-S., et al. (2000). Crystallization of Benzoic Acid Using Supercritical Carbon Dioxide as Anti-Solvent. HWAHAK KONGHAK, 38(2), 210-218.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Google Patents. (n.d.). WO2012032545A1 - Processes for preparing dronedarone and its intermediates.
- Wöstheinrich, K., & Schmidt, P. C. (2001). Polymorphic changes of thiamine hydrochloride during granulation and tableting. Drug development and industrial pharmacy, 27(6), 481–489.
- BIA. (n.d.). Crystallisation in pharmaceutical processes.
- ACS Publications. (2013). An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. Organic Process Research & Development, 17(5), 863-868.
- ResearchGate. (n.d.). An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug | Request PDF.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(3), 645–653.
- Gavezzotti, A. (2022).
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
- Wolska, A., & Ciesielski, W. (2023).
- Stenutz, R. (n.d.). Hansen solubility parameters.
- Serajuddin, A. T., & Rosoff, M. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Pharmaceutical research, 2(2), 65–68.
- ResearchGate. (n.d.). Structural Characterization of Three Crystalline Modifications of Telmisartan by Single Crystal and High‐Resolution X‐ray Powder Diffraction | Request PDF.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- Chiavone-Filho, O., & Rasmussen, P. (2000). Modeling of salt solubilities in mixed solvents. Brazilian Journal of Chemical Engineering, 17(1), 1-13.
- The Synthesis Pathway. (n.d.). Key Intermediates in Dronedarone Production.
- Al-Obaidi, H., & Buckton, G. (2009). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 1(1), 2-18.
- Pharmaffiliates. (n.d.). Dronedarone-impurities.
- Choi, Y. H., et al. (2021).
- Organic Synthesis International. (2015). DRONEDARONE.
- Xue, J., et al. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 4(2), 1-10.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process | Request PDF.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- Muhammad, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(8), 1085-1099.
Sources
- 1. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Hansen solubility parameters [stenutz.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Polymorphic Screening - Polymorph Screening [dalton.com]
- 8. Polymorph screening [crysforma.com]
- 9. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 4-[3-((dibutylamino)propoxy]benzoic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help improve the yield and purity of your synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Dronedarone, achieving a high-yielding and robust synthesis is critical.
Understanding the Synthesis: A Two-Step Approach
The synthesis of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride is typically achieved through a two-step process starting from a 4-hydroxybenzoic acid ester. The overall transformation involves:
-
O-alkylation: A Williamson ether synthesis reaction between a 4-hydroxybenzoic acid ester and a 3-(dibutylamino)propyl halide.
-
Hydrolysis and Salt Formation: Hydrolysis of the resulting ester to the carboxylic acid, followed by the formation of the hydrochloride salt.
This guide will delve into the critical parameters of each step, offering insights to maximize your yield and overcome common challenges.
Visualizing the Synthesis Workflow
To provide a clear overview, the following diagram illustrates the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Step 1: O-Alkylation (Williamson Ether Synthesis)
Question 1: My O-alkylation reaction is showing low conversion of the starting 4-hydroxybenzoic acid ester. How can I improve the conversion rate?
Answer:
Low conversion in a Williamson ether synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the phenolic hydroxyl group.
-
Insight: A base that is too weak may not fully deprotonate the phenol, leading to incomplete reaction. Conversely, an excessively strong base can promote side reactions.
-
Recommendation: Use a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure you are using at least one equivalent of the base. For K₂CO₃, which is a solid, ensure it is finely powdered and well-stirred to maximize its surface area and reactivity.
-
-
Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction.
-
Insight: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Recommendation: If you are using a less polar solvent, consider switching to DMF or acetonitrile. Ensure your solvent is anhydrous, as water can consume the base and hinder the reaction.
-
-
Reaction Temperature: The reaction rate is temperature-dependent.
-
Insight: Insufficient heat may lead to a sluggish reaction. However, excessively high temperatures can favor elimination side reactions, especially with secondary or sterically hindered alkyl halides.
-
Recommendation: A moderate temperature increase (e.g., to 60-80 °C) can significantly improve the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes the desired reaction without significant byproduct formation.
-
Question 2: I am observing significant amounts of byproducts in my O-alkylation reaction, leading to a low yield of the desired ether. What are these byproducts and how can I minimize them?
Answer:
The primary side reactions in the Williamson ether synthesis are C-alkylation and elimination of the alkyl halide.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Insight: C-alkylation is more likely to occur in protic solvents, which can hydrogen-bond with the phenoxide oxygen, making the ring carbons more nucleophilic.[1]
-
Recommendation: To favor O-alkylation, use a polar aprotic solvent like DMF or acetone. These solvents do not solvate the oxygen atom as strongly, leaving it as the more reactive nucleophilic site.
-
-
Elimination: The alkyl halide can undergo elimination to form an alkene, especially under strongly basic conditions or at high temperatures.
-
Insight: While 3-(dibutylamino)propyl chloride is a primary halide and less prone to elimination, the presence of the tertiary amine can potentially influence this.
-
Recommendation: Use a non-hindered base like potassium carbonate. Avoid excessively high temperatures. Ensure that your alkyl halide is of good quality and free from impurities that might promote elimination.
-
The following diagram illustrates the competition between O- and C-alkylation:
Sources
Technical Support Center: Synthesis of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Welcome to the technical support guide for the synthesis of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS No. 437651-44-0). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key pharmaceutical intermediate, notably used in the production of Dronedarone.[1]
Our approach is rooted in fundamental chemical principles to not only solve immediate experimental issues but also to build a deeper understanding of the reaction mechanisms and impurity formation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where are the critical control points?
The most prevalent and industrially scalable synthesis is a multi-step process. Understanding this pathway is the first step in effective impurity control.
The synthesis can be logically divided into three main stages:
-
Williamson Ether Synthesis: An alkylation reaction between a 4-hydroxybenzoic acid ester (e.g., methyl or ethyl 4-hydroxybenzoate) and an N,N-dibutyl-3-halopropylamine reagent (typically N-(3-chloropropyl)dibutylamine).
-
Saponification (Ester Hydrolysis): Conversion of the intermediate ester to the corresponding carboxylic acid using a base like sodium hydroxide or potassium hydroxide.
-
Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the final hydrochloride salt.
The critical control points are the Williamson ether synthesis, where side reactions can occur, and the final purification/crystallization step, which determines the ultimate purity profile of the active pharmaceutical ingredient (API) intermediate.
Caption: General Synthetic Pathway.
Troubleshooting Guide: Impurity Profiling & Mitigation
This section addresses specific issues you may encounter during synthesis, focusing on the identification and mitigation of common impurities.
Part 1: Williamson Ether Synthesis Stage
Q2: My Williamson ether synthesis reaction is sluggish, and the yield is low. What are the potential causes and solutions?
Low yield in this SN2 reaction is a common hurdle. The primary causes are often related to reaction conditions or the quality of reagents.
Causality Analysis:
-
Base Strength: The phenoxide must be formed for the reaction to proceed. The base used (e.g., potassium carbonate, sodium hydride) must be strong enough to deprotonate the phenolic hydroxyl group of the 4-hydroxybenzoic acid ester. Weak bases can lead to incomplete phenoxide formation and thus, a slow reaction.
-
Leaving Group: The choice of the halide on the N,N-dibutyl-3-halopropylamine is critical. Iodides are better leaving groups than bromides, which are better than chlorides. If you are using N-(3-chloropropyl)dibutylamine, the reaction may require more forcing conditions (higher temperature, longer reaction time) or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.
-
Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetone is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion (phenoxide) more naked and nucleophilic.[2] Using protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.
Troubleshooting Protocol:
-
Verify Base Activity: Ensure your base is anhydrous and has not been passivated by atmospheric CO2 or moisture.
-
Consider a Catalyst: If using the chloro-reagent, add 0.1 equivalents of potassium iodide (KI) to your reaction mixture to accelerate the reaction.
-
Optimize Temperature: Gradually increase the reaction temperature. For acetone, this would be reflux (~56°C). For DMF, you can go higher (e.g., 80-100°C), but monitor for impurity formation.
-
Check Reagent Purity: Ensure the starting alkyl halide has not degraded.
Q3: I see an impurity on my TLC/HPLC with a similar polarity to my desired ether-ester product. What could it be?
This is often a result of a competing elimination (E2) reaction, especially under forcing conditions.
Mechanistic Insight: The Williamson ether synthesis (an SN2 reaction) is always in competition with the E2 elimination pathway.[2][3] The alkoxide/phenoxide base can either attack the carbon bearing the leaving group (SN2) or abstract a proton from the adjacent carbon (E2).
-
Impurity Identity: The most common elimination byproduct is N,N-dibutylallylamine , formed by the E2 elimination of HCl from N-(3-chloropropyl)dibutylamine.
-
Formation Conditions: This side reaction is favored by high temperatures and sterically hindered bases. While the phenoxide is not particularly hindered, high reaction temperatures can promote elimination.
Caption: Competing SN2 and E2 Reaction Pathways.
Mitigation Strategy:
-
Use the minimum effective temperature for the reaction.
-
Ensure a non-hindered base is used.
-
If elimination is a significant issue, consider using the corresponding alkyl bromide or iodide, which can react under milder conditions where the E2 pathway is less competitive.
Part 2: Saponification and Final Product Stages
Q4: After hydrolysis, my product shows the presence of unreacted starting ester. How do I ensure complete conversion?
Incomplete saponification is a frequent issue, often due to insufficient hydrolysis time, temperature, or base stoichiometry.
Troubleshooting Protocol:
-
Increase Base Equivalents: Use a larger excess of NaOH or KOH (e.g., 2-3 equivalents) to drive the reaction to completion.
-
Add a Co-solvent: The starting ester has poor solubility in purely aqueous media. Adding a water-miscible co-solvent like methanol, ethanol, or THF can create a homogenous solution and significantly increase the reaction rate.
-
Increase Temperature: Heating the reaction mixture (e.g., to 50-70°C) will accelerate the hydrolysis.
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting ester spot/peak before proceeding with the acidic workup. A simple TLC system (e.g., 10% Methanol in Dichloromethane) can usually resolve the ester (higher Rf) from the carboxylic acid (lower Rf, often streaks).
Q5: The purity of my final hydrochloride salt is low, even after successful hydrolysis. What are the likely culprits?
Impurities in the final product often originate from the starting materials or side reactions that were not removed in previous steps.
Common Impurities in the Final Product:
| Impurity Name | Potential Source | Mitigation/Removal Strategy |
| 4-Hydroxybenzoic Acid | Incomplete etherification of the starting methyl 4-hydroxybenzoate. | Can be difficult to remove from the final product due to similar acidity. Ensure complete conversion during the Williamson step. May require chromatographic purification. |
| Unreacted N-(3-chloropropyl)dibutylamine | Excess reagent from the Williamson step. | Should be removed during the aqueous workup after saponification. Adjusting the pH can help partition it into the organic or aqueous layer. |
| 1,3-Bis(dibutylamino)propane | An impurity in the N-(3-chloropropyl)dibutylamine starting material, formed from reaction with excess dibutylamine during its synthesis. | Source control is key. Obtain high-purity alkylating agent. Can be removed via recrystallization of the final product. |
| Residual Solvents | Trapped solvent (e.g., IPA, Ethyl Acetate) from the final salt formation and crystallization step. | Dry the final product under vacuum at an appropriate temperature (e.g., 40-50°C) until constant weight is achieved. |
Final Product Purification Protocol (Recrystallization):
-
Solvent Selection: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent in which it is soluble (e.g., isopropanol, ethanol, or a mixture like ethanol/water).
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold, non-polar solvent (an "anti-solvent" in which the product is insoluble, e.g., cold diethyl ether or heptane) to remove soluble impurities and residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
- Guidechem.Benoxinate Hydrochloride 5987-82-6 wiki. Available online[5]
- ChemicalBook.Benoxinate Hydrochloride | 5987-82-6. Available online[6]
- Pharmaffiliates Blog.The Synthesis Pathway: Key Intermediates in Dronedarone Production. Available online[1]
- C2 Pharma.Product Detail Oxybuprocaine Hydrochloride. Available online[7]
- ResearchGate.Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. Available online[8]
- Google Patents.EP2428511A1 - Synthesis of dronedarone and salts thereof. Available online[9]
- Francis Academic Press.
- Google Patents.EP2371808A1 - Process for preparing dronedarone. Available online[11]
- Master Organic Chemistry.The Williamson Ether Synthesis. Available online[3]
- YouTube.Williamson Ether Synthesis Reaction Mechanism. Available online[4]
- Pharmaffiliates Blog.Bulk Supply of 4-[3-(Dibutylamino)
- PubChem.N-(3-Chloropropyl)dibutylamine. Available online[12]
Sources
Technical Support Center: Troubleshooting Low Yield in Dronedarone Synthesis
Welcome to the technical support guide for the synthesis of Dronedarone. This document is designed for researchers, chemists, and process development professionals who are working with the synthesis of Dronedarone and encountering challenges related to reaction yield, particularly in the critical O-alkylation step. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic understanding and validated by published literature.
The synthesis of Dronedarone typically involves several key steps, but one of the most crucial and often problematic is the Williamson ether synthesis. This reaction couples the phenolic hydroxyl group of a benzofuran intermediate, such as (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, with an alkylating agent like 1-chloro-3-di-n-butylaminopropane.[1][2] Low yields in this step can significantly impact the economic viability and efficiency of the entire synthetic route.[3]
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Troubleshooting Guide: The O-Alkylation Step
The core reaction we will focus on is the N-alkylation of the phenolic intermediate. While various synthetic routes exist, a common and critical juncture is the formation of the ether linkage.[2]
Reaction Scheme: (2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran) + 1-chloro-3-di-n-butylaminopropane --(Base, Solvent)--> 2-n-butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-5-nitrobenzofuran
Section 1: Incomplete Reaction or Low Conversion
Q1: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone starting material. What are the most likely causes?
A1: Incomplete conversion in a Williamson ether synthesis typically points to three primary areas: insufficient deprotonation of the phenol, low reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Causality—Insufficient Deprotonation: The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.[4] If the base is not strong enough or is of poor quality, the concentration of the reactive phenoxide will be too low, leading to a sluggish or stalled reaction.
-
Causality—Reagent Quality: The alkylating agent, 1-chloro-3-di-n-butylaminopropane, can degrade over time. Likewise, common bases like potassium carbonate (K₂CO₃) are hygroscopic; absorbed moisture can quench the base and inhibit phenoxide formation.
Troubleshooting Protocol:
-
Verify Base Strength and Quality:
-
Ensure the pKa of the conjugate acid of your base is sufficiently higher than the pKa of the phenolic proton (typically ~10) to ensure complete deprotonation. K₂CO₃ is often used, but stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective, though they introduce other challenges like handling and cost.
-
Use a fresh, unopened container of the base or dry it thoroughly in an oven before use.
-
-
Assess Alkylating Agent Integrity:
-
Check for contaminants in the alkylating agent, such as N-(3-Chloropropyl) butan-1-amine and 3-chloropropan-1-amine, which can lead to impurities.[1]
-
Consider using the corresponding alkyl bromide or iodide, which are better leaving groups and can increase the reaction rate. However, this may also increase the rate of side reactions.
-
-
Optimize Solvent and Temperature:
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic.[4]
-
Patents show that changing the solvent from methyl ethyl ketone (MEK) to toluene can reduce reaction times from 20 hours to 5 hours.[2][5]
-
Increase the reaction temperature in increments of 10 °C. While higher temperatures favor the desired SN2 reaction, they can also promote elimination (E2) side reactions if the alkyl halide is sterically hindered (not a major issue with this primary chloride).
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (anhydrous), Cs₂CO₃ | Ensure complete deprotonation of the phenol.[5] |
| Solvent | Toluene, Acetonitrile | Aprotic solvents enhance nucleophilicity. Toluene has shown to significantly reduce reaction times.[2] |
| Temperature | Reflux (e.g., Toluene at 110 °C) | Provides sufficient energy to overcome the activation barrier.[2] |
Section 2: Significant Impurity Formation
Q2: My reaction goes to completion, but I'm getting a low yield of the desired product and observing significant byproducts. What are these impurities and how can I avoid them?
A2: Impurity formation is a common cause of low yield. In this specific synthesis, the primary culprits are often related to side reactions of the starting materials or subsequent steps.
-
Causality—Disulfonamide Impurity: In later steps involving mesylation of the corresponding 5-amino intermediate, a common impurity is the disulfonamide derivative, which is difficult to remove.[1][6] This occurs when the sulfonamide nitrogen is further acylated.
-
Causality—C-Alkylation: While O-alkylation of phenols is generally favored, competitive C-alkylation at the ortho position of the phenol ring can occur, especially under certain conditions.[7][8]
-
Causality—Other Process-Related Impurities: A range of other impurities can arise from the complex synthetic route, including unreacted intermediates and by-products from amidation or halogenation steps.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity identification.
Minimizing Side Reactions:
-
Preventing C-Alkylation with Phase-Transfer Catalysis (PTC):
-
The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the phenoxide ion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[11]
-
This "naked" phenoxide in the organic phase is less solvated by hydrogen-bonding species, which favors O-alkylation over C-alkylation.[8] Running the reaction under solid-liquid PTC conditions (e.g., solid K₂CO₃, toluene, and a PTC) can significantly improve selectivity.[8]
-
-
Controlling Mesylation Conditions:
-
To avoid the formation of disulfonamide impurities, the subsequent mesylation step should be performed under carefully controlled conditions. This includes using a stoichiometric amount of methanesulfonyl chloride and a non-nucleophilic base. Some processes even proceed in the absence of a base to minimize side reactions.[5][12]
-
Frequently Asked Questions (FAQs)
Q3: Can the quality of my starting benzofuran intermediate affect the yield?
A3: Absolutely. The purity of the (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is critical. Impurities from its synthesis, such as those from the Friedel-Crafts acylation or demethylation steps, can interfere with the subsequent O-alkylation.[13] It is crucial to ensure this intermediate is fully characterized and purified before proceeding.
Q4: How critical is the workup procedure for the final yield?
A4: The workup is extremely important. Dronedarone and its intermediates can be susceptible to degradation.[10] For instance, some processes note that the amino intermediate (post-nitro reduction) can degrade during distillation.[2] An acidic wash is often employed to convert the final product into its hydrochloride salt, which facilitates extraction into the organic layer and aids in purification.[2] Careful control of pH, temperature, and extraction solvents is necessary to prevent product loss.
Q5: I'm considering using a phase-transfer catalyst. Which one should I choose?
A5: The choice of PTC depends on the specific conditions. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 are common and effective choices for this type of reaction.[8][14] They are efficient at transferring the phenoxide anion into the organic phase.[11] The optimal catalyst and its loading (typically 1-5 mol%) should be determined through experimental screening.
References
- Reddy, K. V., et al. (2013). Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. Organic Process Research & Development.
- Veeprho. Dronedarone Impurities and Related Compound.
- Cipla Limited. (2012). Synthesis of dronedarone and salts thereof. EP2428511A1. Google Patents.
- Ramana, M. V., et al. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. PubMed.
- Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences.
- Ramana, M. V., et al. (2015). Synthesis of Dronedarone Hydrochloride (1). Structure of Amiodarone (2). ResearchGate.
- Halpern, M., et al. (2017). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis.
- Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc.
- Jiangsu Jiujiuijiu Technology Co Ltd. (2016). Dronedarone synthetic method. CN103450124B. Google Patents.
- Hubei Ocean Biotech Co Ltd. (2012). Method for synthesis of dronedarone. CN102659726A. Google Patents.
- U.S. Food and Drug Administration. (2006). Chemistry Review(s) - accessdata.fda.gov.
- Zhejiang Huahai Pharmaceutical Co Ltd. (2011). Novel method for synthesizing dronedarone key intermediate. CN102153530A. Google Patents.
- Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI.
- Organic Synthesis International. (2015). DRONEDARONE.
- Wise-Answer. (2024). What are the side effects of Dronedarone Hydrochloride?
- RxList. Dronedarone: Side Effects, Uses, Dosage, Interactions, Warnings.
- Biomedicus. (2025). The Side Effects of DRONEDARONE (DRONEDARONE).
- Teva Pharmaceutical Industries Ltd. (2005). Process for the preparation of dronedarone. US20050049302A1. Google Patents.
- Drugs.com. (2025). Dronedarone Side Effects: Common, Severe, Long Term.
- Mayo Clinic. Dronedarone (oral route) - Side effects & dosage.
- Nanjing Pharmacare Co Ltd. (2012). Method for synthesizing dronedarone hydrochloride. CN102321058A. Google Patents.
- Cadila Healthcare Limited. (2012). Processes for preparing dronedarone and its intermediates. WO2012032545A1. Google Patents.
- Reddy, K. V., et al. (2013). An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. ACS Publications.
- Li, W., et al. (2018). Optimized synthesis and antiproliferative activity of desTHPdactylolides. PMC - NIH.
- Li, F., et al. (2013). New Process for Preparation of Dronedarone Hydrochloride. ResearchGate.
- Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Li, F., et al. (2013). New Process for Preparation of Dronedarone Hydrochloride. Chemical Journal of Chinese Universities.
- All 'Bout Chemistry. (2020). Phase Transfer Catalysts || Green Chemistry. YouTube.
- Reddy, K. V., et al. (2013). An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. ResearchGate.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103450124B - Dronedarone synthetic method - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 6. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. veeprho.com [veeprho.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2012032545A1 - Processes for preparing dronedarone and its intermediates - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride. This document is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate, notably used in the synthesis of the antiarrhythmic drug Dronedarone[1]. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during its preparation.
Synthetic Pathway Overview & Key Challenge Areas
The synthesis of this compound is typically a multi-step process. A common and cost-effective route involves three primary stages:
-
O-Alkylation (Williamson Ether Synthesis): An ester of 4-hydroxybenzoic acid (e.g., ethyl or methyl 4-hydroxybenzoate) is reacted with an appropriate three-carbon linker and an amine source. This is often done in a two-step, one-pot sequence: first, reacting the protected 4-hydroxybenzoate with a dihaloalkane like 1-bromo-3-chloropropane, followed by the introduction of dibutylamine.
-
Saponification (Ester Hydrolysis): The ester group is hydrolyzed under basic conditions to yield the carboxylate salt.
-
Acidification & Salt Formation: The reaction mixture is acidified with hydrochloric acid to protonate the carboxylate and the tertiary amine, precipitating the final product as the hydrochloride salt.
Each of these stages presents unique challenges, primarily related to competing side reactions that can impact yield and purity. The diagram below illustrates the main synthetic pathway and the critical junctures where impurities are often generated.
Sources
Technical Support Center: 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with essential technical support for handling, storing, and troubleshooting 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS No. 437651-44-0). As a key intermediate in the synthesis of pharmaceuticals like Dronedarone, maintaining its chemical integrity is paramount for successful research and manufacturing outcomes. This document offers practical, field-proven insights to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Answer: Proper storage is the first line of defense against degradation. Based on its chemical structure and available safety data, the following conditions are recommended:
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[1] For short-term use, storage in a dry, cool (2-8°C), and well-ventilated place is acceptable.[2]
-
Atmosphere: The compound is noted to be potentially air and moisture sensitive, as well as hygroscopic.[1] To prevent oxidative degradation of the tertiary amine and hydrolysis from atmospheric moisture, it is best practice to store the compound under an inert gas atmosphere, such as argon or nitrogen.
-
Container: Always keep the container tightly closed to prevent moisture ingress and contamination.[1][2] Use containers made of glass or other non-reactive materials.
Q2: Is this compound sensitive to light?
Q3: I need to prepare a stock solution. What solvent should I use and are there any special precautions?
Answer: The hydrochloride salt form is intended to enhance aqueous solubility.[4] However, for preparing stock solutions for long-term storage, using a dry, aprotic organic solvent such as anhydrous DMSO or ethanol is recommended. When preparing aqueous solutions for immediate experimental use, use deionized, purified water.
Key Precautions:
-
Always use high-purity, dry (anhydrous) solvents for organic stock solutions to minimize water-related degradation.
-
If possible, degas the solvent before use and prepare the solution under an inert atmosphere to prevent oxidation.
-
For aqueous solutions, prepare them fresh for each experiment to avoid hydrolysis over time.
Troubleshooting Guide: Identifying and Mitigating Degradation
Encountering unexpected results can be frustrating. This section addresses common issues that may indicate compound degradation.
| Observation | Potential Cause (Degradation-Related) | Recommended Action & Explanation |
| Change in Appearance | Oxidation or Impurity Formation: The compound is typically a white to off-white crystalline powder. A change to yellow or brown can indicate oxidation of the tertiary amine or other impurity-forming reactions. | 1. Verify Purity: Perform an analytical check (e.g., HPLC-UV, LC-MS) to identify potential degradants. 2. Review Handling: Assess if the compound has been exposed to air, moisture, or high temperatures.[5] 3. Discard if Necessary: If significant degradation is confirmed, it is best to use a fresh, uncompromised lot of the compound to ensure data integrity. |
| Inconsistent Solubility | Hygroscopicity or Degradation: The compound may have absorbed moisture, which can affect its mass and solubility characteristics.[1] Alternatively, degradation products may have different solubility profiles. | 1. Dry the Compound: If moisture absorption is suspected, dry a small amount of the compound under vacuum (ensure thermal stability first). 2. Check pH: Ensure the pH of your aqueous solution is appropriate. The solubility of amine salts can be pH-dependent.[6] 3. Use a Fresh Vial: Open a new, factory-sealed container of the compound to rule out contamination or improper storage of the current vial. |
| Unexpected Peaks in HPLC/LC-MS | Presence of Degradants: New peaks, especially those that grow over time in stability studies, are a hallmark of degradation.[7] | 1. Characterize Degradants: Use LC-MS to determine the mass of the unknown peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 Da may suggest N-oxide formation). 2. Perform Forced Degradation: To confirm, conduct controlled stress testing (e.g., exposure to mild acid, base, H₂O₂, or heat) to see if you can intentionally generate the same unknown peaks.[3][8] This helps in building a stability-indicating method. |
In-Depth Technical Discussion: Potential Degradation Pathways
Understanding the "why" behind handling procedures is crucial. The structure of this compound possesses several functional groups that can be susceptible to degradation under certain conditions.
Oxidation
The tertiary amine (-N(C₄H₉)₂) is the most likely site for oxidation.[5] Exposure to atmospheric oxygen, especially in the presence of light or trace metal ions, can lead to the formation of an N-oxide. This transformation alters the molecule's polarity, basicity, and potentially its biological activity.
Hydrolysis
The molecule contains an ether linkage (-O-CH₂-) and a carboxylic acid (-COOH). While generally stable, these groups can undergo hydrolysis under harsh conditions (e.g., strong acidic or basic conditions at elevated temperatures). The ether is typically robust, but the overall stability in aqueous solutions at non-neutral pH should be considered, especially during long-term storage.
Thermal Degradation
At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂).[9][10] While this typically requires significant heat (e.g., >150-200°C), it is a potential degradation pathway to be aware of if the compound is subjected to high-temperature processing or improper storage.[9][10]
The workflow and potential degradation pathways are visualized below.
Caption: Recommended workflow for handling and storage.
Caption: Potential chemical degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a stock solution intended for storage and dilution in subsequent experiments.
Reagents and Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber vial on an analytical balance.
-
Aliquot Compound: Working under an inert atmosphere if possible (e.g., in a glovebox or by flushing the vial with argon), weigh the desired amount of the compound directly into the tared vial. For 1 mL of a 10 mM solution (MW ≈ 343.9 g/mol for the hydrochloride salt), this would be approximately 3.44 mg. Record the exact mass.
-
Add Solvent: Based on the recorded mass, calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration. Add the DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Inert Overlay: Before final capping, flush the headspace of the vial with inert gas.
-
Storage: Seal the cap tightly, label clearly with compound name, concentration, date, and solvent. Store at -20°C.
Protocol 2: HPLC Method for Purity Assessment
This general reversed-phase HPLC method serves as a starting point for assessing the purity of the compound and detecting potential degradation products.[11]
Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks. Compare the chromatogram to a reference standard or a previously analyzed fresh sample to identify any new impurity peaks.
References
- Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Sigma-Aldrich. (2025).
- Guidechem. (n.d.). This compound 437651-44-0 wiki.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Thermo Fisher Scientific. (2025).
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MedCrave online. (2016).
- Cayman Chemical. (2025).
- BioProcess International. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- PubMed. (2010).
- ResearchGate. (2011).
- BenchChem. (2025).
- AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
- MDPI. (2023). Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor.
- National Institutes of Health (NIH). (2021).
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
- ACS Publications. (n.d.).
- Reddit. (2018). Ways of crashing out amines : r/chemistry.
- PubMed. (1981).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
identification of byproducts in 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride reactions
Technical Support Center: Synthesis of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Chemistry & Byproduct Formation
Q1: What is the primary synthetic route for this compound, and what are the expected major byproducts?
A1: The most common and industrially relevant synthetic route is the Williamson ether synthesis. This reaction involves the O-alkylation of a 4-hydroxybenzoic acid derivative (either the free acid or an ester) with an N,N-dibutyl-3-halopropylamine or a similar alkylating agent in the presence of a base.
The generalized reaction scheme is as follows:
Caption: General Williamson Ether Synthesis for the target molecule.
During this synthesis, several byproducts can form, impacting the purity and yield of the final product. The most common byproducts are categorized in the table below:
| Byproduct Category | Specific Byproduct Example | Mechanism of Formation |
| Incomplete Reaction | Unreacted 4-hydroxybenzoic acid derivative | Insufficient reaction time, low temperature, or inadequate amount of base. |
| Over-alkylation | 4-[3-(dibutylamino)propoxy]benzoic acid, 3-(dibutylamino)propyl ester | The carboxylate group of the product is esterified by another molecule of the alkylating agent. |
| C-Alkylation | 3-(3-(dibutylamino)propyl)-4-hydroxybenzoic acid | The alkylating agent reacts at the carbon atom ortho to the hydroxyl group instead of the oxygen atom. This is more likely with certain solvents and counter-ions.[1] |
| Elimination | N,N-dibutylallylamine | The base promotes an E2 elimination reaction of the alkyl halide, especially if it is sterically hindered or if a strong, bulky base is used.[2] |
| Hydrolysis | 4-hydroxybenzoic acid (if starting from an ester) | If the reaction is performed under basic conditions and followed by an aqueous workup, the ester protecting group can be hydrolyzed. |
Troubleshooting Common Synthetic Issues
Q2: My reaction is showing a significant amount of unreacted 4-hydroxybenzoic acid. How can I improve the conversion rate?
A2: The presence of unreacted starting material is a common issue. Here are several factors to consider and troubleshoot:
-
Basicity and Stoichiometry: Ensure at least a stoichiometric amount of a suitable base is used to deprotonate the phenolic hydroxyl group. For weaker bases like potassium carbonate, a slight excess may be necessary. Stronger bases like sodium hydride (NaH) can also be effective.[3]
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it to 50-80 °C. Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.[1]
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the disappearance of the starting material over an extended period.
Q3: I am observing a byproduct with a higher molecular weight than my product. Could this be an over-alkylation product? How can I prevent it?
A3: Yes, a higher molecular weight byproduct is often the result of over-alkylation, where the carboxylate group of the product is esterified.
To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent. A large excess will drive the formation of the ester byproduct.
-
Protecting Groups: If feasible, start with a protected form of the carboxylic acid, such as a methyl or ethyl ester of 4-hydroxybenzoic acid. The ester can then be hydrolyzed in a separate step after the etherification is complete. This adds steps to the synthesis but can significantly improve the purity of the final product.
Q4: My analysis shows an isomeric impurity. How can I confirm if it is a C-alkylation product and how can I favor O-alkylation?
A4: An isomeric impurity is likely the C-alkylation product. Here’s how to address this:
-
Confirmation: The C-alkylation product will have a free phenolic hydroxyl group, which can be identified by its characteristic broad peak in the ¹H NMR spectrum and its IR absorption. 2D NMR techniques like HMBC can definitively show the correlation between the propyl chain and the aromatic ring.
-
Favoring O-Alkylation: The choice of solvent and base is critical.[1]
-
Solvents: Use polar aprotic solvents like DMF or DMSO. Protic solvents like water or ethanol can solvate the phenoxide oxygen, making it less available for O-alkylation and thus increasing the likelihood of C-alkylation.[1]
-
Counter-ion: The nature of the cation from the base can influence the O/C alkylation ratio. Softer cations may favor O-alkylation.
-
Caption: Influence of reaction conditions on product distribution.
Analytical & Purification Protocols
Q5: What is a reliable analytical method to monitor the reaction progress and identify byproducts?
A5: A gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is highly effective.
Protocol: RP-HPLC Method for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
This method will typically elute the more polar compounds first (e.g., 4-hydroxybenzoic acid), followed by the product, and then less polar byproducts. Coupling this with Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the impurities.[4][5]
Q6: What are the recommended strategies for purifying the final product?
A6: A multi-step purification strategy is often necessary.
Workflow: Purification of this compound
Caption: Recommended purification workflow.
-
Acid-Base Extraction:
-
After the reaction, quench the mixture and adjust the pH. The product has both an acidic (carboxylic acid) and a basic (tertiary amine) functional group, making it amphoteric.
-
To remove non-acidic impurities, dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The product and unreacted 4-hydroxybenzoic acid will move to the aqueous layer.
-
Acidify the aqueous layer to precipitate the product and unreacted starting material.
-
Alternatively, to remove acidic impurities like unreacted 4-hydroxybenzoic acid, dissolve the crude product in an organic solvent and wash with a dilute acid. The product will move to the aqueous layer, leaving the unreacted starting material in the organic layer. Then, basify the aqueous layer to precipitate the product.
-
-
Crystallization/Recrystallization:
-
This is a highly effective method for removing impurities with different solubilities than the desired product.
-
A common solvent system for recrystallization is a mixture of an alcohol (e.g., isopropanol) and an anti-solvent (e.g., acetone or ether).
-
-
Column Chromatography:
-
If high levels of closely related impurities (like the C-alkylation product) persist, silica gel column chromatography may be necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine is often effective.
-
References
- PharmaXChange.info. (2011, April 9).
- Pharma Knowledge Forum. (2024, November 19). Top 11 Pharmaceutical Analytical Techniques Explained. [Link]
- Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. [Link]
- Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
- Homework.Study.com. (n.d.). Why doesn't the Williamson ether synthesis work for benzene rings?. [Link]
- S. L. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 309(1), 80-88. [Link]
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). ACS Green Chemistry Institute. [Link]
- ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. [Link]
- Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
- Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Zhao Group @ UIUC - University of Illinois. (n.d.).
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2018). ACS Medicinal Chemistry Letters, 9(10), 989-993. [Link]
- Pharmaffiliates. (n.d.). Dronedarone-impurities. [Link]
- ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
- Journal of the Chilean Chemical Society. (2017). Kiran r. Dhangar, raKesh B. Jagtap, sanJay J.
- BMRB. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). [Link]
- ResearchGate. (2025, August 7). Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. [Link]
- SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[1H NMR] - Spectrum. [Link]
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
- RSC Publishing. (2021, August 3).
- ChemistryViews. (2012, November 21).
- PHARMACEUTICAL SCIENCES. (n.d.).
- PMC - NIH. (2025, May 22). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. [Link]
- ResearchGate. (2025, August 8). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
- White Rose eTheses Online. (n.d.).
- Google Patents. (n.d.).
- mVOC. (n.d.). 4-hydroxybenzoic Acid. [Link]
- Longdom Publishing. (2021, November 29).
- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]
- PubMed. (n.d.). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)
- PMC - NIH. (2021, December 1).
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... [Link]
Sources
Technical Support Center: Scale-Up of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. The information is presented in a practical, question-and-answer format to directly address issues you may face during your process development.
The primary synthetic route to 4-[3-(dibutylamino)propoxy]benzoic acid is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the O-alkylation of a 4-hydroxybenzoic acid derivative with an appropriate 3-(dibutylamino)propyl halide. While straightforward in principle, scaling this process introduces challenges related to reaction kinetics, impurity profiles, mass transfer, and product isolation.
Caption: General synthetic pathway for the target molecule.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process.
Q1: My reaction yield is consistently low or the reaction stalls upon scale-up. What are the common causes and solutions?
Low yield is the most frequent challenge during scale-up. The root cause often transitions from chemical limitations at the bench to physical (engineering) limitations in a large reactor.
Possible Causes & Solutions:
-
Inefficient Deprotonation: The initial formation of the phenoxide from 4-hydroxybenzoic acid is critical. On a large scale, insufficient base or the presence of water can lead to an incomplete reaction.
-
Suggestion: Ensure at least stoichiometric amounts of a suitable base are used. While strong bases like sodium hydride (NaH) are effective in the lab, they pose significant safety risks at scale. Consider using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent. The choice of base and solvent is coupled; for instance, K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is a common industrial practice.
-
-
Poor Solubility & Mass Transfer: This is a classic scale-up problem. In a large, multi-phase system (e.g., solid base, liquid organic phase), the reaction rate becomes limited by how quickly the reactants can interact.
-
Suggestion: Implement Phase Transfer Catalysis (PTC) . A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), shuttles the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide. This dramatically increases the reaction rate, allows for milder conditions, and can eliminate the need for strictly anhydrous solvents.
-
-
Insufficient Thermal Control: The Williamson ether synthesis is exothermic. Inadequate heat removal in a large reactor can lead to temperature increases that favor side reactions.
-
Suggestion: Monitor the internal reaction temperature closely and establish a controlled addition profile for the alkylating agent to manage the exotherm.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene indicates that the phenoxide is acting as a base rather than a nucleophile, promoting an E2 elimination reaction on the alkyl halide.
Possible Causes & Solutions:
-
High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.
-
Suggestion: Lower the reaction temperature. A well-optimized system using a PTC should allow the reaction to proceed efficiently at moderate temperatures (e.g., 60-80 °C).
-
-
Sterically Hindered Base: While the phenoxide is the primary base/nucleophile, using an overly bulky base for the initial deprotonation can leave residual base that promotes elimination.
-
Suggestion: Use a base with a smaller counter-ion if possible, though this is less of a factor than temperature. The primary structure of 3-(dibutylamino)propyl chloride makes it less prone to elimination than secondary or tertiary halides, so temperature is the most likely culprit.
-
Caption: Competing SN2 (ether) and E2 (alkene) pathways.
Q3: My HPLC analysis shows several process-related impurities. What are their likely structures and how can I prevent their formation?
Impurity control is paramount for producing an active pharmaceutical ingredient (API) intermediate. Besides the alkene byproduct, other impurities can arise from starting materials or side reactions.
| Impurity Name | Potential Source | Prevention & Control Strategy |
| 4-Hydroxybenzoic Acid | Unreacted starting material. | Ensure complete phenoxide formation and sufficient reaction time. Monitor reaction completion by HPLC. |
| 3-(Dibutylamino)propyl Chloride | Unreacted starting material. | Use a slight excess of 4-hydroxybenzoic acid or ensure complete reaction. Can be removed during aqueous work-up. |
| Bis-Alkylated Impurity | Reaction of the product's tertiary amine with another molecule of the alkyl halide (quaternization). | Avoid a large excess of the alkylating agent. Maintain controlled temperature, as quaternization is often faster at higher temperatures. |
| Ring-Alkylated Isomer (C-alkylation) | The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen. | This is generally a minor impurity but can be influenced by solvent and counter-ion. Polar aprotic solvents typically favor O-alkylation. |
Analogous impurity studies on similar local anesthetics like proparacaine have identified impurities from incomplete reactions or side-reactions of intermediates, reinforcing the importance of monitoring starting materials and reaction progress.
Q4: The product oils out during work-up and crystallization instead of forming a solid hydrochloride salt. How can I achieve effective crystallization?
Obtaining a stable, crystalline solid is crucial for purification, handling, and storage. An oily product indicates issues with purity, solvent choice, or the crystallization process itself.
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can act as crystal growth inhibitors, leading to oiling.
-
Suggestion: First, ensure the free base is pure before attempting salt formation. Perform an additional aqueous wash or a carbon treatment to remove non-polar impurities. An acid-base extraction is highly effective: dissolve the crude product in an organic solvent, wash with a dilute base (like sodium bicarbonate solution) to remove any unreacted 4-hydroxybenzoic acid, then wash with brine.
-
-
Incorrect Solvent System: The choice of solvent for salt formation and crystallization is critical.
-
Suggestion: A common method is to dissolve the purified free base in a solvent where the hydrochloride salt is insoluble, such as acetone, ethyl acetate, or methyl isobutyl ketone (MIBK). Then, add a solution of HCl in a miscible solvent like isopropanol (IPA) or ether, or bubble HCl gas through the solution. The product should precipitate. If it oils out, try adding a co-solvent (an "anti-solvent") like heptane or hexane to reduce the product's solubility and induce crystallization.
-
-
Rapid Precipitation: Adding the acid too quickly or at too high a temperature can cause the product to "crash out" as an amorphous oil rather than forming an ordered crystal lattice.
-
Suggestion: Slow down the addition of HCl and maintain a controlled temperature. Seeding with a small amount of previously isolated crystalline material can promote proper crystal growth. Allow sufficient time for the crystallization to complete at a cool temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material: 4-hydroxybenzoic acid or its methyl/ethyl ester? A: Both routes are viable. Starting with the ester of 4-hydroxybenzoic acid requires an additional saponification (hydrolysis) step after the ether formation. While this adds a step, the ester starting material can sometimes be less prone to certain side reactions like decarboxylation under harsh conditions. However, for scale-up, the more direct route using 4-hydroxybenzoic acid is often preferred to minimize steps, provided side reactions are well-controlled. This is a matter of process economy ("atom economy").
Q: What are the critical process parameters (CPPs) to monitor during scale-up? A: The key CPPs are:
-
Temperature: To control the reaction rate and minimize the formation of elimination byproducts.
-
Reagent Stoichiometry & Addition Rate: To manage the exotherm and prevent the formation of over-alkylation impurities.
-
Agitation Speed: To ensure adequate mixing and mass transfer in heterogeneous systems.
-
pH during Work-up: To ensure proper separation of the product from acidic or basic impurities.
Q: How do I properly handle the final hydrochloride salt for purification and drying? A: After filtration, the wet cake should be washed with a cold, non-solubilizing solvent (e.g., the crystallization solvent or an anti-solvent like heptane) to remove residual mother liquor. Drying should be performed under vacuum at a moderate temperature (e.g., 50-60°C) to remove solvents without causing product degradation. The final product should be characterized to ensure it meets specifications for purity (≥98% is typical), loss on drying, and residue on ignition.
Experimental Protocol: Phase Transfer Catalysis Method
This protocol is a generalized starting point for a robust, scalable process. Optimization for specific equipment and scales is necessary.
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge 4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (1.5 eq.), tetrabutylammonium bromide (TBAB, 0.05 eq.), and a suitable solvent (e.g., acetonitrile or DMF, 5-10 volumes).
-
Initial Heating: Begin agitation and heat the slurry to 70-75°C.
-
Reagent Addition: Slowly add 3-(dibutylamino)propyl chloride (1.05 eq.) to the reactor over 1-2 hours, maintaining the internal temperature below 80°C.
-
Reaction: Hold the mixture at 75-80°C and monitor the reaction progress by HPLC every 2-4 hours until the consumption of 4-hydroxybenzoic acid is >99%.
-
Work-up (Quench & Extraction): Cool the reaction to room temperature. Filter off the inorganic salts and wash the cake with the reaction solvent. Combine the filtrates and concentrate under vacuum. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution and then with brine.
-
Salt Formation & Crystallization: Dry the organic layer over anhydrous sodium sulfate and concentrate to a reduced volume. While stirring, slowly add a solution of 20% HCl in isopropanol until the pH of a wet sample on pH paper is between 2-3. Cool the mixture to 0-5°C and stir for 4-6 hours to complete crystallization.
-
Isolation & Drying: Filter the solid product, wash the cake with cold ethyl acetate, and dry under vacuum at 50°C to a constant weight.
References
- Ningbo Inno Pharmchem Co., Ltd.
- USP.
- Toref-Standards.
- Pharmaffili
- Wikipedia. Williamson ether synthesis. [Link]
- Chemdad. Benoxinate Hydrochloride Analytical Chemistry. [Link]
- Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
- ResearchGate.
- Google Patents. EP2428511A1 - Synthesis of dronedarone and salts thereof.
- PharmaCompass. Benoxinate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]
- JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
- ResearchGate. Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. [Link]
- Google Patents. EP2371808A1 - Process for preparing dronedarone.
- Francis Academic Press.
Technical Support Center: Optimizing Reactions of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Welcome to the technical support center for 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a key building block, notably in the synthesis of pharmaceuticals like Dronedarone, its effective transformation is critical. However, the molecule's trifunctional nature—possessing a tertiary amine, an ether linkage, and a carboxylic acid—presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, optimize your reactions, and troubleshoot common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions regarding reaction design and catalyst selection for the primary transformations of 4-[3-(dibutylamino)propoxy]benzoic acid: esterification and amidation.
FAQ 1: Esterification Reactions
Question: I need to esterify the carboxylic acid group. Why is traditional Fischer esterification using strong mineral acids like sulfuric acid (H₂SO₄) not recommended for this substrate?
Answer: While Fischer esterification is a classic method, it is often problematic for this compound. The core issue lies with the basic tertiary amine. Strong mineral acids can lead to several undesirable outcomes:
-
Protonation and Salt Formation: The primary role of the acid catalyst is to protonate the carboxylic acid's carbonyl oxygen, making it more electrophilic. However, the much more basic dibutylamino group will also be protonated, potentially sequestering the catalyst and altering the substrate's solubility and reactivity.
-
Degradation: The combination of a strong, non-volatile acid and elevated temperatures required for esterification can cause decomposition of the substrate, often resulting in charring or the formation of intractable tars.
-
Workup Complications: Neutralizing a large excess of a strong acid during workup can be cumbersome and may lead to emulsion formation, complicating product isolation.
For these reasons, milder and more selective catalytic systems are strongly advised.[1]
Question: What are the best alternative catalysts for the esterification of this amine-containing benzoic acid?
Answer: The ideal catalyst should be effective under mild conditions and tolerant of the tertiary amine. The top choices fall into two categories:
-
Heterogeneous (Solid) Acid Catalysts: These are an excellent alternative to corrosive and difficult-to-remove mineral acids.[1]
-
Examples: Montmorillonite K10 clay, sulfated zirconia, or acidic resins like Amberlyst-15.
-
Why they work: The acidic sites are confined to a solid support, which prevents strong, solution-phase interactions with the tertiary amine. They are easily removed by simple filtration, vastly simplifying purification.[1]
-
-
Coupling Reagents (for sensitive alcohols): When using delicate or precious alcohols where forcing conditions are not viable, stoichiometric coupling reagents are used.
-
Examples: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with a nucleophilic catalyst like DMAP (4-dimethylaminopyridine).
-
Why they work: These reagents activate the carboxylic acid in situ under very mild, often room-temperature, conditions to form a highly reactive intermediate that the alcohol can attack. DMAP is a particularly effective acylation catalyst.[2]
-
FAQ 2: Amidation Reactions
Question: Can I simply heat my amine and 4-[3-(dibutylamino)propoxy]benzoic acid together to form an amide?
Answer: Direct thermal amidation is generally not a viable strategy. The reaction between a carboxylic acid and an amine first results in a rapid acid-base reaction to form a stable ammonium carboxylate salt.[3] Overcoming the stability of this salt to eliminate water and form the amide bond requires very high temperatures (often >160 °C), which can lead to substrate decomposition.[3]
Question: What is the modern approach to forming amides from this substrate?
Answer: The modern consensus favors methods that avoid the stable salt intermediate. This is achieved through two primary routes:
-
Stoichiometric Coupling Reagents: Similar to esterification, reagents like HATU, HBTU, or PyBOP are extremely effective for amide bond formation. They are the go-to method in peptide synthesis and for complex, sensitive substrates. However, they generate a stoichiometric amount of waste, which can be a concern for large-scale synthesis.[4]
-
Catalytic Direct Amidation: This is a "greener" and more atom-economical approach that is gaining traction. These methods use a catalyst to facilitate the direct condensation of the acid and amine.[4]
-
Boron-Based Catalysts: Boronic acids have emerged as effective catalysts for direct amidation. They are thought to activate the carboxylic acid via the formation of boronate esters or related species.[3][4]
-
Metal-Based Catalysts: Various metal catalysts, such as those based on titanium (e.g., TiF₄) or iron (e.g., FeCl₃), have been developed to promote this transformation.[3][5] These systems offer an alternative to boron-based reagents and can have different substrate scopes.
-
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or No Yield in My Esterification/Amidation Reaction
| Possible Cause | Troubleshooting Step | Scientific Rationale & Explanation |
| Incomplete Reaction | Monitor reaction progress closely using TLC, HPLC, or LC-MS. If the starting material is still present after the expected time, consider increasing the reaction time or temperature moderately. | Many catalytic reactions, especially with sterically hindered substrates, require sufficient time and thermal energy to reach completion. Analytical monitoring is crucial to distinguish between a slow reaction and a stalled one. |
| Water Not Being Removed (Esterification/Catalytic Amidation) | If using a reversible catalytic method, ensure efficient water removal. Use a Dean-Stark apparatus, add molecular sieves (ensure they are properly activated), or perform the reaction under a vacuum. | According to Le Châtelier's principle, removing a product (water) will drive the equilibrium towards the formation of the desired ester or amide. Inadequate water removal is a very common cause of low yields in condensation reactions.[3] |
| Catalyst Poisoning | The tertiary amine in the substrate may be inhibiting your catalyst, especially if using certain transition metals. | Tertiary amines are Lewis bases and can coordinate to metal centers, blocking the active site required for catalysis. If poisoning is suspected, switching to a more robust catalyst (e.g., heterogeneous acids for esterification, or specific boron catalysts for amidation) is recommended.[6] |
| Incorrect Stoichiometry | For reactions using coupling agents (e.g., EDC/HATU), carefully re-verify the stoichiometry. These reactions are highly sensitive to the molar ratios of the acid, amine/alcohol, coupling agent, and any additives. | The activation of the carboxylic acid is stoichiometric. An insufficient amount of coupling agent will result in incomplete conversion of the starting material. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step | Scientific Rationale & Explanation |
| Quaternization of Tertiary Amine | If your reaction involves an alkylating agent or is run under harsh conditions, the dibutylamino group can be alkylated to form a quaternary ammonium salt. Analyze your crude product by NMR or mass spectrometry to check for this species. | The lone pair on the tertiary amine is nucleophilic. This side reaction is more likely at higher temperatures or with reactive electrophiles. If observed, switch to milder reaction conditions or a less reactive reagent.[6] |
| Racemization of Chiral Reactant | If you are reacting the benzoic acid with a chiral amine or alcohol and observing a loss of enantiomeric purity. | The activation of the carboxylic acid can sometimes lead to the formation of intermediates (like oxazolones in amidation) that are prone to racemization. Adding an auxiliary nucleophile like HOBt or using a different coupling agent can often suppress this pathway.[3] |
| Substrate Degradation | You observe significant darkening of the reaction mixture or multiple unidentifiable spots on a TLC plate. | This points to overly harsh conditions (temperature too high, catalyst too aggressive). Reduce the reaction temperature and consider a milder catalyst from the options presented in the FAQ section. |
Problem 3: Difficult Product Purification
| Possible Cause | Troubleshooting Step | Scientific Rationale & Explanation |
| Amphiphilic Nature of Product | The product contains both a basic amine and a (now esterified or amidated) aromatic ring, giving it detergent-like properties that can cause emulsions during aqueous workups. | Break emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. Minimize vigorous shaking during extractions. |
| Streaking on Silica Gel | The basic tertiary amine interacts strongly with the acidic silanol groups on standard silica gel, leading to poor separation and significant product loss on the column. | 1. Neutralize the silica: Use silica gel that has been pre-treated with a base, or add a small amount (~1%) of triethylamine or ammonia to your chromatography eluent.[6] 2. Use a different stationary phase: Alumina or amine-functionalized silica gel can provide better results for separating basic compounds.[6] |
| Removal of Catalysts/Reagents | Water-soluble byproducts from coupling reagents (e.g., EDC urea) or residual homogeneous catalysts are contaminating the product. | Perform a series of pH-adjusted aqueous extractions. An acidic wash (e.g., dilute HCl) will protonate and extract basic impurities, while a basic wash (e.g., NaHCO₃) will remove acidic impurities. If using a solid catalyst, simple filtration is the solution. |
Part 3: Catalyst Selection & Workflow Visualization
Choosing the right catalyst is the most critical decision for optimizing your reaction. The following decision tree illustrates a logical workflow for selecting an appropriate method for either esterification or amidation.
Caption: Catalyst selection workflow for reactions of the target molecule.
Data Summary: Comparison of Catalytic Methods
The tables below summarize the pros and cons of the primary catalytic methods discussed.
Table 1: Comparison of Esterification Catalysts
| Catalyst Type | Example(s) | Pros | Cons |
| Homogeneous Mineral Acid | H₂SO₄, p-TsOH | Inexpensive, well-established. | Prone to causing substrate degradation; difficult to separate from product; corrosive.[1] |
| Heterogeneous Solid Acid | Montmorillonite K10, Amberlyst-15 | Easily removed by filtration; reusable; less corrosive; milder conditions.[1] | Can be slower than homogeneous catalysts; may have mass transfer limitations. |
| Stoichiometric Coupling | EDC, DCC with DMAP | Very mild conditions (RT); high yields; suitable for sensitive substrates. | Generates stoichiometric waste; expensive for large-scale use.[2] |
| Other Catalysts | N-Bromosuccinimide (NBS) | Metal-free; effective for various acids.[7] | Requires careful handling; potential for side reactions if not controlled. |
Table 2: Comparison of Amidation Methods
| Method | Example(s) | Pros | Cons |
| Direct Thermal Condensation | Heat (>160 °C) | No catalyst needed; simple setup. | Requires harsh conditions; low yield due to stable salt formation; risk of decomposition.[3] |
| Stoichiometric Coupling | HATU, PyBOP, T3P | Highly reliable and effective; broad substrate scope; standard in medicinal chemistry. | Very expensive; generates large amounts of waste; purification can be complex.[4] |
| Catalytic (Boron-based) | Phenylboronic acid | Atom economical ("green"); good for many substrates; avoids harsh reagents. | May require elevated temperatures and water removal; catalyst scope can be limited.[3][4] |
| Catalytic (Metal-based) | TiF₄, Fe₃O₄ | Offers alternative reactivity to boron catalysts; can be inexpensive and robust.[5][8] | Potential for catalyst poisoning by the amine; may require inert atmosphere. |
Part 4: Experimental Protocols
The following are generalized, illustrative protocols. You must always adapt them to the specific scale and reactants of your experiment and perform appropriate safety assessments.
Protocol 1: Heterogeneous Catalytic Esterification with Montmorillonite K10
This protocol is ideal for converting the acid to a simple alkyl ester (e.g., methyl or ethyl ester).
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent (use at least a 10-fold excess). Add Montmorillonite K10 clay (15-20 wt% relative to the carboxylic acid).[1]
-
Reaction: Heat the mixture to reflux. For the Dean-Stark to function with low-boiling alcohols like methanol, the collection arm may need to be filled with the alcohol solvent itself.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS. The reaction may take 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the clay catalyst, washing the pad with a small amount of the alcohol solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel treated with 1% triethylamine to prevent streaking.
Protocol 2: General Workflow for Scale-Up Considerations
Scaling up a reaction from the lab bench to a pilot plant introduces new challenges that must be systematically addressed.[9][10]
Caption: Key stages and considerations for scaling up chemical reactions.
References
- Etherification of phenols - Google P
- Catalytic Amid
- Technical Support Center: Scale-Up Synthesis of Tertiary Amine-Containing Esters - Benchchem.
- Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - Journal of Chemical and Pharmaceutical Research.
- 4-Hydroxybenzoic acid derivatives synthesis and characteriz
- Synthesis of 4-Hydroxybenzoic Acid Deriv
- Problems needing attention in synthesis process scaling up - Shandong Look Chemical.
- Aryl ether synthesis by etherification (alkyl
- 4-Hydroxybenzoic Acid: Properties, Production And Uses - Chemcess.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - SciSpace.
- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
- Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling - NIH.
- Catalytic etherification of phenols to alkyl aryl ethers - SciSpace.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines - ResearchG
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Challenges of scaling up chemical processes (based on real life experiences) - AIChE.
- Catalytic and non-catalytic amidation of carboxylic acid substr
- Why are some reactions difficult to scale up? - Reddit.
- What are issues/things to consider when scaling up reactions
- The Synthesis Pathway: Key Intermediates in Dronedarone Production - ACME Synthesis.
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI.
- SiliaBond for Acylation & Esterific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdlookchem.com [sdlookchem.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride (CAS 437651-44-0), a critical intermediate in the development of pharmaceutical agents such as Dronedarone.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized synthesis.
The Synthetic Pathway: A Modified Williamson Ether Synthesis
The synthesis of this compound is primarily achieved through a modified Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 4-hydroxybenzoic acid, with an alkyl halide, 3-(dibutylamino)propyl chloride. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[2][3]
The choice of solvent is paramount in an SN2 reaction as it can significantly influence the reaction rate and the formation of byproducts.[4] This guide will delve into the solvent effects to provide a comprehensive understanding of how to optimize this crucial step.
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for this synthesis?
For the Williamson ether synthesis, polar aprotic solvents are generally the preferred choice.[2][3] These solvents, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO), can dissolve the reactants but do not participate in strong hydrogen bonding with the nucleophile (the phenoxide). This leaves the nucleophile more "free" and reactive, thus accelerating the desired SN2 reaction. In contrast, polar protic solvents, like ethanol or water, can form a solvent cage around the nucleophile through hydrogen bonding, which deactivates it and slows down the reaction.
Q2: Can I use a polar protic solvent like ethanol?
While it is possible to use polar protic solvents, it is not recommended for optimal results. The use of ethanol or methanol will likely lead to significantly longer reaction times and may require higher temperatures to achieve a reasonable conversion. This can also increase the likelihood of side reactions. If a polar protic solvent must be used, it is crucial to employ a strong base to ensure complete deprotonation of the 4-hydroxybenzoic acid.
Q3: What are the most common side reactions, and how can solvent choice help mitigate them?
The most common side reaction is the E2 elimination of the alkyl halide, which is competitive with the SN2 substitution.[4] This is more prevalent with secondary and tertiary alkyl halides, but can also occur with primary halides under strongly basic conditions and at elevated temperatures. The use of a less hindered base and a polar aprotic solvent can favor the SN2 pathway.
Another potential side reaction is C-alkylation, where the alkyl group attaches to the benzene ring instead of the phenolic oxygen. While less common for this specific reaction, the choice of solvent can influence the O- vs. C-alkylation ratio. Non-polar solvents can sometimes favor C-alkylation. Sticking to polar aprotic solvents will strongly favor the desired O-alkylation.
Q4: How do I purify the final product? It seems to have challenging solubility.
The final product, 4-[3-(dibutylamino)propoxy]benzoic acid, is an amphoteric molecule, containing both a carboxylic acid and a tertiary amine. This can lead to zwitterion formation and unusual solubility profiles. Purification is typically achieved by:
-
Acid-base extraction: After the reaction, the mixture can be treated with a base to deprotonate the carboxylic acid, making the molecule water-soluble. This allows for the removal of non-polar organic impurities by washing with an organic solvent. Subsequently, acidification of the aqueous layer will protonate the amine and precipitate the hydrochloride salt of the product.
-
Recrystallization: The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/acetone or isopropanol/water mixtures.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low to No Product Formation | 1. Inefficient Nucleophile Generation: Incomplete deprotonation of 4-hydroxybenzoic acid. 2. Poor Solvent Choice: Use of a polar protic solvent deactivating the nucleophile. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed. | 1. Base Selection: Use a strong, non-nucleophilic base like potassium carbonate or sodium hydride in a 1.1-1.5 molar excess to ensure complete formation of the phenoxide. 2. Solvent Optimization: Switch to a polar aprotic solvent such as DMF or acetonitrile to enhance nucleophilicity. 3. Temperature Control: Gradually increase the reaction temperature to 60-80 °C and monitor the reaction progress by TLC or HPLC. |
| Significant Byproduct Formation (Elimination Product) | 1. Base is too strong or sterically hindered. 2. High reaction temperature. | 1. Base Moderation: Use a milder base like potassium carbonate instead of stronger bases like sodium hydride if elimination is a major issue. 2. Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Decomposition of reactants or reagents. | 1. Time Extension: Extend the reaction time and monitor closely. 2. Reagent Quality: Ensure the alkyl halide is of high purity and the solvent is anhydrous, as water can quench the phenoxide. |
| Difficulty in Product Isolation/Purification | 1. Zwitterionic nature of the product. 2. Emulsion formation during workup. | 1. pH-Controlled Extraction: Carefully adjust the pH during the workup. Basify to ~pH 11 to dissolve the product in the aqueous phase for washing, then carefully acidify to ~pH 2-3 to precipitate the hydrochloride salt. 2. Brine Wash: During extraction, wash with a saturated sodium chloride solution (brine) to break up emulsions. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed for high yield and purity, emphasizing the use of a polar aprotic solvent.
Materials:
-
4-Hydroxybenzoic acid
-
3-(Dibutylamino)propyl chloride hydrochloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1 equivalent) and 3-(dibutylamino)propyl chloride hydrochloride (1.1 equivalents) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to approximately 11 with a suitable base (e.g., 2M NaOH).
-
Wash the basic aqueous layer with ethyl acetate.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from an ethanol/acetone mixture.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- EP2371808A1 - Process for preparing dronedarone - Google Patents.
- EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents.
- CN102659726A - Method for synthesis of dronedarone - Google Patents.
- DRONEDARONE - Organic Synthesis International.
- Williamson ether synthesis - Wikipedia.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Publishing.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
- US20050049302A1 - Process for the preparation of dronedarone - Google Patents.
- Williamson Ether Synthesis - Chemistry Steps.
Sources
- 1. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]
- 6. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
troubleshooting guide for the synthesis of Dronedarone intermediates
Technical Support Center: Synthesis of Dronedarone Intermediates
Welcome to the technical support center for the synthesis of Dronedarone intermediates. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this important antiarrhythmic agent. Here, we provide in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of key Dronedarone intermediates.
The synthetic route to Dronedarone, while well-established, presents several critical junctures where reaction efficiency and purity can be compromised. This guide is structured to address these challenges sequentially, focusing on the synthesis of three pivotal intermediates:
-
2-Butyl-5-nitrobenzofuran: The foundational benzofuran core.
-
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: The product of a key Friedel-Crafts acylation.
-
2-Butyl-3-(4-hydroxybenzoyl)benzofuran: The immediate precursor for side-chain attachment.
We will also cover the final Williamson ether synthesis, which constitutes the assembly of the Dronedarone molecule.
Overall Synthetic Pathway
The following diagram illustrates a common synthetic route for Dronedarone, highlighting the key intermediates that are the focus of this guide.
Caption: A common multi-step synthetic pathway for Dronedarone.
Part 1: Synthesis of 2-Butyl-5-nitrobenzofuran (Intermediate 1)
The construction of the benzofuran ring is the first critical phase. A common method involves the reaction of a substituted salicylaldehyde with an α-halo ester followed by cyclization.[1]
Experimental Protocol
A widely cited route involves the reaction of 2-hydroxy-5-nitrobenzyl-triphenylphosphonium bromide with pentanoyl chloride.[2]
-
Preparation of the Phosphonium Salt: React 2-hydroxy-5-nitrobenzyl bromide with triphenylphosphine in a suitable solvent like toluene.
-
Acylation and Cyclization: Treat the resulting phosphonium salt with pentanoyl chloride in the presence of an amine base (e.g., triethylamine). The reaction proceeds via acylation of the phenolic hydroxyl group, followed by an intramolecular Wittig reaction to form the benzofuran ring.
-
Work-up and Purification: After reaction completion, the mixture is typically quenched with water, and the product is extracted with an organic solvent. Purification is often achieved by column chromatography or recrystallization.
Troubleshooting & FAQs
Q1: My yield of 2-butyl-5-nitrobenzofuran is consistently low. What are the likely causes?
-
A1: Low yields in this step often stem from three primary issues:
-
Poor Quality Starting Materials: The 2-hydroxy-5-nitrobenzyl bromide can be unstable. Ensure it is pure and has not degraded. The triphenylphosphine should be dry and of high purity.
-
Inefficient Wittig Reaction: The intramolecular Wittig reaction is sensitive to steric hindrance and the basicity of the reaction medium. Ensure the amine base is added slowly and at the correct temperature to avoid side reactions.
-
Side Reactions: Competing reactions, such as intermolecular reactions or decomposition of the phosphonium salt, can reduce the yield. Maintaining the recommended reaction temperature (often reflux in a solvent like ethanol) is crucial.[2]
-
Q2: I am observing a significant amount of triphenylphosphine oxide in my crude product, which complicates purification. How can I minimize this?
-
A2: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction, so its presence is unavoidable. However, its removal can be facilitated:
-
Recrystallization: Carefully select a solvent system where the benzofuran product is soluble at high temperatures but the triphenylphosphine oxide is not (or vice versa). A mixture of polar and non-polar solvents often works well.
-
Chromatography: While triphenylphosphine oxide can streak on silica gel, using a gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity can effectively separate it from the desired product.
-
Part 2: Friedel-Crafts Acylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (Intermediate 3)
This step involves the acylation of the electron-rich benzofuran ring at the 3-position. A common strategy is to use anisoyl chloride (4-methoxybenzoyl chloride) as the acylating agent, followed by demethylation.[3][4]
Experimental Protocol
-
Friedel-Crafts Acylation:
-
In an inert atmosphere, suspend a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) in an anhydrous solvent like dichloromethane (DCM) at 0°C.[4]
-
Slowly add anisoyl chloride to form the acylium ion complex.
-
Add a solution of 2-butyl-5-nitrobenzofuran in DCM dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
-
Demethylation:
-
Work-up and Purification:
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl.[5]
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting & FAQs
Q1: The Friedel-Crafts acylation is giving me a mixture of isomers. How can I improve the regioselectivity for the 3-position?
-
A1: While acylation of 2-substituted benzofurans typically favors the 3-position, poor regioselectivity can occur.[3]
-
Choice of Lewis Acid: The nature of the Lewis acid can influence selectivity. SnCl₄ is sometimes reported to give better selectivity than AlCl₃, although it may be less reactive.[4]
-
Temperature Control: Running the reaction at a lower temperature (0°C or below) during the addition of the benzofuran substrate can enhance selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: The butyl group at the 2-position strongly directs acylation to the 3-position. Ensure your starting material is indeed 2-butylbenzofuran and not an isomer.
-
Q2: My demethylation step is incomplete, or it leads to decomposition. What should I do?
-
A2: Demethylation of the aryl methyl ether can be challenging.
-
Incomplete Reaction: If using AlCl₃ in a one-pot method, ensure a sufficient stoichiometric amount is used (at least 2 equivalents: one for the acylation and one to coordinate with the methoxy group).[6] Ensure the reaction is heated for a sufficient duration.
-
Decomposition: Harsh demethylating agents or high temperatures can cause degradation. If AlCl₃ is too harsh, consider isolating the methoxy intermediate and using an alternative reagent like boron tribromide (BBr₃) at a low temperature, which is very effective but requires careful handling.
-
Work-up: The quench step is highly exothermic and must be done slowly and with vigorous stirring to prevent localized overheating and degradation of the product.
-
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.[6]
Part 3: Final Core Modification and Side-Chain Attachment
The final steps involve the reduction of the nitro group, deamination to remove the resulting amino group, and finally, the attachment of the side chain via a Williamson ether synthesis.
Experimental Protocol (Williamson Ether Synthesis)
-
Deprotonation: Dissolve the phenolic intermediate, 2-butyl-3-(4-hydroxybenzoyl)benzofuran, in a suitable polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the phenoxide.
-
Alkylation: Add the side-chain alkylating agent, typically N,N-dibutyl-3-chloropropane hydrochloride. The reaction may require heating (e.g., 60-80°C) to proceed at a reasonable rate.
-
Work-up and Purification: After the reaction is complete, filter off any inorganic salts, quench with water, and extract the Dronedarone free base with an organic solvent. The crude product is often purified by converting it to its hydrochloride salt, which can be recrystallized.
| Parameter | Condition | Rationale |
| Solvent | DMF, Acetonitrile, MEK | Polar aprotic solvents facilitate SN2 reactions.[7] |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Must be strong enough to deprotonate the phenol but not cause side reactions. K₂CO₃ is common for industrial scale. |
| Temperature | 60-90 °C | Balances reaction rate against potential side reactions and degradation. |
| Alkylating Agent | Primary Alkyl Halide | SN2 reaction is most efficient with primary halides to avoid competing E2 elimination.[8] |
Troubleshooting & FAQs
Q1: The Williamson ether synthesis is slow and gives a low yield. How can I improve it?
-
A1: This is a classic SN2 reaction, and its efficiency depends on several factors:
-
Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong enough base. If using K₂CO₃, ensure it is finely powdered and the reaction is stirred vigorously. Using a stronger base like NaH in THF can be more effective but requires stricter anhydrous conditions.
-
Poor Nucleophilicity: The phenoxide is the nucleophile. Ensure the reaction medium is aprotic (no water or alcohols) as protic solvents can solvate and deactivate the nucleophile.
-
Leaving Group Quality: The alkyl chloride is a decent leaving group, but an alkyl bromide or iodide would be more reactive. However, the chloride is often used for cost reasons. Adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can sometimes accelerate the reaction by in-situ formation of the more reactive alkyl iodide.
-
Q2: I am observing impurities related to the side chain. What are they and how can I avoid them?
-
A2: Impurities in the alkylating agent are a common source of process-related impurities in the final Dronedarone product.[9][10]
-
Debutylated Side Chains: The N,N-dibutyl-3-chloropropane may contain contaminants like N-butyl-3-chloropropane or even 3-chloropropylamine.[9] These will react with the phenoxide to form debutylated Dronedarone impurities.
-
Mitigation: It is critical to use a highly pure alkylating agent. If this is not possible, the resulting impurities must be removed during the final purification of Dronedarone, which can be challenging and costly.[9] Careful crystallization of the hydrochloride salt is often the most effective method.
-
References
- Veeprho. (n.d.).Dronedarone Impurities and Related Compound.
- Comin, J., et al. (2015).Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 277-283. [Link]
- Comin, J., et al. (2015).Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. PubMed. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).The Synthesis Pathway: Key Intermediates in Dronedarone Production.
- CN100457745C.Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
- Reddy, B. R., et al. (2013).Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form. American Journal of Analytical Chemistry, 4(6). [Link]
- FDA. (2006).Chemistry Review(s) for Multaq (dronedarone).
- CN106946822A.A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans.
- WO2017161915A1.Preparation method of 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
- CN1572837A.Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
- Reddy, G. O., et al. (2013).An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. Organic Process Research & Development, 17(4), 638-644. [Link]
- WO2012032545A1.Processes for preparing dronedarone and its intermediates.
- Li, Y., et al. (2024).Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Ye, X., et al. (2019).
- Ashenhurst, J. (2014).The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Duan, H. (2023).Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- LibreTexts Chemistry. (2023).Williamson Ether Synthesis.[Link]
- Chemistry LibreTexts. (2021).Mechanism, kinetics and selectivity of a Williamson ether synthesis.[Link]
- Chemistry Steps. (n.d.).
- Ventura College. (n.d.).
- Chad's Prep. (2021).18.
- EP1394155B1.Process for the preparation of 5-Nitrobenzofurans.
- Reddit. (2015).Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
- Massé, J., & Langlois, N. (2009).SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 417-428. [Link]
- Gobbi, S., et al. (2018).Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. [Link]
Sources
- 1. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]
- 2. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
- 3. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably the antiarrhythmic agent Dronedarone.[1] The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are not merely a matter of good practice but a stringent regulatory necessity. The validation of these methods provides documented evidence that a procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).
This guide provides an in-depth comparison of analytical methodologies for the quality control of this compound. We will dissect the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method as the gold standard, and contrast it with alternative techniques such as titrimetry and UV-Vis spectrophotometry. Our framework is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," which provides a comprehensive framework for validation.[2][3][4]
The Gold Standard: Stability-Indicating HPLC Method Validation
For a comprehensive analysis that simultaneously quantifies the main compound and separates it from potential process-related impurities and degradation products, a stability-indicating HPLC method is unparalleled.[5][6][7] Its power lies in its specificity—the ability to produce a clean, interference-free signal for the analyte of interest.[4]
The Logic of a Stability-Indicating Assay
The core principle of a stability-indicating method is to prove that the analytical procedure can detect changes in the quality of the drug substance over time due to environmental factors like heat, light, humidity, acid, and base.[8] This is achieved through "forced degradation" or stress testing, where the compound is intentionally exposed to harsh conditions to generate potential degradants.[7][9][10] A successful method will resolve the intact analyte peak from all degradation product peaks.
Visualizing the Validation Workflow
The validation process follows a structured, logical progression from system suitability to the assessment of all required performance characteristics.
Caption: A flowchart of the analytical method validation process.
Experimental Protocol: HPLC Method Validation
This protocol is a representative example. Specific concentrations and conditions should be optimized during method development.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: Waters Symmetry C8 (100 x 4.6 mm, 5 µm) or equivalent. A C8 or C18 column is chosen for its hydrophobic stationary phase, which is ideal for retaining and separating moderately non-polar molecules like the target analyte.[9]
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like methanol in a 40:60 v/v ratio.[9] The acidic pH ensures that the benzoic acid moiety is protonated, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm, determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax).[9][10]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Forced Degradation (Stress Testing) Protocol: The objective is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated at a sufficient level for detection and separation.[8]
Caption: Experimental design for forced degradation studies.
-
Acid Degradation: Dissolve the sample in 1M HCl and heat at 80°C for 2 hours.[9][10]
-
Base Degradation: Dissolve the sample in 0.1M NaOH and heat at 80°C for 2 hours.[9][10]
-
Oxidative Degradation: Dissolve the sample in 6% H₂O₂ and heat at 80°C for 2 hours.[9]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The chromatograms are then examined to ensure the main peak is well-separated from any degradant peaks.
3. Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo components. | Peak for the analyte is pure and resolved from all other peaks (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For Assay: 80% to 120% of the test concentration. |
| Accuracy | To demonstrate the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0% at each concentration level. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; must be ≤ reporting threshold for impurities.[4][11] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits; results are not significantly affected. |
Alternative Analytical Methods: A Comparative Overview
While HPLC is the most comprehensive technique, other methods can be employed for specific attributes, especially in resource-limited settings or for orthogonal verification.
Acid-Base Titration
-
Principle: This classical method is a straightforward and cost-effective way to determine the overall purity of the hydrochloride salt. It relies on the basic nature of the tertiary amine in the molecule, which can be titrated with a standardized acid, or the acidic nature of the hydrochloride salt, which can be titrated with a standardized base.[12][13]
-
Protocol (Example: Non-aqueous Titration):
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable non-aqueous solvent (e.g., a mixture of formic acid and acetic anhydride).
-
Titrate with a standardized solution of perchloric acid in glacial acetic acid.
-
Determine the endpoint potentiometrically.
-
-
Limitations: The primary drawback of titration is its lack of specificity. It provides a measure of the total basic or acidic content but cannot distinguish the active compound from any impurities that also have acidic or basic properties. It is unsuitable for impurity analysis.
UV-Vis Spectrophotometry
-
Principle: This technique quantifies the analyte based on its absorption of UV-Visible light, governed by the Beer-Lambert Law. It is rapid and requires minimal sample preparation.[13]
-
Protocol:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Scan the solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Limitations: Like titration, UV-Vis spectrophotometry suffers from a lack of specificity. Any impurity or degradant with a similar chromophore that absorbs at or near the same λmax will interfere with the measurement, leading to inaccurate results.[14] It is generally not considered a stability-indicating technique on its own.
Head-to-Head Comparison
The choice of analytical method depends on its intended purpose. The following table provides a direct comparison of the three discussed techniques.
| Feature | Stability-Indicating HPLC | Acid-Base Titration | UV-Vis Spectrophotometry |
| Specificity | Excellent: Can separate API from impurities and degradants. | Poor: Measures total acidic/basic content, non-specific. | Poor to Moderate: Prone to interference from absorbing impurities. |
| Application | Assay, Impurity Profiling, Stability Testing | Assay of the salt form only. | Simple Assay (when no interferences are expected). |
| Sensitivity | High (can detect trace impurities, ng/mL levels). | Low (requires mg quantities). | Moderate (µg/mL levels). |
| Information Provided | Purity, Impurity levels, Degradation profile. | Overall salt purity (%). | Concentration of absorbing species. |
| Throughput | Moderate (typical run times are 15-30 min). | High (fast analysis). | Very High (very fast analysis). |
| Complexity | High (requires skilled personnel and complex equipment). | Low (basic laboratory skill). | Low (simple instrumentation). |
Conclusion: Selecting the Right Tool for the Job
For the comprehensive quality control of this compound, a validated, stability-indicating HPLC method is the unequivocal choice . It is the only technique discussed that fulfills the stringent regulatory requirements for specificity, allowing for the accurate assay of the active ingredient while simultaneously monitoring for process impurities and degradation products.[7][15]
Acid-base titration and UV-Vis spectrophotometry, while simpler and faster, lack the specificity required for modern pharmaceutical quality control. They may serve as useful orthogonal techniques for identity confirmation or for rapid, in-process checks where the impurity profile is already well-understood and controlled. However, for release testing and stability studies, the detailed and specific information provided by a stability-indicating HPLC method is indispensable for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- Analytical Techniques in Pharmaceutical Analysis. (2024). ResearchGate. URL: https://www.researchgate.net/publication/381595163_Analytical_Techniques_in_Pharmaceutical_Analysis
- Eight Commonly Used Techniques for Drug Analysis. (2023). Labinsights. URL: https://www.labinsights.nl/article/eight-commonly-used-techniques-for-drug-analysis/
- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.). LinkedIn. URL: https://www.linkedin.com/pulse/pharmaceutical-ingredient-characterization-essential-analytical-bhavik-tailor-46zaf
- Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. (n.d.). Longdom Publishing. URL: https://www.longdom.org/open-access/pharmaceutical-advanced-analytical-techniques-bridging-the-gap-with-traditional-methods-144577.html
- Analytical Techniques in Pharmaceutical Reverse Engineering. (2025). ResolveMass Laboratories Inc.URL: https://resolvemass.com/analytical-techniques-in-pharmaceutical-reverse-engineering/
- Quality Guidelines. (n.d.). ICH. URL: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. URL: https://starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- This compound 437651-44-0 wiki. (n.d.). Guidechem. URL: https://www.guidechem.com/wiki/4-%5B3-(Dibutylamino)propoxy%5Dbenzoic-acid-hydrochloride-437651-44-0.html
- The Synthesis Pathway: Key Intermediates in Dronedarone Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.URL: https://www.inno-pharmchem.com/news/the-synthesis-pathway-key-intermediates-in-dronedarone-production-64535329.html
- stability-indicating hplc method: Topics. (n.d.). Science.gov. URL: https://www.science.
- Dronedarone-impurities. (n.d.). Pharmaffiliates. URL: https://www.
- Analytical Method Validation Using QbD and QRM. (2017). Pharmaceutical Technology. URL: https://www.pharmtech.
- Dronedarone : Isotope labelled. (n.d.). BioOrganics. URL: https://www.bioorganics.co.in/dronedarone-isotope-labelled
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (2012). PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3629413/
- Dronedarone metabolite H1A. (n.d.). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dronedarone-metabolite-H1A
- Analytical Method Validation: Principles, Techniques, and Applications. (2024). Chemistry Research Journal. URL: https://chemrj.
- Stability indicating study by using different analytical techniques. (2022). IJSDR. URL: https://www.ijsdr.org/papers/IJSDR2211029.pdf
- Dronedarone Hydrochloride. (n.d.). PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dronedarone-Hydrochloride
- A Review on Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Analysis. (2025). International Journal of Pharmaceutical Sciences. URL: https://ijpsonline.com/index.php/ijps/article/view/7112
- GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. (n.d.). DCVMN. URL: https://dcvmn.
- Bulk Supply of 4-[3-(Dibutylamino)propoxy]benzoic Acid HCl from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.URL: https://www.inno-pharmchem.
- Stability Indicating RP-HPLC Assay Method for Estimation of Dronedarone Hydrochloride in Tablet. (2015). Journal of Applied Pharmaceutical Science. URL: https://japsonline.com/admin/php/uploads/1691_pdf.pdf
- Dronedarone Impurities and Related Compound. (n.d.). Veeprho. URL: https://www.veeprho.com/dronedarone-impurities.html
- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. URL: https://nadle.ethernet.edu.et/record/1054/files/2005_Book_HPLCMethodsForRecentlyApproved.pdf
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. URL: https://www.longdom.org/open-access/validated-hplc-method-for-identification-and-quantification-of-4hydroxy-benzoic-acid-in-levetiracetam-oral-solution-drug-p-88517.html
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. URL: https://www.longdom.org/open-access/validated-hplc-method-for-identification-and-quantification-of-4hydroxy-benzoic-acid-in-levetiracetam-oral-solution-drug-p-88517.html
- Dronedarone and Impurities. (n.d.). BOC Sciences. URL: https://www.bocsci.com/dronedarone-and-impurities-list-2342.html
- HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame. URL: https://sites.nd.edu/dpal/files/2018/07/DPAL-HPLC-Methodology-Manual-Revised-2018.pdf
- Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. (2020). PlumX. URL: https://plu.mx/plum/a/?doi=10.1016/j.jpba.2020.113497
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. labinsights.nl [labinsights.nl]
- 13. longdom.org [longdom.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chemrj.org [chemrj.org]
A Comparative Guide to Alternative Intermediates for the Synthesis of Dronedarone
Introduction
Dronedarone is a Class III antiarrhythmic agent used for the treatment of atrial fibrillation and atrial flutter, offering a safer alternative to amiodarone by eliminating iodine moieties and reducing lipophilicity.[1][2] The efficiency, safety, and scalability of its chemical synthesis are paramount for pharmaceutical manufacturing. The classical synthesis, established by Sanofi-Aventis, has been the benchmark for years. However, its reliance on nitrated intermediates and harsh reaction conditions has spurred the development of alternative pathways.
This guide provides a comparative analysis of distinct synthetic routes to Dronedarone, focusing on the strategic use of different key intermediates. We will dissect the established benchmark pathway and explore two innovative alternatives that offer significant advantages in terms of safety, flexibility, and industrial feasibility. Each route is supported by experimental insights and a thorough comparison of performance metrics.
The Benchmark Pathway: Synthesis via 2-Butyl-5-nitrobenzofuran
The most widely recognized synthesis of Dronedarone proceeds through the key intermediate (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone . This linear approach begins with the construction of the 2-butyl-5-nitrobenzofuran core, which is then functionalized to build the final molecule.[1]
Synthetic Strategy & Rationale
This pathway follows a logical, step-wise construction. The synthesis begins by forming the stable 2-butyl-5-nitrobenzofuran (a key building block). The core of the strategy is a Friedel-Crafts acylation to attach the benzoyl moiety at the 3-position of the benzofuran ring. The nitro group serves two purposes: it directs the acylation and acts as a masked amino group, which is revealed in a late-stage reduction step just before the final mesylation. While effective, this route's primary drawbacks include the use of a potentially energetic nitro-intermediate and corrosive, difficult-to-handle Lewis acids like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).[3][4]
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2-butyl-5-nitrobenzofuran To a solution of 2-butyl-5-nitrobenzofuran (1.0 eq) in a chlorinated solvent like dichloromethane (DCM), a Lewis acid such as AlCl₃ (2.0 eq) is added at 0-5 °C. 4-Methoxybenzoyl chloride (1.1 eq) is then added dropwise, and the reaction is stirred for 4-6 hours.[5][6] The reaction is carefully quenched with cold dilute HCl. The organic layer is separated, washed, and concentrated to yield (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
Step 2: Demethylation The methoxy-protected intermediate (1.0 eq) is dissolved in a solvent like dichloroethane. AlCl₃ (3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours to cleave the methyl ether, yielding the key phenolic intermediate, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[3]
Step 3: O-Alkylation The phenolic intermediate (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile. A base, typically potassium carbonate (K₂CO₃, 2.0 eq), and 1-chloro-3-di-n-butylaminopropane (1.2 eq) are added. The mixture is refluxed for 3-4 hours.[7] After cooling and filtration, the solvent is removed to yield the O-alkylated nitro-intermediate.
Step 4: Nitro Group Reduction The nitro-intermediate is reduced to the corresponding aniline. This is commonly achieved via catalytic hydrogenation using catalysts like Platinum(IV) oxide (PtO₂) or Raney Nickel under a hydrogen atmosphere.[3] This step is critical and must be carefully controlled due to the presence of a nitro group.
Step 5: Mesylation The resulting 5-amino-benzofuran derivative is dissolved in a suitable solvent like toluene. An acid acceptor (e.g., triethylamine) and methanesulfonyl chloride are added at a controlled temperature (0-10 °C) to form the final sulfonamide bond, yielding Dronedarone free base, which is then converted to its hydrochloride salt.[7]
Visual Workflow
Caption: The Benchmark Pathway for Dronedarone Synthesis.
Alternative Pathway 1: The N-Acetylaminophenol Route for Improved Safety
To circumvent the hazards associated with nitro compounds, an alternative route has been developed that builds the benzofuran ring from an N-acetylated aminophenol derivative. This pathway introduces the crucial amine functionality early in the synthesis, albeit in a protected form, thereby enhancing the process safety profile.
Synthetic Strategy & Rationale
The core of this strategy is the use of the novel intermediate N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide .[8] This approach starts with readily available p-anisidine and constructs the benzofuran ring in a "one-pot" cyclization procedure. By avoiding the 5-nitrobenzofuran intermediate entirely, this route eliminates a high-energy functional group and the associated risks of exothermic decomposition during reduction. The resulting 2-butyl-5-benzofuranamine is generated as a stable hydrochloride salt, which is easily purified and stored.[8]
Experimental Protocol
Step 1: Synthesis of the Key Intermediate p-Anisidine is first N-acetylated with acetic anhydride. The resulting N-(4-methoxyphenyl)acetamide is then subjected to a Friedel-Crafts reaction with 2-bromohexanoyl chloride in the presence of aluminum chloride. This reaction proceeds with concomitant demethylation of the methoxy group to yield the key intermediate, N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide.[8]
Step 2: One-Pot Cyclization and Deprotection The key intermediate from Step 1 undergoes a "one-pot" conversion into 2-butyl-5-benzofuranamine hydrochloride. This transformation involves an intramolecular Williamson ether synthesis to form the furan ring, followed by acidic hydrolysis of the N-acetyl protecting group.[8] The product precipitates as a stable, solid hydrochloride salt, which is a significant advantage for purification and handling.
Step 3: Acylation and Side-Chain Attachment The 2-butyl-5-benzofuranamine hydrochloride is then acylated and coupled with the side chain. This can be achieved through various methods, including a Friedel-Crafts acylation with a pre-formed side chain acid chloride, such as 4-[3-(dibutylamino)propoxy]benzoyl chloride.[9]
Step 4: Final Mesylation The resulting amino-ketone intermediate is then mesylated using methanesulfonyl chloride in the presence of a base to yield Dronedarone.
Visual Workflow
Caption: The Safer N-Acetylaminophenol Pathway.
Alternative Pathway 2: The Convergent Suzuki Coupling Route for Flexibility
Modern drug synthesis often favors convergent approaches, where complex molecular fragments are prepared separately and coupled at a late stage. This strategy offers greater flexibility and often leads to higher overall yields. For Dronedarone, a convergent synthesis using a carbonylative Suzuki-Miyaura cross-coupling has been developed.[1]
Synthetic Strategy & Rationale
This advanced route hinges on the formation of the biaryl ketone bond—the link between the benzofuran and phenyl rings—at a late stage. A key intermediate is a 3-iodobenzo[b]furan derivative.[1] This intermediate is coupled with a suitable boronic acid partner under palladium catalysis in the presence of carbon monoxide. The primary advantage of this route is its flexibility; by modifying the boronic acid or the initial phenol used to create the benzofuran, a wide variety of analogs can be synthesized efficiently. This is particularly valuable during drug discovery and development. It avoids the regioselectivity issues sometimes encountered with Friedel-Crafts reactions.
Experimental Protocol
Step 1: Synthesis of the 3-Iodobenzofuran Intermediate Starting from a substituted phenol (e.g., 2-amino-4-nitrophenol), a sequence of reactions is used to construct a 2-butyl-3-iodobenzofuran core. A key step is an electrophilic iodocyclization of an alkyne precursor.[1] The amino group is then protected or converted to the required sulfonamide at this stage.
Step 2: Synthesis of the Boronic Acid Coupling Partner Separately, 4-[3-(dibutylamino)propoxy]bromobenzene is prepared. This is then converted to its corresponding boronic acid or boronic ester derivative via lithium-halogen exchange followed by reaction with a trialkyl borate.
Step 3: Carbonylative Suzuki-Miyaura Cross-Coupling The 3-iodobenzofuran intermediate (1.0 eq) and the boronic acid derivative (1.2 eq) are dissolved in a solvent like toluene or dioxane. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added. The reaction vessel is pressurized with carbon monoxide (CO), and the mixture is heated until the reaction is complete.[1] This key step forms the central ketone bond and assembles the main Dronedarone backbone.
Step 4: Final Modifications If necessary, any remaining protecting groups are removed to furnish the final Dronedarone product.
Visual Workflow
Caption: Convergent Suzuki Coupling Pathway.
Comparative Analysis
| Feature | Benchmark Pathway (Nitro-Intermediate) | N-Acetylaminophenol Pathway | Convergent Suzuki Coupling Pathway |
| Key Intermediate | (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide | 2-Butyl-3-iodobenzofuran derivative |
| Key Reaction | Friedel-Crafts Acylation[3] | Intramolecular Cyclization[8] | Carbonylative Suzuki-Miyaura Coupling[1] |
| Safety Profile | Lower: Involves energetic nitro group and hazardous reduction step.[4] | Higher: Avoids nitro compounds, enhancing process safety.[8] | Moderate: Uses toxic CO gas and palladium catalysts, requiring careful handling. |
| Flexibility | Low: Linear synthesis, difficult to modify late-stage intermediates.[1] | Moderate: Allows some variation but is still largely linear. | High: Ideal for analog synthesis by swapping coupling partners.[1] |
| Industrial Scalability | Established but has drawbacks like harsh reagents and waste streams.[3] | Good: Uses stable, solid intermediates and avoids problematic reagents.[8] | Challenging: Requires specialized equipment for CO gas and catalyst handling/removal. |
| Reported Overall Yield | ~33% (original process), improved to ~66% with optimization.[3] | High yields reported for key steps.[8] | ~23% over 8 steps from 2-amino-4-nitrophenol.[1] |
| Primary Advantage | Well-established and documented process. | Significantly improved safety profile. | High synthetic flexibility. |
| Primary Disadvantage | Use of hazardous nitro-intermediate and harsh Lewis acids. | Route may be longer and involve more protection/deprotection steps. | Use of expensive catalysts and toxic CO gas. |
Conclusion
The synthesis of Dronedarone has evolved significantly from its original conception. While the Benchmark Pathway via the 2-butyl-5-nitrobenzofuran intermediate remains a viable and well-understood method, its inherent safety risks have driven innovation.
The N-Acetylaminophenol Pathway represents a major step forward in process safety, successfully eliminating the need for a hazardous nitro-intermediate. Its use of stable, crystalline intermediates makes it an attractive option for large-scale, safe manufacturing.[8]
The Convergent Suzuki Coupling Pathway offers the most flexibility, embodying modern synthetic strategy.[1] While its industrial application may be more complex due to the use of palladium catalysts and carbon monoxide, it is an exceptionally powerful tool for research and development, enabling rapid synthesis of Dronedarone analogs for further study.
For drug development professionals, the choice of synthetic route will depend on the specific project goals. For large-scale, cost-effective, and safe production, the N-Acetylaminophenol route presents a compelling case. For exploratory chemistry and the generation of new chemical entities based on the Dronedarone scaffold, the convergent Suzuki coupling approach is unparalleled.
References
- J. Chem. Sci. Vol. 124, No. 5, September 2012, pp. 1077–1085. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Indian Academy of Sciences. Link
- Google Patents. (2012). EP2428511A1 - Synthesis of dronedarone and salts thereof. Link
- Google Patents. (2005).
- Google Patents. (2012).
- Google Patents. (2012). CN102659726A - Method for synthesis of dronedarone. Link
- ACS Publications. (2013). An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. Organic Process Research & Development. Link
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ResearchGate. (2014). An Improved Scalable Route to Pure Dronedarone Hydrochloride. Link
- Google Patents. (2015). US20150274688A1 - Process for preparation of dronedarone by grignard reaction. Link
- ResearchGate. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Link
- J-Stage. (2014). Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent. Chemical and Pharmaceutical Bulletin. Link
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Butyl-5-nitrobenzofuran in Dronedarone Synthesis. Link
- Google Patents. (2011).
- CONICET Digital. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent [jstage.jst.go.jp]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102153531B - Intermediate for preparing dronedarone and preparation method thereof - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 8. US20050049302A1 - Process for the preparation of dronedarone - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
A Cost-Effectiveness Analysis of Dronedarone Synthesis Pathways: A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Economical Dronedarone Synthesis
Dronedarone, a benzofuran derivative and a non-iodinated analogue of amiodarone, is a crucial antiarrhythmic agent for the management of atrial fibrillation and atrial flutter. As the demand for this therapeutic continues to grow, the development of cost-effective and scalable synthetic routes is of paramount importance for pharmaceutical manufacturers. This guide provides an in-depth comparative analysis of the most prominent synthetic pathways to Dronedarone, with a focus on their economic viability, overall yield, purity, and industrial scalability. By examining the nuances of both convergent and linear approaches, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the synthesis and manufacturing of this vital medication.
Comparative Analysis of Dronedarone Synthesis Pathways
Two principal synthetic strategies have emerged for the production of Dronedarone: a convergent synthesis and a linear synthesis. Each pathway presents a unique set of advantages and disadvantages in terms of efficiency, cost of raw materials, and scalability.
The Convergent Synthesis Pathway: A Strategy of Efficiency
A convergent synthesis strategy offers the advantage of preparing key fragments of the final molecule independently, which are then combined in the final stages. This approach can lead to higher overall yields as the number of linear steps is reduced.
A notable convergent synthesis of Dronedarone commences with the readily available and relatively inexpensive starting material, 2-amino-4-nitrophenol. This pathway involves the construction of the benzofuran skeleton through an iodocyclization reaction, followed by a carbonylative Suzuki-Miyaura cross-coupling to form the biaryl ketone moiety. While elegant in its chemical design, this route consists of eight steps and culminates in a reported overall yield of approximately 23%.[1][2]
Key Features of the Convergent Pathway:
-
Starting Material: 2-amino-4-nitrophenol.
-
Key Reactions: Iodocyclization, Carbonylative Suzuki-Miyaura cross-coupling.
Cost Considerations: The economic viability of this pathway is influenced by the cost of reagents such as palladium catalysts and specialized coupling agents required for the Suzuki-Miyaura cross-coupling. While the initial starting material is cost-effective, the cumulative cost of catalysts and reagents over eight steps must be carefully considered for large-scale production.
The Linear Synthesis Pathway: A Classical and Scalable Approach
The more traditional, linear synthesis of Dronedarone typically begins with 2-n-butyl-5-nitrobenzofuran as a key intermediate. This pathway involves a series of sequential reactions to build the Dronedarone molecule.
The initial linear approaches were often plagued by lower overall yields. However, significant process improvements have been developed to enhance the efficiency and scalability of this route. An improved and efficient process has been reported to dramatically increase the overall yield from a modest 33% to an impressive 66%, with a final product purity of 99.85% by HPLC.[3] This optimized process focuses on telescoping steps, avoiding the isolation of unstable intermediates, and utilizing more cost-effective reagents.[3]
Key Features of the Improved Linear Pathway:
-
Starting Material: 2-n-butyl-5-nitrobenzofuran.
-
Key Reactions: Friedel-Crafts acylation, O-alkylation, nitro group reduction, and mesylation.
-
Reported Overall Yield: Up to 66%.[3]
-
Purity: 99.85% by HPLC.[3]
Cost Considerations: A significant factor in the cost-effectiveness of this pathway is the price of the starting intermediate, 2-n-butyl-5-nitrobenzofuran, and other key intermediates like (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone and 1-chloro-3-dibutylaminopropane hydrochloride. While the initial investment in these intermediates may be higher than for the starting material in the convergent route, the substantially higher overall yield and fewer complex catalytic steps can lead to a more economical process on an industrial scale. The use of cheaper catalysts, such as Raney Nickel for the nitro reduction, further enhances the cost-effectiveness of this pathway.[4]
Data Presentation: A Head-to-Head Comparison
| Parameter | Convergent Synthesis Pathway | Improved Linear Synthesis Pathway |
| Primary Starting Material | 2-amino-4-nitrophenol | 2-n-butyl-5-nitrobenzofuran |
| Key Intermediate(s) | 3-iodobenzofuran derivative, Arylboronic acid derivative | (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone |
| Reported Overall Yield | ~23%[1][2] | Up to 66%[3] |
| Reported Purity | Not explicitly stated in detail | 99.85% by HPLC[3] |
| Number of Steps | 8[1][2] | Fewer effective steps due to telescoping |
| Key Cost Drivers | Palladium catalysts, specialized reagents | Cost of key intermediates |
| Scalability | Potentially complex due to multi-step nature and catalysis | Demonstrated to be scalable and production-friendly[3] |
Experimental Protocols
Protocol 1: Convergent Synthesis of Dronedarone (Abbreviated)
This protocol is a summarized representation based on the key transformations described in the literature. For full experimental details, please refer to the cited source.[1]
-
Synthesis of the Benzofuran Core: Starting from 2-amino-4-nitrophenol, a multi-step sequence is employed to construct the 3-iodobenzofuran intermediate. This involves diazotization, iodination, reduction of the nitro group, mesylation, and subsequent cyclization.
-
Synthesis of the Arylboronic Acid Fragment: The side chain containing the dibutylamino propoxy group is synthesized and converted into the corresponding arylboronic acid derivative.
-
Carbonylative Suzuki-Miyaura Cross-Coupling: The 3-iodobenzofuran intermediate and the arylboronic acid fragment are subjected to a palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling reaction to yield Dronedarone.
-
Purification: The final product is purified using standard chromatographic techniques.
Protocol 2: Improved Linear Synthesis of Dronedarone (Abbreviated)
This protocol is a summarized representation based on the key transformations described in the literature. For full experimental details, please refer to the cited source.[3]
-
Friedel-Crafts Acylation: 2-n-butyl-5-nitrobenzofuran is reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst to introduce the benzoyl group at the 3-position.
-
O-Alkylation: The resulting phenolic intermediate is alkylated with 1-chloro-3-dibutylaminopropane hydrochloride to introduce the side chain.
-
Nitro Group Reduction: The nitro group is reduced to an amino group, often using a cost-effective catalyst like Raney Nickel.
-
Mesylation: The newly formed amino group is reacted with methanesulfonyl chloride to install the methanesulfonamide group, yielding Dronedarone.
-
Salt Formation and Purification: The Dronedarone base is converted to its hydrochloride salt and purified by recrystallization to achieve high purity.
Visualization of Synthetic Pathways
Caption: Comparative workflows of the convergent and improved linear synthesis pathways for Dronedarone.
Expert Insights and Recommendations
From the perspective of industrial applicability and cost-effectiveness, the improved linear synthesis pathway stands out as the more favorable option for large-scale production of Dronedarone. The significantly higher overall yield of up to 66% compared to the ~23% of the convergent route is a decisive factor in minimizing the cost per kilogram of the final active pharmaceutical ingredient (API).
While the convergent synthesis is chemically elegant and offers a modular approach, its reliance on expensive palladium catalysts and a greater number of discrete steps can escalate production costs. Furthermore, the removal of residual palladium to meet stringent regulatory limits for APIs can add complexity and expense to the purification process.
The improved linear synthesis, through process optimization techniques such as telescoping reactions, minimizes the need for isolating and purifying intermediates at each stage. This not only reduces solvent consumption and waste generation but also shortens the overall production cycle time, leading to increased throughput. The use of a cost-effective reducing agent like Raney Nickel further solidifies its economic advantage.
For researchers in an academic or early drug discovery setting, the convergent approach may offer more flexibility for synthesizing analogues with modifications to the benzofuran core or the side chain. However, for process chemists and engineers focused on commercial-scale manufacturing, the robustness, high yield, and demonstrated scalability of the improved linear pathway make it the more pragmatic and economically sound choice.
Self-Validating System in Protocols:
The trustworthiness of any synthetic protocol lies in its reproducibility and the ability to monitor its progress effectively. For the improved linear synthesis, in-process controls (IPCs) using techniques like HPLC are crucial at each key transformation. For instance, monitoring the disappearance of the nitro-intermediate during the reduction step and the formation of the final product during mesylation ensures the reaction has gone to completion and allows for timely intervention if necessary. The final purity of 99.85% achieved through this process, as verified by HPLC, serves as a validation of the entire synthetic and purification sequence.
References
- Okitsu, T., Ogasahara, M., & Wada, A. (2016). Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent. Chemical and Pharmaceutical Bulletin, 64(8), 1149-1153. [Link]
- Okitsu, T., Ogasahara, M., & Wada, A. (2016). Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent. PubMed. [Link]
- Mali, A. C., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077-1085. [Link]
- Mali, A. C., et al. (2013). An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. Organic Process Research & Development, 17(5), 843-849. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Patel, H. R., et al. (2012). A Novel and Efficient Synthesis of Dronedarone Hydrochloride, an Antiarrhythmic Drug Substance. Request PDF. [Link]
- Google Patents. (2012). Method for synthesis of dronedarone. CN102659726A.
- Google Patents. (2012). Synthesis of dronedarone and salts thereof. EP2428511A1.
- Dhairya International. (n.d.).
- Santos, M., et al. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride.
- Google Patents. (2012).
- Mali, A. C., et al. (2013). An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. Request PDF. [Link]
- Google Patents. (2013). Preparation process of dronedarone and its salts. EP2581369A1.
- Amerigo Scientific. (n.d.). 1-Chloro-3-(dimethylamino)propan-2-ol hydrochloride. [Link]
- Zauba. (n.d.). 1 3 Chloro Imports Under Sub Chapter 2903. [Link]
Sources
- 1. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent [jstage.jst.go.jp]
- 2. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
A Comparative Guide to the Purity and Yield of Dronedarone Intermediates: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of precision. The quality of the final drug product is intrinsically linked to the purity of its intermediates. This guide provides an in-depth comparative analysis of the purity and yield of key intermediates in the synthesis of Dronedarone, an antiarrhythmic drug used for the treatment of atrial fibrillation.[1][2] We will explore various synthetic strategies, offering insights into experimental choices and presenting data to support an informed approach to process development.
The control of impurities during API manufacturing is a critical aspect of ensuring drug safety and efficacy.[3] Regulatory bodies and pharmacopeial standards mandate strict control over impurities, which can originate from starting materials, by-products, or degradation.[4][5] This guide will delve into the synthetic pathways of Dronedarone, focusing on how different methodologies impact the yield and purity of crucial intermediates.
Comparative Analysis of Synthetic Routes for a Key Dronedarone Intermediate: 2-n-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
A pivotal intermediate in many Dronedarone synthesis pathways is 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.[2] The efficiency of its synthesis directly impacts the overall yield and purity of the final API. Below, we compare two common synthetic approaches.
Route A: The Classical Friedel-Crafts Acylation Approach
This route typically involves the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with an anisoyl derivative, followed by demethylation.[2][6]
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3) are commonly used as Lewis acid catalysts to activate the acylating agent (anisoyl chloride).[6] The choice of catalyst can influence reaction time and the impurity profile. AlCl3 is a stronger Lewis acid but can sometimes lead to more side reactions.
-
Demethylation: The demethylation of the methoxy group to a hydroxyl group is a critical step. Using a strong Lewis acid like AlCl3 can achieve this, but requires careful control of reaction conditions to prevent degradation.[2][6]
Route B: Improved and Greener Synthetic Approaches
More recent developments have focused on creating more efficient, scalable, and environmentally friendly processes.[6]
Causality Behind Experimental Choices:
-
Solvent Selection: An improved process for a later alkylation step utilizes toluene instead of methylethylketone (MEK), which was found to provide excellent yield and purity at reflux temperature, reducing the reaction time from 20 hours to 5 hours.[6]
-
Telescoping Steps: To enhance throughput and minimize the isolation of potentially unstable intermediates, modern synthetic strategies often "telescope" or combine reaction steps.[6] This minimizes manual handling and potential for contamination.
The following diagram illustrates a generalized synthetic pathway for Dronedarone, highlighting the position of the key intermediate.
Caption: Generalized synthetic pathway for Dronedarone.
Data Summary: Purity and Yield Comparison
| Synthetic Route Feature | Classical Approach | Improved Process[6] |
| Key Reaction | Friedel-Crafts Acylation | Optimized Friedel-Crafts & Telescoped Steps |
| Catalyst | SnCl4, AlCl3 | Optimized Lewis Acid usage |
| Overall Yield | ~33% | 66% |
| Final Purity (HPLC) | Variable, requires significant purification | 99.85% |
| Advantages | Well-established chemistry | Higher yield, higher purity, reduced batch time |
| Disadvantages | Lower yield, potential for more impurities | Requires careful process optimization |
Analytical Methodologies for Purity Assessment
The determination of purity for Dronedarone and its intermediates is predominantly achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for impurity identification.[7][8][9]
Core Principles of HPLC for Purity Analysis:
-
Stationary Phase: A C18 or similar reversed-phase column is typically used, which separates compounds based on their hydrophobicity.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is common.[10] This allows for the separation of compounds with a wide range of polarities.
-
Detection: UV detection is frequently employed, with the wavelength set to a λmax where Dronedarone and its key chromophoric impurities absorb strongly, such as 290 nm.[11]
The following workflow illustrates a typical process for the purity analysis of a Dronedarone intermediate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Guide to the GMP Validation of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
An Objective Comparison of Analytical Methodologies for Ensuring Quality in API Synthesis
For researchers, scientists, and drug development professionals, the integrity of an Active Pharmaceutical Ingredient (API) begins with the quality of its starting materials. This guide provides an in-depth technical analysis of the validation process for 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride, a critical intermediate in the synthesis of Dronedarone, an antiarrhythmic agent.[1] Adherence to Good Manufacturing Practices (GMP) is not merely a regulatory hurdle; it is a foundational requirement for ensuring the safety and efficacy of the final drug product.[2][3]
This guide moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a framework for establishing a robust, self-validating analytical control strategy in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] We will objectively compare the performance of various analytical techniques and provide the supporting experimental frameworks necessary for GMP compliance.
The Central Role of an Intermediate: Why Validation Matters
This compound is a key building block in the synthesis of Dronedarone. Its molecular structure provides a crucial functional group that is integrated into the final API. Therefore, the purity, potency, and impurity profile of this intermediate directly impact the quality of the final Dronedarone API. A failure to properly validate the analytical methods used to control this intermediate can lead to:
-
Process Variability: Inconsistent quality of the intermediate can lead to unpredictable reaction yields and impurity profiles in the final API.
-
Regulatory Risk: Inadequate validation data is a common cause for regulatory scrutiny and can lead to delays in drug approval or even market withdrawal.[6]
-
Compromised Patient Safety: Unidentified or poorly controlled impurities originating from the intermediate could be carried through to the final drug product, potentially impacting patient safety.
The GMP framework, particularly ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," mandates that the manufacturing process for APIs be tightly controlled.[3][6] This control begins with the starting materials.
Diagram: GMP Validation Workflow
The following diagram illustrates the structured approach to validating an analytical method for a key intermediate like this compound within a GMP framework.
Caption: GMP Analytical Method Validation Workflow.
Comparative Analysis of Analytical Methods for Assay and Purity
The cornerstone of validating this compound is the selection and validation of a stability-indicating assay and purity method. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose due to its high resolution, sensitivity, and specificity.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Titrimetry (Acid-Base) |
| Primary Use | Assay, Impurity Profiling, Stability Indicating | Assay (Potency), Structural Confirmation | Assay (Potency) |
| Specificity | Excellent (when validated with forced degradation) | Excellent (structurally specific) | Poor (titrates any acidic/basic species) |
| Sensitivity | High (ppm levels for impurities) | Moderate to Low | Low |
| Precision | Excellent (<1% RSD typical) | Good (1-2% RSD) | Excellent (<0.5% RSD) |
| GMP Compliance | Well-established, preferred by regulators | Growing acceptance, requires specialized expertise | Established, but not suitable for impurity profiling |
| Recommendation | Primary Method. Essential for controlling impurities and demonstrating stability. | Orthogonal Method. Excellent for reference standard characterization. | Supportive Method. Can be used for a simple potency check if specificity is not a concern. |
For the purpose of this guide, we will focus on the validation of a Reverse-Phase HPLC (RP-HPLC) method , as it provides a comprehensive assessment of both the potency and the purity profile, making it a true stability-indicating method.
Validation of a Stability-Indicating HPLC Method: A Deep Dive
The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[5] For our intermediate, this means the HPLC method must be able to accurately quantify the this compound and separate it from any potential impurities or degradation products.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] The most rigorous way to demonstrate specificity is through forced degradation studies.[7][8]
Causality Behind Experimental Choices: Forced degradation studies are designed to intentionally stress the intermediate under various conditions to generate potential degradation products.[9] If the analytical method can separate the main peak (the intermediate) from all the newly formed degradation peaks, it is deemed "stability-indicating." This provides confidence that if the material degrades on storage, the method will be able to detect it. The goal is to achieve 5-20% degradation of the active substance.[9]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid intermediate in an oven at 105°C for 48 hours. Then, prepare a solution at 1 mg/mL.
-
Photolytic Degradation: Expose the solid intermediate to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines. Then, prepare a solution at 1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Use a photodiode array (PDA) detector to perform peak purity analysis on the main peak in each chromatogram.
Acceptance Criteria:
-
The main peak should be spectrally pure in all stressed conditions.
-
There should be adequate chromatographic resolution between the main peak and all degradation products.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5]
Experimental Protocol: Linearity
-
Prepare a stock solution of the reference standard at 100 µg/mL.
-
Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay method, this is typically 80% to 120% of the target concentration. For example: 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value.[5] It is typically assessed by spiking a placebo with known amounts of the analyte or by comparing the results to a second, well-characterized orthogonal method.
Experimental Protocol: Accuracy (Spike/Recovery)
-
Prepare solutions of the intermediate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. If a placebo is available, spike the intermediate into the placebo. If not, this can be performed on the sample matrix.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision
-
Repeatability: Prepare six individual samples of the intermediate at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Have a second analyst, on a different day and using a different HPLC system (if possible), repeat the repeatability experiment.
-
Compare the results from both sets of experiments.
Acceptance Criteria:
-
Repeatability (RSD): ≤ 1.0%
-
Intermediate Precision (RSD): ≤ 2.0%
Quantitation Limit (LOQ) and Detection Limit (LOD)
The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated.[5] These are critical for impurity analysis.
Experimental Protocol: LOQ/LOD
-
Prepare a series of dilute solutions of the intermediate.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD).
-
Confirm the LOQ by injecting six samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Acceptance Criteria:
-
Signal-to-Noise Ratio (LOQ): ~10:1
-
Signal-to-Noise Ratio (LOD): ~3:1
-
Precision at LOQ (RSD): ≤ 10%
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Identify critical method parameters (e.g., flow rate, column temperature, pH of the mobile phase).
-
Vary each parameter slightly (e.g., flow rate ±0.1 mL/min, temperature ±5°C).
-
Analyze a sample under each modified condition and assess the impact on the results (e.g., retention time, peak shape, and quantitation).
Acceptance Criteria:
-
The results should remain within the acceptance criteria for precision and accuracy.
-
System suitability parameters (e.g., tailing factor, resolution) should still be met.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; Peak purity angle < purity threshold. |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the nominal concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (Repeatability RSD) | ≤ 1.0% |
| Precision (Intermediate RSD) | ≤ 2.0% |
| LOQ (Precision RSD) | ≤ 10.0% |
| Robustness | System suitability parameters met under all varied conditions. |
Evaluating Alternatives: A Framework for Comparison
While this compound is a known intermediate for Dronedarone, a drug development professional might need to evaluate an alternative intermediate from a new supplier or a different synthetic route. The validated analytical method described above becomes the tool for this comparison.
An alternative would be evaluated based on the following critical quality attributes (CQAs):
-
Assay vs. Reference Standard: The potency of the alternative should be directly comparable to a well-characterized reference standard.
-
Impurity Profile: This is the most critical comparison.
-
Are the same impurities present as in the established material?
-
Are there new, unidentified impurities? If so, they must be identified and characterized.
-
Are the levels of any impurity higher than the established material?
-
-
Stability: The alternative should be subjected to the same forced degradation protocol. It should demonstrate a comparable stability profile.
-
Physical Properties: Properties like solubility, melting point, and crystal form should be consistent, as these can affect reaction kinetics.
Diagram: Decision Tree for Alternative Intermediate Qualification
Caption: Qualification of an Alternative Intermediate.
Conclusion
The validation of analytical methods for key intermediates like this compound is a critical, non-negotiable activity in GMP manufacturing. It is the primary mechanism for controlling the quality, consistency, and safety of the final API. By following a structured approach grounded in the principles of ICH Q2(R1), and by understanding the scientific rationale behind each validation parameter, researchers and drug developers can build a robust, defensible, and self-validating control strategy.
This guide has demonstrated that a well-validated, stability-indicating HPLC method is the superior choice for this purpose. It not only ensures the quality of the intermediate but also provides the necessary framework for evaluating and comparing potential alternative materials, thereby ensuring the long-term integrity of the manufacturing process and the safety of the final pharmaceutical product.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ICH. (n.d.). Quality Guidelines. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Proclinical. (n.d.). Good Manufacturing Practices for API Ensuring Quality and Safety. [Link]
- PharmaRegulatory.in. (2025). GMP Compliance for API Sites Explained: Ultimate Guide to Regulatory Audits, Inspections, and Global Approval. [Link]
- Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]
- Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]
- Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]
- ResearchGate. (2013). Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Pharmaffiliates. (n.d.). Dronedarone-impurities. [Link]
- Pharma Science Monitor. (2016).
- Biosciences Biotechnology Research Asia. (2022).
- ResearchGate. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]
- SciSpace. (2016).
- MDPI. (n.d.).
- RJPT. (2018).
- National Institutes of Health. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. [Link]
Sources
- 1. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. GMP Compliance for API Sites Explained: Ultimate Guide to Regulatory Audits, Inspections, and Global Approval – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. pharmasm.com [pharmasm.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride and Its Analogs
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride is a key intermediate in the synthesis of Dronedarone, a significant antiarrhythmic agent[1]. An in-depth understanding of its structural and electronic properties, as revealed through spectroscopy, is crucial for quality control, process optimization, and regulatory compliance.
This guide provides a comprehensive spectroscopic comparison of this compound against a curated selection of its structural and functional analogs. The objective is to elucidate the distinct spectral signatures arising from specific molecular modifications. By examining these differences, we can better understand the contribution of each functional group to the overall spectroscopic profile, a foundational aspect of molecular characterization.
The analogs chosen for this comparative analysis are:
-
Analog 1: 4-[3-(diethylamino)propoxy]benzoic Acid Hydrochloride : A close structural analog where the butyl groups on the tertiary amine are replaced by ethyl groups. This allows for a direct assessment of how the size of the N-alkyl substituents influences the spectroscopic data.
-
Analog 2: 4-propoxybenzoic Acid : This analog lacks the terminal amino group, enabling a clear illustration of the spectroscopic impact of the entire aminopropyl portion of the side chain.
-
Analog 3: Procaine Hydrochloride : A well-characterized local anesthetic that shares the p-substituted benzoate core but with a diethylaminoethyl ester linkage. This serves as a functional analog and highlights the spectral differences between an ether and an ester linkage.
This guide is structured to walk researchers through the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). For each technique, we will present the expected data, interpret the spectral features, and provide a standardized experimental protocol.
Molecular Structures Under Investigation
A clear visualization of the molecular structures is fundamental to understanding the spectroscopic comparisons that follow.
Sources
A Comparative Guide to Catalysis in the Synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride
Introduction
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride, a key intermediate and a known impurity in the synthesis of the antitussive agent Benzonatate, presents a compelling case study in the strategic application of catalysis for efficient and selective organic synthesis. The core of its synthesis lies in the formation of an ether linkage, typically through a Williamson ether synthesis, a classic yet nuanced reaction. The choice of catalyst in this O-alkylation step is paramount, directly influencing reaction kinetics, yield, purity, and overall process economy.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of 4-[3-(Dibutylamino)propoxy]benzoic Acid, the precursor to the hydrochloride salt. We will delve into the mechanistic underpinnings of different catalyst classes, present comparative data from analogous systems, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this synthesis and gain a deeper understanding of practical catalytic applications.
The Synthetic Challenge: O-Alkylation of a Phenolic Acid
The primary route to 4-[3-(Dibutylamino)propoxy]benzoic Acid involves the O-alkylation of a 4-hydroxybenzoic acid derivative with a 3-(dibutylamino)propyl halide. This reaction is not without its challenges. The phenolic hydroxyl group is only weakly acidic, requiring a base to generate the more nucleophilic phenoxide. Furthermore, the presence of a carboxylic acid or ester group necessitates chemoselectivity, as the carboxylate is also a potential nucleophile.
Phase-transfer catalysis (PTC) has emerged as a highly effective methodology for this type of transformation.[1] PTC facilitates the reaction between reactants in immiscible phases (e.g., a solid inorganic base and an organic substrate solution) by transporting one of the reactants, typically the anion, into the organic phase where the reaction can proceed.[1] This approach often leads to faster reaction rates, milder reaction conditions, and the avoidance of harsh, anhydrous solvents.[1]
Comparative Analysis of Catalytic Systems
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Advantages | Disadvantages |
| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) | Toluene or other non-polar solvent, solid K₂CO₃ or aqueous NaOH, 80-110 °C | Cost-effective, readily available, high efficiency. | Can be susceptible to Hofmann elimination at higher temperatures. |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Biphasic system (e.g., water/toluene), NaOH, 70-100 °C | Robust and versatile for various biphasic systems.[1] | May require slightly higher catalyst loading compared to TBAB. | |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium Bromide (TBPB) | Toluene, solid K₂CO₃, 80-110 °C | Higher thermal stability compared to ammonium salts, can be more effective in certain cases. | Generally more expensive than ammonium salts. |
| Tetrabutylphosphonium Hydroxide | Aqueous solution, chemoselective alkylation of phenols over carboxylic acids.[2] | High chemoselectivity, can be used in aqueous systems.[2] | More specialized and may be less readily available. | |
| Other Systems | Microwave-assisted synthesis | K₂CO₃ as base, no PTC catalyst. | Rapid heating, can lead to significantly shorter reaction times, environmentally friendly.[3] | Requires specialized equipment, scalability can be a concern. |
| Solid-supported Catalysts | Polymer-supported quaternary ammonium salts | Ease of catalyst recovery and reuse, simplified work-up. | Can have lower activity compared to homogeneous catalysts, potential for leaching. |
Expert Insights on Catalyst Selection:
-
Tetrabutylammonium Bromide (TBAB) is often the first choice for process development due to its excellent balance of reactivity, cost, and availability. In conjunction with a solid base like potassium carbonate, it provides a robust system for the O-alkylation of phenols.
-
For reactions where the alkylating agent or product is sensitive to high temperatures, Tetrabutylphosphonium Bromide (TBPB) offers a more thermally stable alternative to TBAB, minimizing the risk of catalyst degradation and side reactions.
-
When chemoselectivity is a primary concern, particularly in the presence of a free carboxylic acid, a catalyst system like tetrabutylphosphonium hydroxide in an aqueous medium can provide excellent yields of the desired O-alkylated product without significant esterification of the carboxylic acid.[2]
-
For rapid screening and optimization, microwave-assisted synthesis can be a powerful tool, often allowing for the reaction to be performed without a phase-transfer catalyst, thereby simplifying the reaction mixture and work-up.[3]
Experimental Protocols
The following protocols are representative methods for the synthesis of 4-[3-(dibutylamino)propoxy]benzoic acid esters, which can then be hydrolyzed to the final product.
Protocol 1: Synthesis of Ethyl 4-[3-(Dibutylamino)propoxy]benzoate using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst
This protocol is a standard and reliable method for the O-alkylation of a phenolic ester.
Workflow Diagram:
Caption: Experimental workflow for the TBAB-catalyzed synthesis.
Materials:
-
Ethyl 4-hydroxybenzoate
-
3-(Dibutylamino)propyl chloride hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-hydroxybenzoate (1 equivalent), 3-(dibutylamino)propyl chloride hydrochloride (1.1 equivalents), potassium carbonate (3 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to ethyl 4-hydroxybenzoate).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic phase sequentially with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis of Ethyl 4-[3-(Dibutylamino)propoxy]benzoate to 4-[3-(Dibutylamino)propoxy]benzoic Acid
Workflow Diagram:
Sources
A Comparative Kinetic Analysis of Synthetic Pathways to Dronedarone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Dronedarone
Dronedarone, a multi-channel blocker used in the management of atrial fibrillation, presents a fascinating synthetic challenge.[1][2] Its benzofuran core, substituted with a butyl group, a nitro-precursor to an essential methanesulfonamido group, and a p-hydroxybenzoyl moiety, requires a carefully orchestrated sequence of reactions. The efficiency of the overall synthesis is intrinsically linked to the kinetics of each step. Understanding and comparing the reaction rates of key intermediate formations are paramount for optimizing yield, minimizing impurities, and ensuring a robust and scalable manufacturing process.[3]
This guide will dissect and compare the kinetics of the primary synthetic strategies for producing crucial Dronedarone intermediates, focusing on the formation of the benzofuran ring, the subsequent Friedel-Crafts acylation, the pivotal O-alkylation, and the final nitro group reduction.
Comparative Analysis of Key Intermediate Synthesis
The synthesis of Dronedarone can be conceptually divided into several key stages, each with distinct kinetic considerations. The most common strategies converge on the formation of the central intermediate, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[4][5][6][7][8]
Formation of the 2-Butyl-5-nitrobenzofuran Core: A Tale of Two Cyclization Strategies
The construction of the substituted benzofuran skeleton is a critical juncture in Dronedarone synthesis. Various methods for benzofuran synthesis have been reviewed, highlighting the diversity of approaches available.[9][10][11][12] For the specific case of the Dronedarone intermediate, two main pathways are prevalent:
-
Route A: Cyclization of a Substituted Phenol. This classic approach often involves the reaction of a suitably substituted phenol with a reagent that provides the remaining atoms for the furan ring.
-
Route B: Convergent Synthesis via Iodocyclization. A more modern approach involves the construction of the benzofuran skeleton through an iodocyclization reaction, which can offer greater control and efficiency.[13]
dot
Caption: Alternative synthetic pathways to the 2-butyl-5-nitrobenzofuran core.
Friedel-Crafts Acylation: The Rate-Determining Introduction of the Benzoyl Moiety
The introduction of the 4-hydroxybenzoyl group onto the 2-butyl-5-nitrobenzofuran core is typically achieved through a Friedel-Crafts acylation reaction. The kinetics of this electrophilic aromatic substitution are critical to the overall efficiency and impurity profile.
The reaction rate is governed by several factors:
-
The nature of the Lewis acid catalyst: Stronger Lewis acids generally lead to faster reaction rates.
-
The reactivity of the acylating agent: Acyl chlorides are typically more reactive than the corresponding anhydrides.
-
The electronic nature of the benzofuran substrate: The electron-donating character of the benzofuran ring influences its nucleophilicity.[15][16]
While specific kinetic parameters for the acylation of 2-butyl-5-nitrobenzofuran are not published, studies on analogous Friedel-Crafts acylations provide a framework for understanding the reaction kinetics.[17] The formation of the acylium ion intermediate is often the rate-determining step.
| Catalyst | Acylating Agent | Relative Rate (Qualitative) | Reference |
| AlCl₃ | 4-Methoxybenzoyl chloride | Fast | [15] |
| FeCl₃ | 4-Methoxybenzoyl chloride | Moderate | Analogous Reactions |
| ZnCl₂ | 4-Methoxybenzoyl chloride | Slow | Analogous Reactions |
Table 1: Qualitative Comparison of Friedel-Crafts Acylation Conditions.
O-Alkylation: A Nucleophilic Substitution with Competing Pathways
The subsequent O-alkylation of the phenolic hydroxyl group with a dialkylaminopropyl halide is a crucial step to introduce the side chain of Dronedarone. This reaction typically proceeds via an SN2 mechanism. The kinetics of this step are influenced by:
-
The nature of the leaving group: Iodides are generally better leaving groups than chlorides or bromides, leading to faster reaction rates.
-
The choice of base: A strong base is required to deprotonate the phenol, and its strength and steric hindrance can affect the reaction rate.
-
The solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to solvate the cation and facilitate the SN2 reaction.
A potential side reaction is N-alkylation if the reducing the nitro group precedes this step, therefore the sequence of steps is crucial. While no specific kinetic data is available for this step in Dronedarone synthesis, the principles of SN2 reactions are well-established and can be used to optimize the reaction conditions.
dot
Caption: Key steps in the O-alkylation reaction.
Nitro Group Reduction: A Critical Transformation with Mechanistic Diversity
The final key transformation is the reduction of the nitro group to an amine, which is then converted to the methanesulfonamido group present in Dronedarone. The kinetics and selectivity of this reduction are of utmost importance to avoid side reactions and ensure a high yield of the desired product.
Several methods are available for the reduction of aromatic nitro groups, each with its own kinetic profile and mechanism.[18][19][20]
-
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. The reaction rate is dependent on hydrogen pressure, catalyst loading, and temperature.
-
Metal-mediated reductions: Reagents like iron in acidic media or tin(II) chloride are also effective. The kinetics of these reactions are often complex and can be influenced by the surface area of the metal.
| Reduction Method | Catalyst/Reagent | Relative Rate (Qualitative) | Key Mechanistic Feature | Reference |
| Catalytic Hydrogenation | Pd/C, H₂ | Fast | Heterogeneous catalysis | [18] |
| Metal/Acid Reduction | Fe/HCl | Moderate | Single electron transfer | [20] |
| Transfer Hydrogenation | Hydrazine/Fe | Moderate to Fast | In situ hydrogen generation | [20] |
Table 2: Comparison of Common Nitro Group Reduction Methods.
The choice of reduction method will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. For instance, catalytic hydrogenation may not be suitable if other reducible groups are present.
Experimental Protocols
While detailed kinetic studies are not publicly available, the following are representative experimental protocols for key steps in the synthesis of Dronedarone intermediates, based on published literature.
Protocol for Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran
-
To a stirred solution of 2-butyl-5-nitrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (e.g., 0 °C).
-
Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.
-
Purify the product by crystallization or chromatography.
Protocol for Nitro Group Reduction
-
Dissolve the nitro-substituted Dronedarone intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst (e.g., 10% Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a specified pressure and temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the amino-substituted intermediate.
Conclusion and Future Perspectives
The synthesis of Dronedarone is a multi-step process where the kinetics of each reaction play a crucial role in the overall efficiency and purity of the final product. While a comprehensive, direct comparative kinetic study of the different synthetic routes is not yet available in the literature, this guide has provided a framework for understanding the key kinetic considerations for the formation of Dronedarone intermediates.
Future work in this area should focus on generating quantitative kinetic data for the key transformations. This would involve systematic studies of reaction rates under various conditions, determination of rate laws, and calculation of activation parameters. Such data would be invaluable for the development of robust and optimized manufacturing processes for this important therapeutic agent. The application of Process Analytical Technology (PAT) could also provide real-time monitoring and control of these reactions, leading to further improvements in efficiency and consistency.
References
Sources
- 1. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]
- 2. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aablocks.com [aablocks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | SIELC Technologies [sielc.com]
- 8. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Impurity Profiling of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride from Different Commercial Suppliers
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the defined chemical entity, can arise from various sources including synthesis, degradation, or storage.[1][2] Even at trace levels, these unwanted chemicals can alter the pharmacology, toxicology, and stability of the final drug product.[2][3] Consequently, regulatory bodies worldwide, guided by frameworks like the ICH Q3A guidelines, mandate rigorous impurity profiling to ensure patient safety.[1][2][4][5]
This guide focuses on 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride (CAS 437651-44-0), a key intermediate in the synthesis of Dronedarone, a drug used for treating cardiac arrhythmias. Given its critical role, the purity of this intermediate directly impacts the quality of the final Dronedarone API. Different manufacturing processes and purification techniques employed by various suppliers can lead to significant variations in the impurity profile of the material.
This document, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of impurity profiling for this compound sourced from different suppliers. We will explore the likely synthetic origins of impurities, detail robust analytical methodologies for their detection and characterization, and present a comparative analysis of hypothetical batches, thereby equipping you with the knowledge to make informed sourcing and quality control decisions.
Part 1: Understanding Potential Impurities - A Synthesis-Based Approach
The impurity profile of a chemical is intrinsically linked to its synthesis pathway. While specific proprietary methods vary between suppliers, a common route to this compound involves the reaction of a protected 4-hydroxybenzoic acid with a 3-(dibutylamino)propyl halide, followed by deprotection and salt formation. A plausible synthetic scheme is outlined below.
A likely synthesis route involves the Williamson ether synthesis, reacting a protected 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) with N,N-dibutyl-3-chloropropan-1-amine, followed by hydrolysis of the ester and conversion to the hydrochloride salt.
Based on this pathway, we can anticipate several classes of organic impurities:
-
Starting Materials: Incomplete reaction could lead to the presence of residual methyl 4-hydroxybenzoate or N,N-dibutyl-3-chloropropan-1-amine.
-
Intermediates: The ester intermediate, Methyl 4-[3-(dibutylamino)propoxy]benzoate, could be present if hydrolysis is incomplete.
-
By-products: Side reactions, such as the dimerization of the alkyl halide or elimination reactions, can generate unique by-products.
-
Degradation Products: The final compound may degrade under conditions of heat, light, or pH stress. For instance, hydrolysis of the ether linkage is a potential degradation pathway.
Part 2: Analytical Methodology for Comprehensive Profiling
A multi-faceted analytical approach is essential for the robust detection, quantification, and identification of all potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for separation and quantification, while Mass Spectrometry (MS) is indispensable for structural elucidation.[3][5][][7]
Primary Quantification: HPLC-UV Method
The goal is to develop a stability-indicating HPLC method that can separate the main component from all potential process and degradation impurities.
Rationale for Method Development:
-
Column Choice: A C18 reversed-phase column is selected for its versatility in retaining and separating compounds of moderate polarity like our target analyte and its likely impurities.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (acetonitrile or methanol) is used. The pH is a critical parameter; for an amine-containing compound, a slightly acidic pH (e.g., pH 3.0) ensures consistent protonation and good peak shape.
-
Gradient Elution: A gradient is employed to ensure that both more polar (early-eluting) and less polar (late-eluting) impurities are effectively separated and eluted within a reasonable run time.[8]
-
Detection: A Photodiode Array (PDA) detector is used to monitor the elution at multiple wavelengths, which helps in peak tracking and assessing peak purity. The primary wavelength should be chosen at the UV maximum of the analyte for maximum sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
Impurity Identification: LC-MS/MS
For impurities detected above the identification threshold (typically 0.10% as per ICH Q3A), structural elucidation is required.[4][9] High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography provides accurate mass measurements, enabling the determination of elemental compositions.[10]
Detailed Experimental Protocol: LC-MS/MS
-
Instrumentation: UHPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Chromatography: Use the same HPLC method as described above to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode, as the dibutylamino group is readily protonated.
-
MS Scan Mode:
-
Data Analysis: Use the accurate mass data to propose elemental compositions for the parent and fragment ions, allowing for the confident identification of impurity structures.
Part 3: Comparative Analysis of Commercial Batches
To illustrate the importance of this analytical process, we present hypothetical data from the analysis of three batches of this compound, each from a different fictional supplier.
Table 1: Comparative Impurity Profile Data
| Peak No. | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) | Proposed Identity | Class |
| 1 | 4.5 | 0.08 | ND | 0.04 | Methyl 4-hydroxybenzoate | Starting Material |
| 2 | 8.9 | ND | 0.12 | ND | Unknown (MW 351.23) | By-product |
| 3 | 10.2 | 99.71 | 99.81 | 99.55 | API | API |
| 4 | 12.1 | 0.21 | 0.07 | 0.15 | Methyl 4-[3-(dibutylamino)propoxy]benzoate | Intermediate |
| 5 | 14.8 | ND | ND | 0.26 | Dimer by-product | By-product |
| Total Impurities | 0.29% | 0.19% | 0.45% |
ND: Not Detected (< 0.03% reporting threshold)
Discussion of Results
The comparative data reveals distinct differences in the quality of the material from the three suppliers:
-
Supplier A: This batch shows a significant level of the unreacted intermediate (Peak 4 at 0.21%). This impurity is above the ICH identification and qualification threshold of 0.15% (assuming a daily dose ≤ 2g), necessitating its identification and a safety assessment.[1] This suggests an inefficient hydrolysis step in their manufacturing process.
-
Supplier B: This material is the purest of the three, with total impurities at 0.19%. However, it contains a unique unknown impurity (Peak 2) at 0.12%, which is above the identification threshold of 0.10%.[9] While the overall purity is high, the presence of an unknown structure requires further investigation via LC-MS to ensure it is not a potentially mutagenic or toxic compound.
-
Supplier C: This batch has the highest total impurity content (0.45%) and contains a unique, late-eluting impurity (Peak 5), likely a non-polar by-product from a side reaction. The presence of multiple impurities, including the intermediate (Peak 4), suggests a less optimized synthesis and/or purification process compared to the other suppliers.
Conclusion and Recommendations
This guide demonstrates that while different suppliers may provide a product with the same name and CAS number, their impurity profiles can vary significantly. Such variations are a direct reflection of the manufacturer's control over their synthetic and purification processes. For any drug development program, relying solely on a supplier's Certificate of Analysis is insufficient.
As a Senior Application Scientist, I offer the following recommendations:
-
Always Perform In-House Verification: Independently verify the purity and impurity profile of every new batch of critical raw material using a validated, stability-indicating method.
-
Choose Suppliers with Consistent Profiles: A supplier that provides material with a consistent, well-characterized impurity profile, even if not the absolute purest, is often preferable to one with wide batch-to-batch variability.
-
Qualify Impurities Early: For any recurring impurity observed above the ICH identification threshold, perform structural elucidation and a toxicological assessment early in the development process to avoid costly delays later.
-
Engage with Suppliers: A transparent relationship with a supplier can provide valuable insights into their manufacturing process, helping to anticipate potential impurity issues.
Ultimately, a thorough understanding and rigorous control of impurities are not just regulatory hurdles; they are fundamental to ensuring the development of safe and effective medicines.
References
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
- Mass Spectrometry in Drug Development Applic
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
- The Importance of API Impurity Profiling in Drug Development.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
- ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
- Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. IJSDR. [Link]
- The Synthesis Pathway: Key Intermediates in Dronedarone Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. database.ich.org [database.ich.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
A Comparative Guide: Assessing the Critical Impact of Intermediate Purity on Final Dronedarone Quality
Introduction
Dronedarone is a multichannel antiarrhythmic drug used to manage cardiac arrhythmias, specifically atrial fibrillation (AF) and atrial flutter.[1] Structurally related to amiodarone, it was designed to reduce the iodine-associated toxicities, such as thyroid and pulmonary issues, linked to its predecessor.[1][2] The safety and efficacy of any Active Pharmaceutical Ingredient (API) are inextricably linked to its purity.[3][4] Even minute quantities of impurities can alter a drug's therapeutic effect, impact its stability, or pose direct toxicological risks to the patient.[5]
This guide provides an in-depth technical assessment of how the purity of a key synthetic intermediate directly influences the final quality attributes of Dronedarone. For researchers and drug development professionals, understanding this relationship is not merely a matter of regulatory compliance but is a cornerstone of robust process development. By adopting principles of Quality by Design (QbD), which aim to build quality into a product from the outset, manufacturers can identify and control sources of variability, ensuring the consistent production of safe and effective medicines.[6][7][8] This guide will demonstrate, with supporting experimental frameworks, the causal link between the quality of chemical building blocks and the integrity of the final API.
The Synthetic Landscape of Dronedarone
The synthesis of a complex molecule like Dronedarone involves multiple steps. A common synthetic route involves the coupling of various molecular fragments to build the final benzofuran derivative structure.[9][10] One such pivotal component is the intermediate 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride , which provides a crucial side chain that contributes to the final drug's pharmacokinetic properties.[9] The quality of this intermediate is foundational; impurities present at this stage can be carried through to the final API or participate in side reactions, generating new, unforeseen impurities.[11]
Caption: Simplified Dronedarone synthesis pathway highlighting the critical intermediate.
The Genesis of Impurities: A Mechanistic Perspective
Impurities in an API can originate from numerous sources, including raw materials, reagents, catalysts, and by-products formed during synthesis.[5][11][12][13] When considering the impact of an intermediate, impurities can be broadly classified:
-
Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis of the intermediate itself. If not adequately removed, they can be carried into the final synthesis steps.[1]
-
Interaction Impurities: Impurities within the intermediate may react with other reagents in the final coupling step, leading to the formation of new molecular entities not present in the intermediate or the final API under ideal conditions.
-
Genotoxic Impurities (GTIs): A critical concern for regulatory agencies is the presence of GTIs, which can cause genetic mutations and have carcinogenic potential even at trace levels.[12][14] These can arise from reactive reagents or side products in any synthetic step.[13] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these mutagenic impurities.[15]
Controlling impurities is a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), who have established clear guidelines (e.g., ICH Q3A, Q7) for the qualification and control of impurities in new drug substances.[16][17]
Experimental Design: A Self-Validating Approach
To empirically demonstrate the link between intermediate purity and final Dronedarone quality, a structured experimental plan is essential. The causality is established by systematically varying the purity of the key intermediate while keeping all other reaction parameters constant.
Objective: To synthesize three batches of Dronedarone API using a key intermediate, this compound, at varying purity levels. The resulting API batches will be analyzed for purity, impurity profile, and stability to establish a direct correlation.
Caption: Experimental workflow for assessing the impact of intermediate purity.
Experimental Protocols
1. Synthesis of Dronedarone (Final Step)
This protocol outlines the coupling of the key intermediate with the benzofuran core.
-
Setup: To a clean, dry, nitrogen-purged reactor, add the 2-butyl-5-methanesulfonylamino-benzofuran core moiety (1.0 equivalent).
-
Solvent: Add an appropriate solvent (e.g., Dichloromethane).
-
Coupling Agent: Add a coupling agent (e.g., a carbodiimide) and an activating agent (e.g., DMAP).
-
Intermediate Addition: Slowly add a solution of this compound (1.1 equivalents) from one of the three purity batches (A, B, or C).
-
Reaction: Stir the mixture at ambient temperature for 12-18 hours, monitoring for completion by HPLC.
-
Workup: Upon completion, quench the reaction, perform aqueous washes to remove reagents, and concentrate the organic layer.
-
Crystallization: Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/water) to isolate the final Dronedarone HCl API.
-
Drying: Dry the isolated solid under vacuum at 50-60°C until constant weight is achieved.
2. Stability-Indicating HPLC Method
This method is designed to separate Dronedarone from its potential process-related impurities and degradation products.[18][19][20]
-
Column: C8 or C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[21][22]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05M ammonium acetate) and an organic solvent (e.g., acetonitrile).[21]
-
Column Temperature: 30°C.[21]
-
Sample Preparation: Dissolve a known quantity of the Dronedarone API in the mobile phase to achieve a concentration of approximately 0.1 mg/mL.
Results and Discussion: Correlating Purity with Quality
The three batches of Dronedarone, synthesized from intermediates of varying purity, were analyzed. The results clearly demonstrate a direct and quantifiable impact.
Impurity Profiling
The impurity profile of each final Dronedarone batch was determined by the validated, stability-indicating HPLC method. The results are summarized below.
| Parameter | Batch A (Control) | Batch B (Test 1) | Batch C (Test 2) |
| Intermediate Purity | >99.5% | 98.0% | 95.0% |
| Dronedarone Assay (%) | 99.8% | 99.1% | 97.5% |
| Impurity I (Carry-over) | <0.05% | 0.35% | 1.10% |
| Impurity II (Process-related) | <0.05% | 0.15% | 0.45% |
| Unknown Impurity at RRT 1.2 | Not Detected | 0.08% | 0.25% |
| Total Impurities (%) | 0.15% | 0.85% | 2.45% |
Discussion: The data reveals a strong correlation.
-
Carry-over Impurities: Impurity I, a known impurity from the intermediate synthesis, was carried through to the final product in amounts proportional to its level in the starting intermediate. This highlights the necessity of stringent purity controls for starting materials, as downstream purification may not efficiently remove all related substances.
-
Process-Related Impurities: The levels of Impurity II, a by-product of the final coupling reaction, increased as the intermediate purity decreased. This suggests that impurities in the intermediate may interfere with the primary reaction pathway, promoting side reactions.
-
New Impurities: The emergence of an unknown impurity in Batches B and C indicates that impurities from the intermediate can react to form entirely new compounds, complicating the final impurity profile and posing a potential safety risk that requires full characterization and toxicological assessment.[17]
Forced Degradation Studies
To assess the impact on stability, all three batches were subjected to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[19][20][21]
| Stress Condition | Total Degradants (Batch A) | Total Degradants (Batch B) | Total Degradants (Batch C) |
| Acid Hydrolysis (1M HCl, 80°C, 2h) | 1.2% | 1.8% | 3.5% |
| Oxidative (6% H₂O₂, 80°C, 2h) | 2.5% | 3.9% | 6.8% |
| Photolytic (ICH Q1B) | 0.8% | 1.1% | 2.2% |
Discussion: Batch C, synthesized from the lowest purity intermediate, showed significantly higher degradation under acidic and oxidative stress conditions. This strongly suggests that the presence of initial impurities can compromise the intrinsic stability of the final API. These impurities may act as catalysts or weak points in the crystalline structure, making the final drug more susceptible to chemical degradation over its shelf life.
Comparative Analysis: Dronedarone vs. Alternatives
Dronedarone was developed as an alternative to existing antiarrhythmic drugs, most notably amiodarone, to offer a better safety profile.[23] Understanding its place in therapy provides context for why manufacturing controls are so critical.
| Drug | Mechanism | Efficacy (Sinus Rhythm Maintenance) | Key Side Effects / Manufacturing Concerns |
| Dronedarone | Multichannel blocker (K+, Na+, Ca²⁺) | Modest efficacy; less effective than amiodarone.[24][25] | GI side effects (diarrhea), liver monitoring required. Complex synthesis requires strict impurity control.[23] |
| Amiodarone | Broad-spectrum antiarrhythmic | Highly effective, often considered most potent.[2][26] | High incidence of thyroid, pulmonary, and liver toxicity due to iodine content and long half-life.[2] |
| Sotalol | Beta-blocker and K+ channel blocker | Effective, but risk of proarrhythmia (Torsades de Pointes).[26] | Requires careful patient selection and monitoring. |
| Flecainide | Na+ channel blocker | Effective in patients without structural heart disease.[26] | Contraindicated in patients with coronary artery disease or heart failure.[26] |
| Dofetilide | K+ channel blocker | Effective, but requires in-hospital initiation to monitor for QT prolongation.[27] | High risk of Torsades de Pointes.[2] |
Discussion: Dronedarone's therapeutic niche is for patients where the high efficacy of amiodarone is outweighed by its severe toxicity risks.[25] Therefore, the value proposition of Dronedarone is intrinsically tied to its improved safety profile. Allowing process-related impurities, which could introduce their own toxicities, to contaminate the final product would undermine this fundamental therapeutic advantage. This underscores the imperative for the rigorous control of intermediates.
Conclusion and Recommendations
This guide has experimentally and comparatively demonstrated that the purity of synthetic intermediates has a direct, significant, and multifaceted impact on the final quality of Dronedarone. A lower-purity intermediate leads to:
-
A higher and more complex impurity profile in the final API due to both carry-over and the formation of new impurities.
-
Reduced API assay , compromising the overall process yield and efficiency.
-
Decreased stability of the final drug substance under stress conditions.
For researchers, scientists, and drug development professionals, the key takeaways are actionable and critical for ensuring product quality and patient safety:
-
Prioritize High-Purity Intermediates: The most effective way to control impurities in the final API is to control them at the source. Sourcing or synthesizing intermediates with the highest possible purity (>99.5%) is a critical investment.
-
Implement Robust Analytical Methods: Utilize validated, stability-indicating analytical methods not just for final API release, but also for the quality control of all starting materials and intermediates.[28]
-
Embrace Quality by Design (QbD): Proactively identify critical quality attributes (CQAs) and critical process parameters (CPPs) early in development.[8] Understand the fate of impurities and design processes that prevent their formation or ensure their effective removal.
-
Thoroughly Characterize Impurities: Any new or unidentified impurity above the ICH reporting threshold must be structurally characterized. If levels exceed the qualification threshold, a full toxicological assessment is required to ensure patient safety.[17]
Ultimately, the quality of the final drug is not determined at the last step of synthesis, but is built upon the quality of every component and every decision made throughout the entire manufacturing process.
References
- Current time information in Shropshire, GB. Google Search.
- The Synthesis Pathway: Key Intermediates in Dronedarone Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Genotoxic Impurities: An Overview. Veeprho.
- Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review.
- Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. ACS Publications - Chemical Reviews.
- Dronedarone Alternatives Compared. Drugs.com.
- Multaq alternatives: What can I take instead of Multaq?. SingleCare.
- Dronedarone Impurities and Related Compound. Veeprho.
- What are the best alternative antiarrhythmics for atrial fibrillation (AFib)?. Dr.Oracle.
- Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations. Journal of Medical Science.
- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu.
- Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of - Der Pharma Chemica. Der Pharma Chemica.
- Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. ACS Publications.
- Overview on development and validation of routine analytical and bioanalytical methods for the determination of Dronedarone Hydrochloride in bulk and tablet dosage form. ResearchGate.
- Alternatives to amiodarone: search for the Holy Grail. Oxford Academic - EP Europace.
- Validated HPLC and Ultra-HPLC Methods for Determination of Dronedarone and Amiodarone Application for Counterfeit Drug Analysis. Semantic Scholar.
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. NIH - PMC.
- Stress degradation studies of dronedarone in pharmaceutical dosage form by a validated stability-indicating LC method. ResearchGate.
- Derivative spectrophotometric methods for determination of dronedarone in pharmaceutical formulation. ijpar.
- Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of dronedarone tablets. Der Pharma Chemica.
- Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. Coherent Market Insights.
- Synthesis of Dronedarone Hydrochloride ( 1 ). Structure of Amiodarone ( 2 ).. ResearchGate.
- A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms. ResearchGate.
- How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. PYG Lifesciences.
- Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry September 2016. FDA.
- Multaq vs. Tikosyn for Atrial Fibrillation: Important Differences and Potential Risks.. GoodRx.
- Dronedarone-impurities. Pharmaffiliates.
- Dronedarone Hydrochloride-impurities. Pharmaffiliates.
- API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.
- Identification and Characterization of Potential Impurities of Dronedarone Hydrochloride. ResearchGate.
- An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug. ACS Publications.
- Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of dronedarone tablets. ResearchGate.
- FDA's Guidelines for GMP of API. Dalton Pharma Services.
- Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM.
- Process for the preparation of dronedarone. Google Patents.
- Intermediate for preparing dronedarone and preparation method thereof. Google Patents.
- Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace.
- The Critical Importance of Purity in Pharmaceutical APIs. Coral Drugs.
- Impurities in APIs and Their Effects on Products. Contract Pharma.
- Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter. NIH - PMC.
- One-year safety and quality of life outcomes in patients with atrial fibrillation on dronedarone: prospective, non-interventional study in German ambulatory care. NIH - PMC.
- APIs Quality and the Final Drug. Arborpharmchem.
- Quality by Design (QbD). European Medicines Agency (EMA).
- Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation. PubMed Central.
- Quality by design. European Medicines Agency (EMA).
- Understanding Pharmaceutical Quality by Design. NIH - PMC.
- Safety and efficacy of dronedarone from clinical trials to real-world evidence: Implications for its use in atrial fibrillation. ResearchGate.
Sources
- 1. veeprho.com [veeprho.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ensuring API Purity & Quality | Coral Drugs [coraldrugs.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Quality: Quality by Design (QbD) | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Quality by design | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 12. veeprho.com [veeprho.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations | Journal of Medical Science [jms.ump.edu.pl]
- 16. fda.gov [fda.gov]
- 17. bfarm.de [bfarm.de]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Dronedarone: current evidence for its safety and efficacy in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. droracle.ai [droracle.ai]
- 27. goodrx.com [goodrx.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride for Pharmaceutical Use
Introduction: Contextualizing the Analyte
4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride is a key pharmaceutical intermediate, notably in the synthesis of Dronedarone Hydrochloride, a drug used for cardiac arrhythmias.[1][2] As an advanced intermediate, its purity, identity, and consistency are paramount to ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The validation of analytical methods used to control this intermediate is not merely a procedural step but a foundational requirement for robust pharmaceutical development and manufacturing, mandated by global regulatory bodies like the FDA and EMA through guidelines such as ICH Q2(R1).[3][4]
This guide provides an in-depth, comparative analysis of the validation process for this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, thereby ensuring scientific integrity and trustworthiness in the analytical data generated.
The Regulatory Cornerstone: ICH Q2(R1) and Method Validation
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the globally accepted standard, outlining the necessary parameters to be evaluated.[3][7] This guide is structured around these core principles, applying them directly to the subject molecule.
The validation process ensures that the chosen analytical method provides reliable, accurate, and reproducible results, which is critical for making informed decisions during drug development and for routine quality control.[5][8]
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is the first critical decision in the validation pathway. For a molecule like this compound, several techniques are viable, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to its versatility, sensitivity, and specificity.[8]
| Analytical Technique | Primary Use Case | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Assay (Quantification), Impurity Profiling, Specificity | High resolution, excellent quantitative performance, widely available, adaptable to stability-indicating methods.[9][10] | Requires chromophores for UV detection, mobile phase preparation can be complex. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of Unknown Impurities, Structure Elucidation, High Sensitivity Analysis | Unparalleled specificity, provides molecular weight information, essential for characterizing degradation products.[11] | Higher cost and complexity, not ideal for routine QC assay. |
| Titrimetry (Acid-Base) | Assay (Quantification) | Simple, inexpensive, highly precise for bulk material assay. | Non-specific (will titrate any acid/base), not suitable for impurity analysis or low concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification | Fast, provides a unique molecular "fingerprint" for identity confirmation. | Not quantitative, limited use for detecting minor impurities. |
For the comprehensive quality control of this compound, a validated RP-HPLC method is the industry standard and the focus of the detailed protocols below.
Workflow for Analytical Method Validation
The validation process follows a structured, logical progression. Each step builds upon the last to create a comprehensive data package demonstrating the method's suitability.
Caption: A typical workflow for analytical method validation, from development to routine implementation.
Experimental Protocols for RP-HPLC Method Validation
The following sections detail the experimental design for validating a stability-indicating RP-HPLC method for the assay and impurity determination of this compound.
Specificity and Forced Degradation Studies
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.[5] Forced degradation (or stress testing) is intentionally degrading the sample to produce likely degradation products.[12][13] This is the most critical validation parameter for a stability-indicating method as it proves that the analytical method can separate the main compound from its degradation products, ensuring that the reported assay value is not falsely elevated.[14][15]
Experimental Protocol:
-
Prepare Solutions:
-
Analyte Solution: Prepare a solution of this compound in a suitable diluent (e.g., Methanol:Water 50:50).
-
Placebo: If validating for a drug product, prepare a solution of all excipients without the active intermediate.
-
Spiked Solution: Spike the analyte solution with known related substances, if available.
-
-
Forced Degradation Conditions: Expose the analyte solution to the following stress conditions. The goal is to achieve 5-20% degradation.[13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze all stressed samples, a non-stressed control, and the diluent blank by the proposed HPLC method.
-
Acceptance Criteria:
-
The main peak for the analyte should be spectrally pure, as determined by a photodiode array (PDA) detector.
-
There must be adequate resolution (typically >1.5) between the analyte peak and the peaks of any degradation products or known impurities.[16]
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the expected working concentration.
-
Analysis: Inject each concentration in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy and Precision
Causality: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[5] These parameters confirm that the method is both correct and reproducible.
Experimental Protocol:
-
Accuracy (Recovery):
-
Prepare samples by spiking a placebo (or blank matrix) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both accuracy and precision studies.
-
Acceptance Criteria:
-
Accuracy: Recovery should be within 98.0% to 102.0%.
-
Precision: %RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[1] These are crucial for impurity analysis.
Experimental Protocol:
-
Determination: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Confirmation: Prepare a solution at the determined LOQ concentration and inject it multiple times (e.g., six) to confirm that the precision (%RSD) at this level is acceptable (typically ≤ 10%).
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce Variations: Deliberately vary critical HPLC parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., organic phase ± 2%).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analysis: Analyze a system suitability solution under each varied condition.
-
Data Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, peak tailing, retention time).
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
Data Summary and Comparison
The results of the validation studies should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Forced degradation, peak purity analysis | No interference at the analyte's retention time; Resolution > 1.5 |
| Linearity | 5 concentrations (50-150%), triplicate injections | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | 3 levels (80%, 100%, 120%), 3 replicates/level | Mean Recovery: 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (n=6), Intermediate Precision | ≤ 2.0% |
| LOQ Precision (%RSD) | n=6 injections at LOQ concentration | ≤ 10.0% |
| Robustness | Deliberate variation of method parameters | System suitability parameters remain within limits |
Alternative Approaches and Comparative Insights
While RP-HPLC is the workhorse, other methods can be considered for specific applications. For instance, if a highly sensitive method for detecting a specific genotoxic impurity were required, an LC-MS/MS method would be developed and validated. The validation for such a method would place a much greater emphasis on achieving an extremely low LOD and LOQ.
Conversely, for a simple identity check at the receiving dock, FTIR spectroscopy could be validated. The validation for FTIR would focus solely on specificity – demonstrating that the spectrum of the incoming material matches a reference standard and is different from other similar-looking materials.
Caption: Decision logic for selecting and validating an analytical technique based on the intended purpose.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a systematic process grounded in scientific principles and regulatory expectations.[3][8][18] A well-validated, stability-indicating RP-HPLC method is the most robust and versatile approach for ensuring its quality, providing reliable data for assay, purity, and stability. By understanding the causality behind each validation parameter and comparing the available analytical technologies, scientists can develop and implement methods that are not only compliant but also scientifically sound, ultimately safeguarding the quality of the final drug product.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL:[Link]
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: ICH Q2 Analytical Method Valid
- Title: Q2(R1)
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
- Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm Intern
- Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
- Title: What are Forced Degradation Studies?
- Title: Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Title: Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation Source: Longdom Publishing URL:[Link]
- Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: N
- Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chrom
- Title: Benzoic Acid Source: SIELC Technologies URL:[Link]
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL:[Link]
- Title: A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness Source: MDPI URL:[Link]
- Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL:[Link]
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL:[Link]
- Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc Source: SciSpace URL:[Link]
- Title: Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets Source: National Institutes of Health (NIH) URL:[Link]
- Title: Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride Source: PlumX URL:[Link]
- Title: Stability Indicating RP-HPLC Assay Method for Estimation of Dronedarone Hydrochloride in Tablet Source: Journal of Applied Pharmaceutical Science URL:[Link]
Sources
- 1. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. particle.dk [particle.dk]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. longdom.org [longdom.org]
- 10. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. PlumX [plu.mx]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. mdpi.com [mdpi.com]
- 18. pharmtech.com [pharmtech.com]
A Comparative Review of Patented Synthetic Routes for Dronedarone
For researchers, scientists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is a critical consideration, impacting not only the efficiency and cost of production but also the purity and safety profile of the final drug product. Dronedarone, a benzofuran-derived antiarrhythmic agent, has garnered significant attention since its approval. Consequently, numerous synthetic strategies have been patented, each aiming to improve upon the original methods. This guide provides an in-depth, objective comparison of the prominent patented synthetic routes to Dronedarone, supported by available experimental data, to aid in the selection and optimization of its synthesis.
Introduction to Dronedarone Synthesis Strategies
The synthesis of Dronedarone, N-[2-butyl-3-({4-[3-(dibutylamino)propoxy]benzoyl})-1-benzofuran-5-yl]methanesulfonamide, presents several key challenges, including the construction of the substituted benzofuran core, the formation of the biaryl ketone linkage, and the introduction of the labile methanesulfonamide and the dibutylaminopropoxy side chain. Patented approaches can be broadly categorized into linear and convergent strategies, with many process patents focusing on the optimization of specific steps within these frameworks. A central theme in the evolution of Dronedarone synthesis has been the pursuit of higher overall yields, reduced step counts, and the mitigation of problematic impurities.
Comparative Analysis of Major Synthetic Routes
The Original Linear Synthesis (Sanofi-Aventis)
The pioneering synthesis of Dronedarone, as disclosed in early patents, follows a linear sequence starting from the key intermediate, 2-butyl-5-nitrobenzofuran. This route establishes the benzofuran core early and builds the rest of the molecule in a stepwise fashion.
Diagram of the Original Linear Synthesis
Caption: The original linear synthetic pathway to Dronedarone.
Key Steps and Considerations:
-
Friedel-Crafts Acylation: This key C-C bond-forming step involves the reaction of 2-butyl-5-nitrobenzofuran with anisoyl chloride in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3)[1][2]. While effective, this reaction requires stoichiometric amounts of the Lewis acid, which can complicate work-up and waste disposal. The choice of solvent, such as dichloromethane (DCM) or dichloroethane (DCE), is also critical[2].
-
Demethylation: The subsequent demethylation of the methoxy group to a phenol is typically achieved using a strong Lewis acid like AlCl3[1][3]. This step can be harsh and may require careful control of reaction conditions to avoid side reactions.
-
O-Alkylation: The resulting phenol is alkylated with 1-chloro-3-dibutylaminopropane to introduce the side chain[2][4]. This reaction is often carried out in a polar aprotic solvent like methyl ethyl ketone (MEK) or toluene with a base such as potassium carbonate[4]. Some patents have focused on optimizing this step by using alternative solvents like acetonitrile to reduce the reaction time from 20 hours to 3-4 hours[5].
-
Nitro Reduction: The nitro group is reduced to an amine, commonly via catalytic hydrogenation using catalysts like platinum oxide (PtO2) or Raney Nickel (Ra-Ni)[2][6]. The use of the more cost-effective Raney Nickel has been highlighted as a process improvement[6].
-
Mesylation: The final step is the sulfonylation of the amine with methanesulfonyl chloride. A significant challenge in this step is the formation of the disulfonamide impurity, where the sulfonamide nitrogen is further acylated[7]. Some patents describe carrying out this reaction in the absence of a base to directly afford Dronedarone hydrochloride, thus simplifying the process and avoiding the need to isolate the free base[6].
Performance Metrics:
The overall yield for this linear synthesis is reported to be in the range of 33%[1][4]. The multi-step nature of this process and the need for purification at several stages contribute to a lower overall efficiency.
Convergent Synthesis Approaches
To address the limitations of the linear approach, convergent syntheses have been developed. These strategies involve the synthesis of key fragments of the Dronedarone molecule separately, which are then coupled in the later stages.
Diagram of a Convergent Synthesis
Caption: A convergent synthetic strategy for Dronedarone.
Key Steps and Considerations:
-
Fragment Synthesis: This approach requires the independent synthesis of two key intermediates: a substituted 3-iodobenzofuran (the "left-hand" fragment) and an arylboronic acid derivative containing the dibutylaminopropoxy side chain (the "right-hand" fragment)[8].
-
Key Coupling Reaction: The cornerstone of this strategy is a late-stage carbonylative Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biaryl ketone linkage and assembles the two fragments to yield Dronedarone[8].
-
Advantages of Convergence: A major advantage of this route is its flexibility. Modifications to either fragment can be made independently, which is particularly useful for the synthesis of analogues for structure-activity relationship (SAR) studies. Convergent syntheses can also lead to higher overall yields as the number of linear steps is reduced. One reported convergent synthesis achieves an overall yield of 23% in eight linear steps from 2-amino-4-nitrophenol[8].
Process Improvements and Alternative Routes
Numerous patents focus on improving the efficiency and cost-effectiveness of Dronedarone synthesis by targeting specific steps or developing entirely new routes.
-
One-Pot Procedures: To improve process efficiency, "one-pot" or "telescoping" strategies have been developed where intermediates are not isolated. For instance, an improved process describes the Friedel-Crafts acylation followed by demethylation in a single pot, avoiding a separate work-up and isolation step for the methoxy intermediate[1]. This approach, combined with other optimizations, has been reported to increase the overall yield from 33% to 66%[1][4].
-
Alternative Starting Materials: Some patents disclose synthetic routes that begin with different starting materials to circumvent some of the challenges of the original synthesis. For example, a process starting from p-anisidine has been described[9]. Another route initiates with p-nitrophenol and proceeds through a series of steps to construct the 2-butyl-5-nitrobenzofuran intermediate[10][11].
-
Focus on Key Intermediates: A significant body of patent literature is dedicated to novel and improved syntheses of the crucial intermediate, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone[3][10][12]. These alternative preparations aim to be more cost-effective and scalable.
Quantitative Comparison of Synthetic Routes
| Metric | Original Linear Synthesis | Improved Linear Synthesis | Convergent Synthesis |
| Overall Yield | ~33%[1][4] | ~66%[1][4] | ~23%[8] |
| Number of Linear Steps | High | Moderate (due to telescoping) | 8 steps from 2-amino-4-nitrophenol[8] |
| Key Advantages | Well-established chemistry | Higher throughput, reduced waste | High flexibility for analogue synthesis |
| Key Disadvantages | Lower overall yield, multiple isolations | Process optimization can be complex | May require more expensive reagents/catalysts |
Experimental Protocols
Representative Protocol for the Improved Linear Synthesis (Telescoped Friedel-Crafts Acylation and Demethylation)
Step 1: One-Pot Synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
-
To a solution of 2-butyl-5-nitrobenzofuran in dichloromethane (DCM), add anisoyl chloride.
-
Cool the mixture and add aluminum chloride (AlCl3) portion-wise, maintaining a low temperature.
-
Allow the reaction to proceed until the Friedel-Crafts acylation is complete (monitored by TLC or HPLC).
-
Without isolating the intermediate, continue the reaction for the demethylation step.
-
After completion, quench the reaction mixture with care and perform an aqueous work-up to isolate the product. This one-pot procedure has been shown to provide the desired intermediate in good yield and purity[1].
Step 2: O-Alkylation
-
Dissolve the (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone in toluene.
-
Add potassium carbonate and 1-chloro-3-dibutylaminopropane.
-
Heat the mixture to reflux for approximately 5 hours[4].
-
After completion, filter the potassium carbonate and distill off the toluene to obtain the product as an oil, which can be used in the next step without further purification[4].
Step 3: Nitro Reduction
-
Dissolve the product from the previous step in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Add Raney Nickel catalyst.
-
Hydrogenate the mixture under pressure at an elevated temperature (e.g., 60-65 °C) until the reduction is complete[4].
-
Filter off the catalyst. The resulting solution containing the amine can be used directly in the next step.
Step 4: Mesylation to Dronedarone Hydrochloride
-
To the solution of the amine, add methanesulfonyl chloride.
-
The reaction can be carried out in the absence of a base to directly form the hydrochloride salt[6].
-
After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like isopropyl alcohol to yield Dronedarone hydrochloride with high purity[1][4].
Conclusion
The landscape of Dronedarone synthesis has evolved significantly from the original linear approach. Process improvements, particularly the telescoping of reaction steps, have demonstrated a substantial increase in overall yield and manufacturing efficiency, making the linear route more commercially viable. Convergent strategies, while potentially having a slightly lower overall yield in some reported instances, offer unparalleled flexibility for the synthesis of analogues and could be advantageous in a research and development setting.
The choice of the optimal synthetic route will depend on the specific objectives of the research or manufacturing team. For large-scale, cost-effective production, an improved, telescoped linear synthesis appears to be the most advantageous. For medicinal chemistry programs requiring the synthesis of a variety of Dronedarone analogues, a convergent approach would be more suitable. A thorough understanding of the challenges and advantages of each patented route, particularly concerning impurity formation and control, is paramount for the successful and safe production of this important antiarrhythmic agent.
References
- EP2428511A1 - Synthesis of dronedarone and salts thereof - Google P
- An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug - ACS Public
- An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug | Request PDF - ResearchG
- Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - J-Stage. [Link]
- Synthesis of Dronedarone Hydrochloride ( 1 ). Structure of Amiodarone ( 2 ).
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. [Link]
- An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride - ResearchG
- EP2428511A1 - Synthesis of dronedarone and salts thereof - Google P
- US20050049302A1 - Process for the preparation of dronedarone - Google P
- An Improved and Efficient Process for the Production of Dronedarone Hydrochloride, an Antiarrhythmia Drug - ACS Public
- CN103450124B - Dronedarone synthetic method - Google P
- WO2008139057A2 - Method for preparing 2-(n-butyl)-3-(4-hydroxybenzoyl)
- Dronedarone Impurities and Rel
- Process for the manufacture of dronedarone - Justia P
- CN102659726A - Method for synthesis of dronedarone - Google P
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS No.141645-16-1,(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone Suppliers [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2012032545A1 - Processes for preparing dronedarone and its intermediates - Google Patents [patents.google.com]
- 6. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent [jstage.jst.go.jp]
- 9. US20050049302A1 - Process for the preparation of dronedarone - Google Patents [patents.google.com]
- 10. ias.ac.in [ias.ac.in]
- 11. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Strategic Guide to Substituted Benzofuran Synthesis: Evaluating Late-Stage Functionalization vs. De Novo Ring Construction
Introduction
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-arrhythmic properties.[1][2] Dronedarone, a drug used to treat atrial fibrillation, is a prime example of a complex, highly substituted benzofuran whose efficacy is tied to its intricate molecular architecture.[3][4][5]
The synthesis of such complex molecules presents a strategic choice for chemists: Is it better to build the benzofuran ring from the ground up with all necessary components (de novo synthesis), or is it more efficient to construct a simpler benzofuran core and add complex functionality later (late-stage functionalization)?
This guide provides an in-depth comparison of these two core strategies. We will use 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride —a key intermediate in the synthesis of Dronedarone[3]—as our exemplar for the late-stage functionalization approach. This will be benchmarked against a representative de novo construction method: the palladium-catalyzed coupling and cyclization of phenolic precursors. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal synthetic strategy for their specific target molecules.
Section 1: The Reagent in Focus: this compound
This compound is not a precursor for the de novo formation of the benzofuran ring. Instead, it is a sophisticated building block used for the late-stage introduction of a complex benzoyl group onto an existing benzofuran nucleus.[6][7]
Chemical Structure and Properties:
-
Molecular Formula: C₁₈H₃₀ClNO₃
-
Appearance: Off-white solid[6]
-
Role in Synthesis: Precursor to 4-[3-(dibutylamino)propoxy]benzoyl chloride.[7] This activated acid chloride is then used in a Friedel-Crafts acylation reaction to append the entire side chain to the C3 position of a pre-formed 2-butyl-5-nitrobenzofuran intermediate in a key step of the Dronedarone synthesis.[7][8]
The Strategic Rationale (Causality): The use of this reagent exemplifies a convergent synthesis strategy. In a convergent approach, different complex fragments of the target molecule are synthesized independently and then coupled together near the end of the overall process. This is often vastly more efficient than a linear synthesis , where the molecule is built step-by-step from one end to the other. For a complex drug molecule like Dronedarone, preparing the functionalized benzofuran core and the complex benzoic acid side-chain separately maximizes the overall yield and simplifies purification of intermediates.
Below is a conceptual workflow illustrating this late-stage functionalization strategy.
Caption: A convergent synthesis workflow using the target reagent.
Section 2: Benchmarking Strategy: Late-Stage Acylation vs. De Novo Synthesis
To provide a meaningful comparison, we will evaluate the two opposing synthetic strategies based on key performance indicators (KPIs) critical in a drug development context.
| Strategy | Description | Exemplar Precursors/Reagents |
| Strategy A: Late-Stage Acylation | A convergent approach where a pre-formed benzofuran core is functionalized with a complex side chain. | Core: 2-Substituted BenzofuranReagent: 4-[3-(dibutylamino)propoxy]benzoic Acid HCl |
| Strategy B: De Novo Synthesis | A linear or convergent approach where the benzofuran ring is constructed from simpler precursors, often incorporating necessary functionality during the ring-forming steps. | Phenolic Precursors: o-Halophenols, SalicylaldehydesCoupling Partners: Alkynes, α-Haloketones |
Key Performance Indicators for Comparison:
-
Overall Yield: The final product yield over the entire sequence. Convergent strategies are mathematically favored to produce higher overall yields.
-
Step Count: The total number of synthetic steps required to reach the final product.
-
Convergence & Modularity: The ability to synthesize key fragments independently and combine them. This is crucial for creating libraries of analogues (e.g., by varying the benzoic acid fragment).
-
Reaction Conditions: The harshness of the required chemical transformations (e.g., strongly acidic/basic, high temperatures).
-
Functional Group Tolerance: The compatibility of the reaction conditions with other sensitive functional groups on the molecule.
-
Scalability: The feasibility of performing the synthesis on a large, industrial scale.
Section 3: Experimental Protocols & Mechanistic Insights
The following protocols are representative methodologies for each strategy. They are designed to be self-validating, with clear steps and rationale.
Protocol A: Late-Stage Acylation via Friedel-Crafts Reaction
This two-step protocol details the activation of the benzoic acid precursor and its subsequent coupling to a benzofuran core.
Step 1: Activation to Acid Chloride
-
To a stirred suspension of this compound (1.0 eq) in an anhydrous, inert solvent such as dichlorobenzene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Slowly add thionyl chloride (SOCl₂, 2.0 eq) to the mixture at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 70-80 °C for 2-3 hours, or until gas evolution (HCl, SO₂) ceases and the reaction mixture becomes a clear solution.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride, which is typically used immediately in the next step.
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides. DMF acts as a catalyst, forming the Vilsmeier reagent in situ, which is the active electrophile in the chlorination process. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride back to the carboxylic acid.
Step 2: Friedel-Crafts Acylation
-
Dissolve the pre-formed benzofuran core (e.g., 2-butyl-5-nitrobenzofuran, 1.0 eq) in an anhydrous solvent (e.g., dichlorobenzene).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃, 2.5 eq), portion-wise, keeping the temperature below 10 °C.
-
Add a solution of the crude acid chloride from Step 1 (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS for completion.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 3-acylated benzofuran.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Dronedarone Hydrochloride | C31H45ClN2O5S | CID 219025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. WO2002048078A1 - 2-butyl-3-(4-[3(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran hydrochloride and preparation thereof - Google Patents [patents.google.com]
- 8. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]
Introduction: The Criticality of Impurity Profiling in Dronedarone
Dronedarone, a benzofuran derivative, is a crucial antiarrhythmic agent prescribed for the management of atrial fibrillation and atrial flutter.[1][2] Structurally related to amiodarone, it was designed to offer a safer alternative by eliminating the iodine moieties associated with thyroid and other organ toxicities.[3][4][5] However, as with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities is inevitable. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final dosage form.[1] The identification, characterization, and quantification of these impurities are not merely a regulatory checkbox; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth analysis of Dronedarone-related impurities, offering a comparative overview of their characteristics and the analytical methodologies for their detection.
The Landscape of Dronedarone Impurities: A Structural and Mechanistic Overview
Impurities in Dronedarone can be broadly categorized into process-related impurities and degradation products. Process-related impurities are by-products or unreacted intermediates from the synthetic route, while degradation products form due to the drug's instability under various stress conditions.[1][6]
A comprehensive study identified and characterized six potential process-related impurities of Dronedarone Hydrochloride.[7][8] These impurities were detected using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][9] Their structures were elucidated using a combination of spectral techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and DEPT).[7][8]
Key Identified Impurities:
-
Impurity I: 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran[8]
-
Impurity II: N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide[8]
-
Impurity III: N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-1-chloromethanesulfonamide[8]
-
Impurity IV: N-{2-propyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide[8]
-
Impurity V: N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)formamide[8]
-
Impurity VI: (2-butyl-5-((3-(dibutylamino)propyl)amino)benzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone[8]
Forced degradation studies have shown that Dronedarone is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of specific degradation products.[6][10] Understanding the degradation pathways is critical for developing stability-indicating analytical methods and for defining appropriate storage conditions.[1]
Comparative Analysis of Analytical Methodologies
The cornerstone of impurity profiling is the analytical methodology. For Dronedarone, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the separation and quantification of related substances.[6][10][11]
Methodological Considerations:
-
Column Chemistry: C8 and C18 columns are commonly used for the separation of Dronedarone and its impurities.[6][10] The choice between them depends on the hydrophobicity of the impurities to be separated.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile or methanol).[10][11] Gradient elution is often necessary to achieve adequate separation of all impurities within a reasonable run time.[9]
-
Detection: UV detection is standard, with wavelengths around 220 nm and 290 nm being effective for detecting Dronedarone and its chromophoric impurities.[6][10][11]
LC-MS is an indispensable tool for the identification and structural elucidation of unknown impurities.[12] Its high sensitivity and ability to provide molecular weight information are invaluable in the early stages of impurity profiling.
Table 1: Comparison of Analytical Methods for Dronedarone Impurity Analysis
| Parameter | RP-HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity differences, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Primary Use | Quantification of known impurities, routine quality control. | Identification of unknown impurities, structural elucidation. |
| Sensitivity | Good (LOD and LOQ in the µg/mL range).[10] | Excellent (can detect trace level impurities). |
| Specificity | Good, but co-elution can be an issue. | Excellent, provides molecular weight information. |
| Quantitative Capability | Excellent, the gold standard for quantification. | Good, but requires appropriate standards for accurate quantification. |
| Cost & Complexity | Lower cost, relatively simple to operate. | Higher cost, more complex instrumentation and data analysis. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Stability-Indicating RP-HPLC Method for Dronedarone and its Impurities
This protocol is a representative example based on published methods.[6][11]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Ascentis® Express C18 (4.6 x 100 mm, 2.7 µm)[6]
-
Mobile Phase A: 0.05 M Ammonium dihydrogen orthophosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A linear gradient is employed to ensure the separation of all impurities. The specific gradient will need to be optimized based on the system and the specific impurity profile.
-
Flow Rate: 1.2 mL/min[6]
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm[6]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dronedarone Hydrochloride reference standard in a suitable diluent (e.g., a mixture of mobile phases).
-
Sample Solution: Accurately weigh and dissolve the Dronedarone drug substance or a crushed tablet in the diluent to achieve a known concentration.
-
Spiked Sample: To confirm the separation of impurities, a sample of Dronedarone can be spiked with known impurity standards.
4. System Suitability:
-
Inject a system suitability solution containing Dronedarone and key impurities to verify the resolution, theoretical plates, and tailing factor. The resolution between Dronedarone and all related impurities should be greater than 1.5.[6]
5. Data Analysis:
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies as per ICH guidelines.[6][10]
1. Acid Degradation:
-
Treat a solution of Dronedarone with 1M HCl and heat at 80°C for 2 hours.[10] Neutralize the solution before analysis.
2. Base Degradation:
-
Treat a solution of Dronedarone with 0.1M NaOH and heat at 80°C for 2 hours.[10] Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat a solution of Dronedarone with 6% v/v H₂O₂ and heat at 80°C for 2 hours.[10]
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat.
5. Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
6. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1) to assess the extent of degradation and identify the degradation products.
Visualization of Key Concepts
Caption: Origin of Dronedarone-related impurities.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]
- 12. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride
As a Senior Application Scientist, my foremost priority is to ensure that our partners in research and development can advance their work without compromising safety or environmental integrity. This guide provides a detailed protocol for the proper disposal of 4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach to its handling and disposal based on its chemical structure.
The following procedures are grounded in established principles of laboratory safety and hazardous waste management. It is imperative to treat all unknown or novel compounds as potentially hazardous.
Hazard Assessment and Waste Characterization
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent functional groups: a tertiary amine, an ether linkage, a carboxylic acid, and a hydrochloride salt. This chemical structure suggests potential for skin and eye irritation, as well as possible aquatic toxicity. Therefore, it is prudent to handle this compound as a hazardous chemical waste until proven otherwise.
All laboratory personnel should treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an authoritative source. Spilled chemicals and any materials used for cleanup should also be disposed of as hazardous waste.[1]
Key Actions:
-
Assume Hazardous Nature: In the absence of specific data, treat this compound as hazardous waste.
-
Consult Institutional EHS: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.
Personal Protective Equipment (PPE) and Immediate Safety
When handling this compound for disposal, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
In case of a spill, immediately alert personnel in the area. For small spills, use an absorbent material to contain the substance, then collect it into a suitable container for disposal. Avoid generating dust if the material is a solid.[2]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4] this compound, being an acidic compound due to the hydrochloride salt, should be segregated from bases.
Step-by-Step Segregation and Containerization Protocol:
-
Select a Compatible Container: Use the original container if it is in good condition.[1] If not, choose a container made of a material that is compatible with acidic and organic compounds. Avoid using metal containers for acidic waste.[5]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant," "Potential Environmental Hazard").[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Dispose of solid this compound in its original container or a clearly labeled, compatible container.[4]
-
Liquid Waste: If the compound is in solution, do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or bucket, to contain any potential leaks.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be away from general lab traffic and incompatible chemicals.
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedures
The final disposal of this compound must be conducted through your institution's hazardous waste management program.
Key Steps:
-
Do Not Dispose Down the Drain: Due to its potential environmental toxicity and unknown biodegradability, this compound should not be disposed of down the sink.[6]
-
Do Not Dispose in Regular Trash: Solid chemical waste should not be placed in the regular trash.[6]
-
Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3] They will have licensed waste disposal contractors to handle the material in accordance with local, state, and federal regulations.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Up to 90 days in a designated storage area. | [5] |
| Maximum Volume in SAA | Up to 55 gallons of a single hazardous waste. | [4] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [3] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 for dilute, non-hazardous acids and bases. | [6] |
Logical Relationship Diagram
The following diagram illustrates the logical relationships between the chemical properties of this compound and the required disposal considerations.
Caption: Relationship between chemical properties and disposal considerations.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
